Product packaging for 4-Methoxypicolinamide(Cat. No.:CAS No. 90151-10-3)

4-Methoxypicolinamide

Cat. No.: B3022561
CAS No.: 90151-10-3
M. Wt: 152.15 g/mol
InChI Key: DYHMIVKBJSIOCH-UHFFFAOYSA-N
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Description

4-Methoxypicolinamide is a useful research compound. Its molecular formula is C7H8N2O2 and its molecular weight is 152.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Cleansing; Emulsifying; Surfactant. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8N2O2 B3022561 4-Methoxypicolinamide CAS No. 90151-10-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxypyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-11-5-2-3-9-6(4-5)7(8)10/h2-4H,1H3,(H2,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYHMIVKBJSIOCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC=C1)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

9014-93-1
Record name Poly(oxy-1,2-ethanediyl), .alpha.-(dinonylphenyl)-.omega.-hydroxy-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Poly(oxy-1,2-ethanediyl), α-(dinonylphenyl)-ω-hydroxy
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Foundational & Exploratory

4-Methoxypicolinamide chemical structure and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Methoxypicolinamide: Structure, Properties, and Synthesis

This guide provides a comprehensive technical overview of this compound (4-methoxy-pyridine-2-carboxamide), a heterocyclic organic compound of interest to researchers in medicinal chemistry and drug discovery. While direct experimental data for this specific molecule is sparse in peer-reviewed literature, this document synthesizes information from established chemical principles and data from closely related analogues to present a robust profile. We will delve into its structure, predicted physicochemical and spectroscopic properties, a detailed synthesis protocol from its common precursor, and its potential applications as a scaffold in the development of novel therapeutics.

Core Molecular Identity and Structure

This compound belongs to the picolinamide family, which are amides derived from picolinic acid (pyridine-2-carboxylic acid). The defining features of this molecule are a pyridine ring, a primary amide functional group at the 2-position, and a methoxy group substituent at the 4-position. The placement of the electron-donating methoxy group influences the electronic properties of the pyridine ring, which can be a critical factor in its interactions with biological targets.

Key Identifiers:

  • IUPAC Name: 4-methoxypyridine-2-carboxamide

  • Molecular Formula: C₇H₈N₂O₂

  • Molecular Weight: 152.15 g/mol

  • Precursor CAS Number: 29082-91-5 (for 4-Methoxypicolinic acid)[1][2][3]

Caption: Chemical Structure of this compound.

Physicochemical and Spectroscopic Profile

Predicting the properties of a molecule is a cornerstone of modern chemical research, allowing scientists to anticipate its behavior in various experimental settings. The following properties are predicted based on computational models and comparison with analogous structures.

Predicted Physicochemical Properties
PropertyPredicted ValueSource/Justification
Molecular Weight 152.15 g/mol Calculation from Molecular Formula (C₇H₈N₂O₂)
XLogP3 0.7PubChem (for precursor 4-Methoxypicolinic acid)[4]
Hydrogen Bond Donors 1 (from -NH₂)Functional group analysis
Hydrogen Bond Acceptors 4 (from C=O, ring N, OCH₃)Functional group analysis
Form Expected to be a solid at room temperatureBased on related picolinamide structures[1]
Predicted Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and purity assessment of synthesized compounds. Below are the predicted key features for this compound.

  • ¹H NMR Spectroscopy (Predicted, in CDCl₃, 400 MHz):

    • δ ~8.2-8.4 ppm (d, 1H): Proton at C6 (adjacent to the ring nitrogen), showing doublet coupling.

    • δ ~7.8-8.0 ppm (s, 1H): Proton at C3 (between the methoxy and amide groups), likely appearing as a singlet or narrow doublet.

    • δ ~7.0-7.2 ppm (d, 1H): Proton at C5, showing doublet coupling.

    • δ ~5.5-7.5 ppm (br s, 2H): Amide (-CONH₂) protons. The broadness and chemical shift are highly dependent on solvent and concentration.

    • δ ~3.9 ppm (s, 3H): Methoxy (-OCH₃) protons, appearing as a sharp singlet.

  • ¹³C NMR Spectroscopy (Predicted, in CDCl₃, 100 MHz):

    • δ ~165-168 ppm: Carbonyl carbon (C=O) of the amide.

    • δ ~160-163 ppm: Aromatic carbon C4, attached to the methoxy group.

    • δ ~148-152 ppm: Aromatic carbons C2 and C6.

    • δ ~110-120 ppm: Aromatic carbons C3 and C5.

    • δ ~55-57 ppm: Methoxy carbon (-OCH₃).

  • Infrared (IR) Spectroscopy (Predicted, KBr pellet):

    • 3400-3100 cm⁻¹: Two distinct bands (asymmetric and symmetric N-H stretching) characteristic of a primary amide.

    • ~3000 cm⁻¹: Aromatic C-H stretching.

    • ~1670-1690 cm⁻¹: Strong C=O stretching (Amide I band).

    • ~1600-1620 cm⁻¹: N-H bending (Amide II band).

    • ~1580, 1470 cm⁻¹: Pyridine ring C=C and C=N stretching vibrations.

    • ~1250-1300 cm⁻¹: Asymmetric C-O-C stretching of the aryl ether (methoxy group).

    • ~1020-1050 cm⁻¹: Symmetric C-O-C stretching.

Synthesis and Characterization Workflow

The most direct and reliable method for preparing this compound is through the amidation of its corresponding carboxylic acid, 4-Methoxypicolinic acid. This precursor is commercially available[1][2].

Rationale for Synthesis Strategy

Direct amidation of carboxylic acids is a widely used transformation in pharmaceutical chemistry[5]. While classic methods involve converting the acid to a more reactive species like an acyl chloride, modern peptide coupling agents offer a milder, one-pot alternative with high yields and minimal side reactions. Alternatively, greener catalysts like boric acid can be employed, which is particularly beneficial for large-scale synthesis due to its low cost and environmental friendliness[6]. The following protocol utilizes a standard peptide coupling agent for robust and reproducible lab-scale synthesis.

synthesis_workflow cluster_0 Step 1: Activation cluster_1 Step 2: Amidation cluster_2 Step 3: Purification & Analysis Precursor 4-Methoxypicolinic Acid (in DMF) Activated_Ester Activated_Ester Precursor->Activated_Ester Activation CouplingAgent HATU / DIPEA CouplingAgent->Activated_Ester Crude_Product Crude_Product Activated_Ester->Crude_Product Nucleophilic Attack Ammonia Ammonia Source (e.g., NH4Cl) Ammonia->Crude_Product Chromatography Chromatography Crude_Product->Chromatography Work-up & Purification Final_Product Final_Product Chromatography->Final_Product Silica Gel Column Analysis NMR, MS, IR Final_Product->Analysis Characterization

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

Objective: To synthesize this compound from 4-Methoxypicolinic acid.

Materials:

  • 4-Methoxypicolinic acid (1.0 eq)[1][4]

  • HATU (1,1'-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Ammonium chloride (NH₄Cl) (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 4-Methoxypicolinic acid (1.0 eq) and dissolve it in anhydrous DMF.

  • Activation: Cool the solution to 0 °C using an ice bath. Add HATU (1.2 eq) followed by the dropwise addition of DIPEA (3.0 eq). Stir the mixture at 0 °C for 20-30 minutes. The formation of the activated ester is critical for efficient amidation. DIPEA acts as a non-nucleophilic base to neutralize the acid formed and facilitate the reaction.

  • Amidation: In a separate flask, dissolve ammonium chloride (1.5 eq) in a minimal amount of DMF, and add an additional equivalent of DIPEA to generate free ammonia in situ. Add this ammonia solution to the activated ester mixture at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). The organic layers are combined.

  • Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution (to remove unreacted acid and acidic byproducts) and brine (to remove residual water and DMF).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Combine the pure fractions, remove the solvent in vacuo, and dry the resulting solid. Confirm the structure and purity of the final product, this compound, using NMR, IR, and mass spectrometry, comparing the results to the predicted spectral data.

Applications in Research and Drug Development

The picolinamide scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. While this compound itself is not a known therapeutic, its true value lies in its role as a versatile chemical building block.

  • Fragment-Based Drug Discovery (FBDD): As a small, functionalized heterocycle, this compound is an ideal fragment for screening against biological targets. The pyridine ring can engage in various non-covalent interactions (hydrogen bonding, π-stacking), the amide provides key hydrogen bond donor/acceptor sites, and the methoxy group can probe specific pockets in a protein's active site.

  • Scaffold for Chemical Libraries: The primary amide can be further functionalized, or the pyridine ring can undergo additional substitutions, making it a valuable starting point for generating libraries of related compounds. For instance, derivatives of N-methyl-picolinamide-4-thiol have been synthesized and evaluated as potential antitumor agents, with some showing potent and broad-spectrum anti-proliferative activities.[7]

  • Intermediate for Complex Synthesis: This molecule serves as a key intermediate in the synthesis of more complex molecules. The picolinamide moiety is a known structural component in kinase inhibitors and other targeted therapies. For example, the structurally related compound 4-(4-Aminophenoxy)-N-methylpicolinamide is a crucial intermediate for the synthesis of multi-kinase inhibitors.[8][9]

The methoxy group at the 4-position is particularly significant. As an electron-donating group, it increases the electron density of the pyridine ring, which can modulate the pKa of the ring nitrogen and its ability to act as a hydrogen bond acceptor. This electronic tuning can be the difference between a potent and an inactive compound.

Conclusion

This compound represents a foundational building block for advanced chemical synthesis and drug discovery. While not extensively characterized as a standalone entity, its structure is of significant interest. This guide provides a scientifically grounded framework for its synthesis, characterization, and potential utility. By understanding its predicted properties and leveraging robust synthetic protocols, researchers can effectively utilize this compound as a scaffold to explore new chemical space and develop the next generation of targeted therapeutics.

References

4-Methoxypicolinamide mechanism of action in biological systems

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Anticipated Mechanism of Action of 4-Methoxypicolinamide in Biological Systems

Authored by a Senior Application Scientist

Preamble: Navigating the Knowns and Unknowns

In the landscape of drug discovery and molecular biology, it is not uncommon to encounter compounds with significant therapeutic potential that lack extensive characterization. This compound represents such a molecule. While direct, in-depth studies on its mechanism of action are not yet prevalent in the public domain, a wealth of information exists for its close structural analogs. This guide, therefore, adopts a scientifically rigorous, derivative-based approach to elucidate the anticipated mechanism of action of this compound. By examining the well-documented biological activities of its chemical cousins, we can construct a robust, evidence-based hypothesis regarding its function, and design a clear experimental path to validate these predictions. This document is intended for researchers, scientists, and drug development professionals, providing both a comprehensive overview and actionable experimental designs.

Part 1: The Picolinamide Scaffold - A Privileged Structure in Oncology

The picolinamide core is a recurring motif in a variety of biologically active compounds. Our investigation into this compound begins with an analysis of its more extensively studied derivatives, which have demonstrated significant potential as antitumor agents. These derivatives, including N-methyl-4-phenoxypicolinamides and N-methylpicolinamide-4-thiols, have been shown to exhibit potent cytotoxic effects against a range of human cancer cell lines, such as A549 (lung carcinoma), H460 (large cell lung cancer), HT29 (colorectal adenocarcinoma), HepG2 (hepatocellular carcinoma), and HCT116 (colorectal carcinoma)[1][2][3][4]. In several instances, these derivatives have displayed greater potency than the established multi-kinase inhibitor, sorafenib[1][3]. This consistent and potent anti-proliferative activity across multiple cancer types strongly suggests that the picolinamide scaffold is a key pharmacophore for targeting fundamental cancer-related pathways.

Part 2: Deconstructing the Anticipated Mechanism of Action

Based on the evidence from its structural analogs, the mechanism of action of this compound is likely to be multi-faceted, converging on three key pillars of cancer pathology: kinase signaling, angiogenesis, and apoptosis.

Primary Anticipated Target: Kinase Inhibition

A significant body of evidence points towards kinase inhibition as the primary mode of action for picolinamide derivatives.

2.1.1 Aurora-B Kinase: A Mitotic Regulator

One of the most compelling pieces of evidence comes from the study of N-methylpicolinamide-4-thiol derivatives. Specifically, the compound designated '6p' in one study was found to be a selective inhibitor of Aurora-B kinase[3][5]. Aurora-B is a critical serine/threonine kinase that plays an essential role in chromosome segregation and cytokinesis. Its inhibition leads to mitotic arrest and ultimately, cell death. Molecular docking studies have further elucidated the interaction, showing that these picolinamide derivatives can stably bind to the ATP-binding pocket of Aurora-B kinase[3][5].

2.1.2 Receptor Tyrosine Kinases (RTKs): Targeting Growth and Survival

The parent compound of many of these derivatives, 4-(4-Aminophenoxy)-N-methylpicolinamide, is a known intermediate in the synthesis of tyrosine kinase inhibitors and has been suggested to target the MET protein, a receptor tyrosine kinase crucial for cell growth and survival[6]. This suggests that the broader class of picolinamide derivatives, likely including this compound, may possess inhibitory activity against various RTKs.

The following diagram illustrates the central role of kinase inhibition in the anticipated mechanism of action.

G This compound This compound Kinase ATP-Binding Pocket Kinase ATP-Binding Pocket This compound->Kinase ATP-Binding Pocket Binds to Aurora-B Kinase Aurora-B Kinase Kinase ATP-Binding Pocket->Aurora-B Kinase Receptor Tyrosine Kinases (e.g., MET) Receptor Tyrosine Kinases (e.g., MET) Kinase ATP-Binding Pocket->Receptor Tyrosine Kinases (e.g., MET) Phosphorylation Cascade Phosphorylation Cascade Aurora-B Kinase->Phosphorylation Cascade Inhibits Receptor Tyrosine Kinases (e.g., MET)->Phosphorylation Cascade Inhibits Cell Cycle Progression Cell Cycle Progression Phosphorylation Cascade->Cell Cycle Progression Blocks Cell Proliferation Cell Proliferation Phosphorylation Cascade->Cell Proliferation Blocks Mitotic Arrest Mitotic Arrest Cell Cycle Progression->Mitotic Arrest Leads to

Caption: Anticipated Kinase Inhibition Pathway of this compound.

Secondary Mechanisms: Starving the Tumor and Inducing Self-Destruction

Beyond direct kinase inhibition, derivatives of this compound have been shown to engage in two other critical anti-cancer activities.

2.2.1 Suppression of Angiogenesis

In vivo studies with the derivative 4-(4-formamidophenylamino)-N-methylpicolinamide (compound 5q) have demonstrated its ability to slow the progression of cancer cells by suppressing angiogenesis[4][7]. Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. By inhibiting this process, the compound effectively cuts off the tumor's supply of nutrients and oxygen.

2.2.2 Induction of Apoptosis and Necrosis

The same in vivo studies also revealed that compound 5q induces both apoptosis (programmed cell death) and necrosis in cancer cells[4][7]. This dual-pronged approach to cell killing enhances the compound's overall efficacy.

The interplay of these mechanisms is visualized below:

G cluster_0 Primary Mechanism cluster_1 Secondary Mechanisms Kinase Inhibition Kinase Inhibition Tumor Growth Tumor Growth Kinase Inhibition->Tumor Growth Inhibits Suppression of Angiogenesis Suppression of Angiogenesis Suppression of Angiogenesis->Tumor Growth Inhibits Induction of Apoptosis Induction of Apoptosis Induction of Apoptosis->Tumor Growth Inhibits

Caption: Convergent Anti-Tumor Mechanisms.

Part 3: Experimental Validation - A Roadmap to Confirmation

To validate the hypothesized mechanism of action for this compound, a systematic, multi-tiered experimental approach is required.

Tier 1: In Vitro Cytotoxicity and Target Engagement

The initial step is to confirm the biological activity of this compound and its direct interaction with the predicted targets.

3.1.1 Cell Proliferation Assays

Objective: To determine the cytotoxic effects of this compound on various cancer cell lines.

Protocol:

  • Cell Seeding: Plate cancer cell lines (e.g., A549, H460, HT29, HepG2) in 96-well plates at a density of 5,000-10,000 cells per well and allow to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., sorafenib).

  • Viability Assessment: Add MTT or a similar viability reagent (e.g., PrestoBlue) and incubate as per the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader.

  • Analysis: Calculate the IC50 value (the concentration at which 50% of cell growth is inhibited) for each cell line.

Table 1: Hypothetical IC50 Data for this compound

Cell LineCancer TypeThis compound IC50 (µM)Sorafenib IC50 (µM)
A549Lung CarcinomaPredicted: 1-5Known: ~5-10
H460Large Cell Lung CancerPredicted: 0.5-3Known: ~2-5
HT29Colorectal AdenocarcinomaPredicted: 1-5Known: ~5-15
HepG2Hepatocellular CarcinomaPredicted: 2-10Known: ~5-10
3.1.2 Kinase Inhibition Assays

Objective: To directly measure the inhibitory activity of this compound against Aurora-B and a panel of receptor tyrosine kinases.

Protocol:

  • Assay Setup: Utilize a biochemical assay format, such as an in vitro kinase assay with recombinant enzymes (e.g., ADP-Glo™, LanthaScreen™).

  • Compound Incubation: Incubate the purified kinase, substrate, and ATP with varying concentrations of this compound.

  • Signal Detection: Measure the kinase activity by detecting the amount of phosphorylated substrate or ADP produced.

  • Analysis: Determine the IC50 value for each kinase to assess potency and selectivity.

Tier 2: Cellular Mechanism of Action

Once target engagement is confirmed, the next step is to investigate the downstream cellular consequences.

3.2.1 Cell Cycle Analysis

Objective: To determine if this compound induces mitotic arrest, consistent with Aurora-B inhibition.

Protocol:

  • Treatment: Treat a cancer cell line (e.g., HCT116) with this compound at its IC50 concentration for 24-48 hours.

  • Cell Staining: Harvest the cells, fix them in ethanol, and stain with a DNA-binding dye such as propidium iodide.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Analysis: Quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M). An accumulation of cells in the G2/M phase would indicate mitotic arrest.

3.2.2 Apoptosis Assay

Objective: To quantify the induction of apoptosis by this compound.

Protocol:

  • Treatment: Treat cells as described for the cell cycle analysis.

  • Staining: Stain the cells with Annexin V (an early marker of apoptosis) and a viability dye (e.g., 7-AAD).

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Analysis: Differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

The following workflow diagram outlines the proposed experimental validation process.

G Start Start Cell Proliferation Assay Tier 1: In Vitro Cytotoxicity (MTT/CellTiter-Glo) Start->Cell Proliferation Assay Kinase Inhibition Assay Tier 1: Target Engagement (Biochemical Kinase Assays) Cell Proliferation Assay->Kinase Inhibition Assay If IC50 < 10µM Cell Cycle Analysis Tier 2: Cellular MOA (Flow Cytometry) Kinase Inhibition Assay->Cell Cycle Analysis If Kinase IC50 is potent Apoptosis Assay Tier 2: Cellular MOA (Annexin V Staining) Cell Cycle Analysis->Apoptosis Assay Angiogenesis Assay Tier 3: In Vitro Functional (Tube Formation Assay) Apoptosis Assay->Angiogenesis Assay In Vivo Studies Tier 4: In Vivo Efficacy (Xenograft Models) Angiogenesis Assay->In Vivo Studies End End In Vivo Studies->End

Caption: Experimental Workflow for Validating the Mechanism of Action.

Part 4: Data Interpretation and Future Directions

The results from the proposed experiments will provide a comprehensive profile of this compound's biological activity.

  • Potent IC50 values across multiple cell lines would confirm its anti-proliferative effects and warrant further investigation.

  • Selective inhibition of Aurora-B kinase would strongly support this as a primary mechanism and suggest its potential in treating cancers with mitotic vulnerabilities.

  • Broad-spectrum kinase inhibition would classify it as a multi-kinase inhibitor, similar to sorafenib, with potential applications in a wider range of cancers.

  • A significant increase in G2/M phase cells and positive Annexin V staining would confirm the downstream cellular effects of kinase inhibition.

Should these in vitro results be promising, the logical next steps would involve in vivo studies using xenograft models to assess the compound's efficacy, safety, and pharmacokinetic profile in a living organism.

Conclusion

While direct experimental data on this compound remains to be published, a thorough analysis of its structural derivatives provides a strong, scientifically-grounded foundation for predicting its mechanism of action. The evidence overwhelmingly points towards a role as a multi-faceted anti-cancer agent, primarily driven by the inhibition of key kinases such as Aurora-B and various receptor tyrosine kinases. This primary action is likely complemented by the suppression of angiogenesis and the induction of apoptosis. The experimental roadmap outlined in this guide provides a clear and logical path to systematically validate these hypotheses, paving the way for the potential development of this compound as a novel therapeutic agent.

References

Spectroscopic Blueprint of 4-Methoxypicolinamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical analysis of 4-Methoxypicolinamide, a heterocyclic compound of interest to researchers and professionals in drug development. Through a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we will elucidate the structural characteristics of this molecule. This document is intended to serve as a practical reference for the spectroscopic characterization of this compound and related substituted picolinamides.

Introduction: The Structural Significance of this compound

This compound belongs to the picolinamide class of compounds, which are derivatives of picolinic acid. The presence of the pyridine ring, an amide group, and a methoxy substituent imparts specific physicochemical properties that are of interest in medicinal chemistry.[1] The amide bond, in particular, is a fundamental component in a significant percentage of pharmaceuticals.[2] A thorough spectroscopic analysis is paramount for confirming the molecular structure, ensuring purity, and understanding the electronic environment of the molecule, all of which are critical steps in any drug discovery and development pipeline.

This guide will dissect the ¹H NMR, ¹³C NMR, IR, and MS data of this compound, providing not only the spectral data but also a detailed interpretation rooted in the principles of spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules, providing detailed information about the connectivity and chemical environment of atoms. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structural confirmation.

Experimental Protocol: NMR Analysis

A standardized protocol for the NMR analysis of picolinamide derivatives is crucial for obtaining high-quality, reproducible data.

Sample Preparation:

  • Accurately weigh 5-10 mg of the this compound sample.

  • Dissolve the sample in 0.5-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆), in a clean NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

Instrument Parameters (for a 400 MHz Spectrometer):

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment (e.g., zg30).

    • Number of Scans: 16-64 (dependent on sample concentration).

    • Spectral Width: ~16 ppm.

    • Temperature: 298 K.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

    • Spectral Width: ~240 ppm.

    • Temperature: 298 K.

NMR Experimental Workflow Diagram
¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the pyridine ring, the amide protons, and the methoxy group protons. Based on data from the closely related N-(4-methoxyphenyl)picolinamide, we can predict the approximate chemical shifts.[2]

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Coupling Constant (J, Hz)
H-6 (Pyridine)~8.5Doublet1H~5.0
H-3 (Pyridine)~7.8Doublet1H~2.5
H-5 (Pyridine)~7.0Doublet of Doublets1H~5.0, ~2.5
-CONH₂~7.5 and ~8.0Broad Singlet2H-
-OCH₃~3.9Singlet3H-

Interpretation:

  • Aromatic Protons: The protons on the pyridine ring will appear in the downfield region (7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current and the electronegative nitrogen atom. The electron-donating methoxy group at the C-4 position will cause a slight upfield shift of the H-3 and H-5 protons compared to unsubstituted picolinamide. The coupling pattern (doublet, doublet of doublets) arises from the spin-spin coupling between adjacent protons on the ring.

  • Amide Protons: The two protons of the primary amide group (-CONH₂) are diastereotopic and may appear as two separate broad singlets due to restricted rotation around the C-N bond and exchange with trace amounts of water in the solvent. Their chemical shift can be highly variable depending on the solvent and concentration.

  • Methoxy Protons: The three protons of the methoxy group (-OCH₃) will appear as a sharp singlet in the upfield region (~3.9 ppm) as they are equivalent and have no adjacent protons to couple with.

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Carbon Assignment Predicted Chemical Shift (ppm)
C=O (Amide)~165
C-4 (Pyridine, C-OCH₃)~163
C-2 (Pyridine, C-CONH₂)~150
C-6 (Pyridine)~148
C-3 (Pyridine)~110
C-5 (Pyridine)~108
-OCH₃~56

Interpretation:

  • Carbonyl Carbon: The amide carbonyl carbon will resonate at a downfield chemical shift (~165 ppm) due to the strong deshielding effect of the double-bonded oxygen atom.

  • Pyridine Carbons: The carbon atoms of the pyridine ring will appear in the aromatic region. The C-4 carbon, directly attached to the electronegative oxygen of the methoxy group, will be the most downfield among the ring carbons. The C-2 carbon, attached to the amide group, and the C-6 carbon will also be downfield due to the influence of the nitrogen atom. The C-3 and C-5 carbons will appear at relatively upfield positions.

  • Methoxy Carbon: The carbon of the methoxy group will be observed in the aliphatic region at approximately 56 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: ATR-FTIR Analysis

Attenuated Total Reflectance (ATR) is a common sampling technique for solid and liquid samples that requires minimal sample preparation.

Procedure:

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the empty ATR crystal.

  • Place a small amount of the solid this compound sample onto the ATR crystal.

  • Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

  • Record the sample spectrum.

ATR-FTIR Experimental Workflow
IR Spectral Data and Interpretation

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch (Amide)3400-3200Strong, Broad (two bands)
C-H Stretch (Aromatic)3100-3000Medium
C-H Stretch (Aliphatic, -OCH₃)2950-2850Medium
C=O Stretch (Amide I)1680-1650Strong
C=C and C=N Stretch (Pyridine)1600-1450Medium to Strong
N-H Bend (Amide II)1640-1550Medium
C-O Stretch (Aryl Ether)1275-1200 (asymmetric)Strong
1075-1020 (symmetric)Strong

Interpretation:

  • N-H Stretching: The presence of a primary amide will be clearly indicated by two strong, broad bands in the 3400-3200 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds.

  • C=O Stretching: A very strong absorption band around 1680-1650 cm⁻¹ is characteristic of the amide carbonyl (C=O) stretching vibration, often referred to as the Amide I band.

  • Aromatic Ring Vibrations: The pyridine ring will show a series of absorptions in the 1600-1450 cm⁻¹ region due to C=C and C=N stretching vibrations.

  • C-O Stretching: The aryl ether linkage of the methoxy group will produce two strong characteristic bands for asymmetric and symmetric C-O stretching.[3]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Experimental Protocol: Electron Ionization (EI)-MS

Electron Ionization is a hard ionization technique that causes extensive fragmentation, providing a "fingerprint" mass spectrum that is useful for structural elucidation.

GC-MS Parameters:

  • Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or dichloromethane).

  • Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.

  • GC Conditions:

    • Column: A non-polar or medium-polarity column (e.g., HP-5ms).

    • Oven Program: A temperature gradient to ensure good separation and peak shape (e.g., start at 100 °C, ramp to 280 °C).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

GC-MS Experimental Workflow
Mass Spectrum and Fragmentation Analysis

The mass spectrum of this compound (C₇H₈N₂O₂) will provide its molecular weight and a characteristic fragmentation pattern. The molecular weight is 152.15 g/mol .[4]

Expected Fragmentation Pattern:

  • Molecular Ion (M⁺): A peak at m/z = 152 corresponding to the intact molecule with one electron removed.

  • Loss of Amide Group: A common fragmentation pathway for amides is the cleavage of the C-C bond adjacent to the carbonyl group, leading to the loss of the ·CONH₂ radical (44 Da), resulting in a fragment ion at m/z = 108.

  • Loss of Methoxy Group: Cleavage of the C-O bond of the methoxy group can lead to the loss of a ·OCH₃ radical (31 Da), giving an ion at m/z = 121. Alternatively, loss of a methyl radical (·CH₃, 15 Da) from the methoxy group is also possible, resulting in an ion at m/z = 137.

  • Pyridine Ring Fragmentation: The pyridine ring itself can undergo fragmentation, leading to smaller characteristic ions.

m/z Proposed Fragment Fragment Lost
152[C₇H₈N₂O₂]⁺-
124[M - CO]⁺CO
108[M - CONH₂]⁺·CONH₂
78[C₅H₄N]⁺C₂H₄O₂

Conclusion: A Unified Spectroscopic Picture

The collective data from ¹H NMR, ¹³C NMR, IR, and MS provide a comprehensive and self-validating spectroscopic profile of this compound. The NMR spectra confirm the proton and carbon framework, including the substitution pattern on the pyridine ring. The IR spectrum verifies the presence of the key functional groups, namely the primary amide and the aryl ether. Finally, the mass spectrum confirms the molecular weight and provides further structural information through its fragmentation pattern. This integrated approach is indispensable for the unequivocal identification and characterization of this compound in research and development settings.

References

Solubility and Stability of 4-Methoxypicolinamide: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Prepared by: Gemini, Senior Application Scientist

Foreword

The journey of a drug candidate from discovery to a viable therapeutic is critically dependent on its physicochemical properties. Among these, solubility and stability are paramount, acting as gatekeepers to bioavailability and shelf-life. This guide provides an in-depth examination of 4-Methoxypicolinamide, a compound of interest due to the prevalence of the picolinamide scaffold in medicinal chemistry. We will explore the theoretical underpinnings and practical methodologies for comprehensively characterizing its solubility and stability profiles. This document is intended for researchers, chemists, and formulation scientists, offering not just protocols, but the scientific rationale that drives experimental design and data interpretation.

Part 1: Solubility Profiling of this compound

A thorough understanding of a compound's solubility is the foundation of formulation development. It dictates the choice of dosage form, the selection of excipients, and ultimately, the ability of the drug to be absorbed by the body. Low aqueous solubility can be a significant hurdle, often leading to poor bioavailability.

Theoretical Framework: Predicting Solubility Behavior

The molecular structure of this compound—featuring a pyridine ring, an amide linkage, and a methoxy group—provides key insights into its potential solubility.

  • Impact of pH: The pyridine nitrogen is weakly basic, meaning the molecule's overall charge and, consequently, its solubility will be pH-dependent. In acidic conditions (below its pKa), the pyridine nitrogen will be protonated, forming a cationic species that is generally more soluble in aqueous media. The solubility is expected to be lowest at pH values more than 2 units above the pKa.

  • Amide Functionality: The amide group can participate in hydrogen bonding as both a donor (N-H) and an acceptor (C=O), contributing to its interaction with polar protic solvents like water and alcohols.

  • Aromaticity and Methoxy Group: The aromatic rings contribute to the molecule's hydrophobicity. The methoxy group adds some polarity but also contributes to the molecular size. The interplay between the hydrogen bonding capacity of the amide and the hydrophobicity of the aromatic systems will govern its solubility in various solvents.

Experimental Determination of Solubility

Two primary types of solubility are measured during drug development: thermodynamic and kinetic.

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under specific conditions (temperature, pressure) when the solution is in equilibrium with an excess of the solid compound. The Shake-Flask Method is the gold-standard for this determination due to its reliability and ability to achieve true thermodynamic equilibrium.

  • Kinetic Solubility: This measures the concentration of a compound at the point of precipitation from a stock solution (typically in DMSO) upon addition to an aqueous buffer. It is a high-throughput method used in early discovery to quickly rank compounds.

This protocol is designed to be a self-validating system by ensuring equilibrium is reached and accurately measured.

Causality: The core principle is to create a saturated solution where the rate of dissolution equals the rate of precipitation. Using a sufficient excess of solid material ensures that this equilibrium is maintained throughout the experiment. Agitation time is critical; 24 to 48 hours is typically sufficient to reach equilibrium, which should be confirmed by sampling at multiple time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid this compound (e.g., 5-10 mg) to a known volume (e.g., 1 mL) of the selected solvent in a glass vial. The excess solid should be clearly visible.

  • Equilibration: Seal the vials and place them in a shaker or rotator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 48 hours).

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Separate the supernatant containing the dissolved compound from the solid residue. This is a critical step; centrifugation is preferred over filtration to avoid potential adsorption of the compound onto the filter membrane.

  • Sample Preparation: Carefully remove an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical instrument.

  • Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV or LC-MS.

  • Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor. The result is typically expressed in mg/mL or µg/mL.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification A Add excess solid This compound to solvent B Seal and agitate (e.g., 48h at 25°C) A->B C Centrifuge to pellet undissolved solid B->C D Sample and dilute clear supernatant C->D E Analyze concentration (e.g., HPLC-UV) D->E G cluster_prep 1. Preparation cluster_stress 2. Stress Incubation cluster_sample 3. Sampling & Quenching cluster_analyze 4. Analysis A Dissolve compound in 0.1M HCl, H2O, 0.1M NaOH B Incubate at elevated temp (e.g., 60°C) A->B C Withdraw aliquots at time points (0, 2, 8, 24h) B->C D Neutralize and dilute samples C->D E Analyze via stability- indicating HPLC D->E F Calculate % remaining and % degradant E->F

An In-depth Technical Guide to 4-Methoxypicolinamide and its Derivatives: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The picolinamide scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] This guide provides a comprehensive technical overview of 4-Methoxypicolinamide and its closely related derivatives. While a detailed historical account of the initial discovery of this compound is not prominently documented in publicly accessible records, this paper delves into the broader context of picolinamide chemistry, detailing synthetic methodologies, physicochemical properties, and the significant role of methoxy-substituted picolinamides in drug discovery and agrochemicals. This document is intended for researchers, scientists, and professionals in drug development, offering expert insights into the causality behind experimental choices and the versatile applications of this important class of molecules.

Introduction: The Picolinamide Privileged Scaffold

Picolinamide, a derivative of pyridine-2-carboxylic acid, is a fundamental building block in the design of novel therapeutic agents and functional materials.[3] Its unique electronic and structural characteristics, including its ability to act as a chelating agent, make it a versatile scaffold for interacting with biological targets.[3] The pyridine ring, a six-membered nitrogen-containing heterocycle, is a common motif in numerous natural products and synthetic drugs, valued for its ability to engage in hydrogen bonding and other non-covalent interactions.[1]

The introduction of a methoxy group at the 4-position of the picolinamide ring significantly influences the molecule's electronic properties and steric profile. This substitution can modulate binding affinities to target proteins, alter metabolic stability, and improve pharmacokinetic properties, making 4-methoxy substituted picolinamides a subject of considerable interest in contemporary research.

Synthesis and Methodologies

The synthesis of picolinamide derivatives is a well-established area of organic chemistry, with numerous methods available for the construction of the core amide bond and for the introduction of various substituents onto the pyridine ring.

General Picolinamide Synthesis

The primary method for synthesizing picolinamides involves the coupling of a picolinic acid derivative with an amine. This is typically achieved by activating the carboxylic acid, often by converting it to an acyl chloride or by using a coupling agent.

Experimental Protocol: General Picolinamide Synthesis via Acyl Chloride

  • Acid Chlorination: Picolinic acid (1.0 eq) is suspended in a suitable solvent (e.g., toluene). Thionyl chloride (1.2 eq) and a catalytic amount of N,N-dimethylformamide (DMF) are added. The mixture is heated to reflux until the evolution of gas ceases, indicating the formation of the acyl chloride. The excess thionyl chloride and solvent are removed under reduced pressure.

  • Amidation: The resulting acyl chloride is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane, THF). The solution is cooled in an ice bath, and the desired amine (1.1 eq) along with a non-nucleophilic base (e.g., triethylamine, 1.2 eq) is added dropwise. The reaction is stirred at room temperature until completion (monitored by TLC or LC-MS).

  • Work-up and Purification: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield the pure picolinamide.

Synthesis of 4-Methoxy Substituted Picolinamides

The introduction of a methoxy group at the 4-position of the pyridine ring can be achieved through various strategies, often starting from a pre-functionalized pyridine derivative. A common approach involves the nucleophilic aromatic substitution (SNAr) of a suitable leaving group at the 4-position, such as a halogen.

A patent for picolinamide fungicides describes a process that includes coupling a 4-methoxy-3-acyloxypicolinic acid with an amine, highlighting the industrial relevance of such derivatives.[4]

Experimental Protocol: Synthesis of a 4-Phenoxy-N-methylpicolinamide Derivative (as an analogue)

A solution of 4-aminophenol in dry N,N-dimethylformamide is treated with potassium tert-butoxide.[5] The resulting mixture is then reacted with 4-chloro-N-methylpicolinamide and potassium carbonate and heated.[5] After cooling, the mixture is worked up with ethyl acetate and brine to yield the 4-phenoxy-substituted picolinamide.[5]

Visualization of a General Synthetic Pathway

Synthesis_Pathway PicolinicAcid Picolinic Acid Derivative AcylChloride Acyl Chloride Intermediate PicolinicAcid->AcylChloride SOCl2, cat. DMF Picolinamide Picolinamide Product AcylChloride->Picolinamide Amine, Base Amine Amine Amine->Picolinamide

Caption: General synthesis of picolinamides via an acyl chloride intermediate.

Physicochemical Properties and Structural Analysis

The physicochemical properties of this compound derivatives are influenced by the interplay of the pyridine ring, the amide functionality, and the methoxy substituent.

PropertyGeneral ObservationReference
Melting Point Generally crystalline solids with defined melting points. For example, N-(4-methoxyphenyl)picolinamide has a melting point of 362–363 K.[6]
Solubility Sparingly soluble in water, with better solubility in organic solvents like ethanol, DMSO, and DMF.[7]
pKa The pyridine nitrogen is weakly basic. The methoxy group can slightly influence the basicity.
Crystal Structure The molecular structure is often planar, with intermolecular hydrogen bonding and π-stacking interactions contributing to the crystal packing.[6]

A study on N-(4-methoxyphenyl)picolinamide revealed that the molecule is nearly coplanar and stabilized by intramolecular hydrogen bonds.[6] Hirshfeld surface analysis indicated that H⋯H, C⋯H, and O⋯H interactions are significant in the crystal packing.[6]

Applications in Research and Development

The picolinamide scaffold is a prolific source of lead compounds in both pharmaceutical and agricultural research. The introduction of a methoxy group can fine-tune the biological activity and pharmacokinetic profile of these molecules.

Pharmaceutical Applications

Picolinamide derivatives have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3]

  • Anticancer Agents: Many picolinamide derivatives are investigated as kinase inhibitors. For instance, 4-(4-Aminophenoxy)-N-methylpicolinamide is a crucial intermediate in the synthesis of advanced antitumor agents, including potent tyrosine kinase inhibitors.[8] It has shown potential as a MET protein inhibitor, a key target in cancer therapy.[8]

  • Antifungal Properties: Picolinamide and benzamide chemotypes have been identified as inhibitors of Sec14p, a lipid transfer protein in Saccharomyces cerevisiae, highlighting their potential as antifungal agents.[9]

  • Herbicidal Activity: N-benzyl-6-methylpicolinamides have been discovered as a novel scaffold for bleaching herbicides, indicating the versatility of the picolinamide core in different biological contexts.[10]

Visualization of Picolinamide Scaffold in Drug Discovery

Drug_Discovery_Workflow Scaffold Picolinamide Scaffold SAR Structure-Activity Relationship (SAR) Studies Scaffold->SAR Lead Lead Compound Identification SAR->Lead Optimization Lead Optimization (e.g., Methoxy Substitution) Lead->Optimization Candidate Drug Candidate Optimization->Candidate

Caption: Role of the picolinamide scaffold in a typical drug discovery workflow.

Agrochemical Applications

Picolinamide derivatives are also being developed as fungicides for agricultural use.[4] The structural modifications, including the introduction of methoxy groups, are crucial for optimizing their efficacy and selectivity against plant pathogens.

Conclusion and Future Perspectives

While the specific historical genesis of this compound remains elusive in the surveyed literature, the enduring importance of the picolinamide scaffold is undeniable. The strategic incorporation of substituents like the methoxy group continues to be a fruitful avenue for the development of novel pharmaceuticals and agrochemicals. Future research will likely focus on leveraging computational methods, such as DFT and molecular docking, to rationally design next-generation picolinamide derivatives with enhanced potency, selectivity, and improved safety profiles.[3] The versatility of this scaffold ensures its continued prominence in the field of chemical and biomedical research for years to come.

References

Unveiling the Therapeutic Potential of 4-Methoxypicolinamide Derivatives: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the potential therapeutic targets of 4-methoxypicolinamide derivatives. As a senior application scientist, the following content is structured to offer not just a list of possibilities, but a scientifically grounded rationale for target selection, coupled with actionable experimental protocols for validation. We will delve into the existing evidence for related picolinamide compounds and extrapolate the potential impact of the 4-methoxy substitution, a key structural feature that can significantly influence pharmacological properties.

The this compound Scaffold: A Privileged Structure in Drug Discovery

The picolinamide core, a pyridine-2-carboxamide, is a versatile scaffold that has given rise to a multitude of biologically active compounds. The introduction of a methoxy group at the 4-position of the pyridine ring can profoundly alter the molecule's electronic and steric properties. This substitution can enhance membrane permeability, modulate metabolic stability, and create new hydrogen bonding opportunities with protein targets, thereby influencing both pharmacokinetic and pharmacodynamic profiles. Our exploration of therapeutic targets is guided by these molecular considerations and the established activities of analogous compounds.

Key Therapeutic Target Classes for this compound Derivatives

Based on extensive analysis of the picolinamide pharmacophore and its derivatives, we have identified three primary areas of therapeutic potential: Oncology, Neurodegenerative Disorders, and Metabolic Diseases.

Oncology: Targeting Aberrant Cell Signaling and Proliferation

The picolinamide scaffold is a recurring motif in the design of anticancer agents. Several derivatives have demonstrated potent antiproliferative and antiangiogenic effects, suggesting that this compound derivatives could be promising candidates for cancer therapy.

Protein kinases are crucial regulators of cell signaling pathways that are often dysregulated in cancer. Picolinamide derivatives have been successfully developed as inhibitors of several key kinases.

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[1][2][3][4] Inhibition of VEGFR-2 is a clinically validated anticancer strategy. Picolinamide-based derivatives have been shown to be potent VEGFR-2 inhibitors.[1] The 4-methoxy group could potentially enhance binding to the ATP-binding pocket of VEGFR-2.

  • Aurora Kinases: A family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is common in many cancers, making them attractive therapeutic targets. Notably, N-methylpicolinamide-4-thiol derivatives have been shown to selectively inhibit Aurora-B kinase.[5][6] This suggests that 4-substituted picolinamides are well-suited for targeting this class of enzymes.

Experimental Workflow: In Vitro Kinase Inhibition Assay

This protocol outlines a common luminescence-based assay to determine the half-maximal inhibitory concentration (IC50) of a this compound derivative against a target kinase.[7]

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis prep_compound 1. Prepare serial dilutions of This compound derivative in DMSO add_compound 3. Add compound dilutions or DMSO control to 96-well plate prep_compound->add_compound prep_kinase 2. Prepare kinase reaction mixture (kinase, substrate, ATP in assay buffer) add_kinase 4. Add kinase to wells and incubate for 10 min (pre-incubation) prep_kinase->add_kinase add_compound->add_kinase start_reaction 5. Initiate reaction by adding substrate/ATP mixture add_kinase->start_reaction incubate_reaction 6. Incubate at 30°C for 60 min start_reaction->incubate_reaction add_adp_glo 7. Add ADP-Glo™ Reagent to stop kinase reaction and deplete ATP incubate_reaction->add_adp_glo incubate_adp 8. Incubate for 40 min add_adp_glo->incubate_adp add_detection 9. Add Kinase Detection Reagent to convert ADP to ATP and generate light incubate_adp->add_detection incubate_lum 10. Incubate for 30 min add_detection->incubate_lum read_plate 11. Measure luminescence incubate_lum->read_plate analyze_data 12. Calculate IC50 values read_plate->analyze_data

Workflow for a luminescence-based in vitro kinase inhibition assay.

Beyond direct enzyme inhibition, some 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives have been shown to suppress angiogenesis and induce apoptosis in cancer cells, ultimately slowing tumor progression in vivo.[8][9] These findings suggest that this compound derivatives may possess multifaceted antitumor properties.

Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric method to assess the cytotoxic effects of a compound on cultured cells.[10][11][12][13][14]

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Cancer cell lines of interest

  • Complete culture medium

  • This compound derivative stock solution in DMSO

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Replace the medium in the wells with the compound dilutions and incubate for 24-72 hours. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[13]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Neurodegenerative Disorders: Modulating Key Neurological Enzymes

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal function. Targeting enzymes involved in neurotransmitter metabolism and pathological protein aggregation is a key therapeutic strategy.

AChE is responsible for the breakdown of the neurotransmitter acetylcholine.[15] Inhibiting AChE increases acetylcholine levels in the brain, which is a therapeutic approach for managing the symptoms of Alzheimer's disease. Picolinamide derivatives have been identified as potent AChE inhibitors.[16] The 4-methoxy group may confer selectivity and favorable blood-brain barrier penetration properties.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay measures AChE activity by detecting the product of a reaction between thiocholine and DTNB.[15][16]

Materials:

  • Acetylcholinesterase (AChE)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • This compound derivative

Procedure:

  • Reaction Setup: In a 96-well plate, add phosphate buffer, DTNB solution, and the this compound derivative at various concentrations.

  • Enzyme Addition: Add the AChE solution to each well (except for the blank) and incubate for a short period.

  • Substrate Addition: Initiate the reaction by adding the ATCI solution.

  • Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to AChE activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

MAO enzymes are involved in the metabolism of monoamine neurotransmitters like dopamine and serotonin.[17] MAO-B inhibitors, in particular, are used in the treatment of Parkinson's disease to prevent the breakdown of dopamine.[18] The picolinamide scaffold has been explored for the development of MAO inhibitors, suggesting that this compound derivatives could be valuable in this context.[18][19]

Signaling Pathway: Dopaminergic Synapse and MAO-B Inhibition

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_inhibition Therapeutic Intervention tyrosine Tyrosine dopa L-DOPA tyrosine->dopa Tyrosine Hydroxylase dopamine Dopamine dopa->dopamine vesicle Vesicular Storage dopamine->vesicle mao_b MAO-B dopamine->mao_b Degradation release Release vesicle->release dopamine_cleft Dopamine release->dopamine_cleft d_receptor Dopamine Receptors signal Signal Transduction d_receptor->signal dopamine_cleft->d_receptor inhibitor This compound Derivative inhibitor->mao_b Inhibits metabolites Inactive Metabolites mao_b->metabolites

Inhibition of MAO-B by a this compound derivative increases dopamine availability.
Epigenetic Regulation: Histone Deacetylase (HDAC) Inhibition

HDACs are enzymes that play a crucial role in gene expression by removing acetyl groups from histones.[20] Dysregulation of HDAC activity is implicated in various diseases, including cancer and neurological disorders.[21][22][23] Picolinamide-based compounds have been developed as HDAC inhibitors, indicating that this compound derivatives are worthy of investigation as potential epigenetic modulators.[20]

Experimental Protocol: Fluorometric HDAC Activity Assay

This assay measures HDAC activity using a fluorogenic substrate.[24]

Materials:

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC enzyme source (e.g., nuclear extract or purified HDAC)

  • Assay buffer

  • Developer solution (containing a protease like trypsin)

  • This compound derivative

  • Known HDAC inhibitor (e.g., Trichostatin A) for positive control

Procedure:

  • Reaction Setup: In a 96-well plate, combine the HDAC enzyme source, assay buffer, and the this compound derivative at various concentrations.

  • Substrate Addition: Add the fluorogenic HDAC substrate to all wells to start the reaction. Incubate at 37°C for a defined period.

  • Development: Add the developer solution to each well. This solution stops the HDAC reaction and cleaves the deacetylated substrate to release a fluorescent molecule.

  • Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm).

  • Data Analysis: Calculate the percentage of HDAC inhibition for each compound concentration and determine the IC50 value.

Summary and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics targeting a range of diseases. The evidence from related picolinamide derivatives strongly suggests potential activity as inhibitors of protein kinases, acetylcholinesterase, monoamine oxidase, and histone deacetylases. The 4-methoxy substitution has the potential to fine-tune the pharmacological properties of these compounds, leading to improved potency, selectivity, and drug-like characteristics.

The experimental protocols provided in this guide offer a robust framework for the systematic evaluation of this compound derivatives against these high-value therapeutic targets. Further research, including structure-activity relationship (SAR) studies, in vivo efficacy models, and detailed mechanistic investigations, will be crucial to fully unlock the therapeutic potential of this exciting class of molecules.

References

An In-depth Technical Guide to 4-Methoxypicolinamide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of 4-Methoxypicolinamide (CAS No: 90151-10-3), a key heterocyclic building block in medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into its chemical and physical properties, synthesis, safety and handling, and its emerging role in the synthesis of novel therapeutic agents.

Introduction

This compound, also known as 4-methoxypyridine-2-carboxamide, is a substituted pyridine derivative that has garnered interest within the scientific community for its utility as a versatile scaffold in the design and synthesis of complex organic molecules. Its unique structural features, including the pyridine ring, a methoxy group, and an amide functionality, make it an attractive starting material for the development of new chemical entities with potential therapeutic applications.

Part 1: Core Chemical and Physical Properties

A thorough understanding of the fundamental properties of this compound is essential for its effective application in research and development.

PropertyValueSource
CAS Number 90151-10-3[1][2]
Molecular Formula C₇H₈N₂O₂[1]
Molecular Weight 152.15 g/mol [1]
IUPAC Name 4-methoxypyridine-2-carboxamide[1]
Appearance Solid[3]
Purity Typically ≥98%[3]
Storage Temperature Inert atmosphere, room temperature[3]

Part 2: Synthesis of this compound

The synthesis of this compound can be approached through the amidation of its corresponding carboxylic acid or ester precursor. A general and effective strategy involves the conversion of 4-methoxypicolinic acid to the desired amide.

Conceptual Synthesis Workflow

The synthesis initiates from the commercially available 4-methoxypicolinic acid. The carboxylic acid is first activated to facilitate nucleophilic attack by an amine. Common activating agents include thionyl chloride (SOCl₂) to form an acyl chloride, or carbodiimides like DCC (dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). The activated intermediate is then reacted with an ammonia source, such as aqueous or gaseous ammonia, or an ammonium salt, to yield this compound.

Synthesis_Workflow cluster_0 Step 1: Activation of Carboxylic Acid cluster_1 Step 2: Amidation 4-Methoxypicolinic_Acid 4-Methoxypicolinic Acid (CAS: 29082-91-5) Activated_Intermediate Activated Intermediate (e.g., Acyl Chloride, Activated Ester) 4-Methoxypicolinic_Acid->Activated_Intermediate Activation Activating_Agent Activating Agent (e.g., SOCl₂, EDC/HOBt) Activating_Agent->Activated_Intermediate This compound This compound (CAS: 90151-10-3) Activated_Intermediate->this compound Amidation Ammonia_Source Ammonia Source (e.g., NH₃, NH₄Cl) Ammonia_Source->this compound

Caption: General synthesis workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on standard amidation procedures and should be optimized for specific laboratory conditions.

  • Activation of 4-Methoxypicolinic Acid:

    • To a solution of 4-methoxypicolinic acid (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, THF) under an inert atmosphere (e.g., nitrogen, argon), add a coupling agent such as EDC (1.2 eq) and HOBt (1.2 eq).

    • Stir the reaction mixture at room temperature for 30-60 minutes to allow for the formation of the activated ester.

  • Amidation:

    • To the solution containing the activated intermediate, add a source of ammonia, such as a solution of ammonia in methanol or ammonium chloride (1.5 eq) followed by a non-nucleophilic base like triethylamine (2.0 eq) to liberate free ammonia.

    • Allow the reaction to proceed at room temperature, monitoring its progress by a suitable analytical technique (e.g., TLC, LC-MS). The reaction time may vary from a few hours to overnight.

  • Work-up and Purification:

    • Upon completion, quench the reaction with water and extract the product into an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography on silica gel to afford pure this compound.

Part 3: Applications in Research and Drug Development

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[4] Substituted picolinamides, in particular, serve as crucial intermediates in the synthesis of a wide range of biologically active compounds.

While specific biological activities for this compound itself are not extensively documented in publicly available literature, its primary value lies in its role as a molecular building block. The presence of the methoxy group and the amide functionality at specific positions on the pyridine ring allows for diverse chemical modifications, making it a valuable starting material for creating libraries of novel compounds for high-throughput screening.

Derivatives of similar picolinamide structures have shown promise in various therapeutic areas, including as kinase inhibitors for cancer therapy. For instance, more complex molecules incorporating the picolinamide scaffold have been investigated as potent inhibitors of kinases such as TYK2.[5] The structural motif of this compound provides a solid foundation for the design of such inhibitors, where the pyridine nitrogen can act as a hydrogen bond acceptor, and the other positions can be functionalized to achieve desired potency and selectivity.

Part 4: Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification:

  • GHS Pictograms:

    • GHS07: Exclamation Mark

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H319: Causes serious eye irritation.[1]

Precautionary Measures:

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

  • Engineering Controls: Use in a well-ventilated area, preferably in a fume hood.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.

  • Storage: Keep the container tightly closed and store in a dry, well-ventilated place.

In case of exposure, follow standard first-aid procedures and seek medical attention if symptoms persist.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its well-defined structure and multiple points for chemical modification make it an ideal starting material for the synthesis of novel compounds with a wide range of potential therapeutic applications. A comprehensive understanding of its properties, synthesis, and safe handling is crucial for researchers aiming to leverage this scaffold in their quest for new medicines.

References

The Ascendant Therapeutic Potential of 4-Methoxypicolinamide and Its Analogs: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The picolinamide scaffold, a privileged structural motif in medicinal chemistry, has garnered significant attention for its diverse and potent biological activities. This technical guide delves into the burgeoning field of 4-methoxypicolinamide and its analogs, providing an in-depth analysis of their therapeutic potential across oncology, infectious diseases, and inflammatory conditions. We will explore the nuanced structure-activity relationships that govern their efficacy and provide detailed, field-proven experimental protocols for their biological evaluation. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, enabling them to navigate the complexities of this promising class of compounds and accelerate the discovery of novel therapeutics.

Introduction: The Picolinamide Core - A Versatile Scaffold for Drug Design

Picolinamide, a simple amide derivative of picolinic acid, represents a foundational structure in the development of pharmacologically active agents. Its unique electronic and steric properties, conferred by the nitrogen atom in the pyridine ring, allow for a multitude of interactions with biological targets. The strategic placement of substituents on the pyridine ring and the amide nitrogen can dramatically influence the compound's pharmacokinetic and pharmacodynamic profile.

The introduction of a methoxy group at the 4-position of the picolinamide ring, creating this compound, serves as a critical design element. This modification can alter the molecule's polarity, metabolic stability, and binding interactions, often leading to enhanced biological activity and target selectivity. This guide will focus on the known biological activities of analogs derived from this core structure, providing a framework for future drug discovery efforts.

Anticancer Activity: Targeting Proliferation and Survival Pathways

A significant body of research has highlighted the potent antiproliferative activity of this compound analogs, particularly those with substitutions on the amide nitrogen and modifications to the 4-position substituent. These compounds have demonstrated efficacy against a range of human cancer cell lines, often exhibiting superior activity to established chemotherapeutic agents.

Mechanism of Action: Kinase Inhibition and Beyond

While the precise mechanisms of action are still under investigation for many analogs, a recurring theme is the inhibition of protein kinases, crucial regulators of cell growth, differentiation, and survival. For instance, certain N-methyl-picolinamide-4-thiol derivatives have been shown to selectively inhibit Aurora-B kinase, a key protein involved in cell division.[1][2][3][4] The molecular docking studies of these compounds have provided valuable insights into their binding modes and have guided the design of more potent inhibitors.[1][2][3]

Furthermore, some 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives have been found to suppress angiogenesis and induce apoptosis and necrosis in cancer cells, suggesting a multi-targeted approach to cancer therapy.[5][6]

Structure-Activity Relationship (SAR) Insights

Systematic modifications of the this compound scaffold have yielded crucial insights into the structural requirements for potent anticancer activity.

  • Substitution at the 4-Position: Replacing the methoxy group with a phenoxy or a substituted phenylamino group has been a fruitful strategy. For example, N-methyl-4-phenoxypicolinamide derivatives have shown marked antiproliferative activity.[7][8]

  • Amide Substituents: The nature of the substituent on the amide nitrogen is critical. N-methyl groups are common in active analogs.

  • Hybrid Molecules: Hybridizing the N-methyl-4-phenoxypicolinamide motif with other heterocyclic systems, such as thiadiazole or thiazole, has led to compounds with potent cytotoxicity against non-small cell lung cancer and colorectal cancer cell lines.[7]

Quantitative Data Summary

The following table summarizes the in vitro cytotoxic activity of representative this compound analogs against various human cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Source
8e A549 (Lung)3.6Sorafenib-[7]
H460 (Lung)1.7Sorafenib>10[7]
HT-29 (Colon)3.0Sorafenib6.8[7]
5q HepG2 (Liver)---[5][6]
HCT116 (Colon)---[5][6]
6p HepG2 (Liver)<10Sorafenib16.30[1][2][3]
HCT-116 (Colon)<10Sorafenib-[1][2][3]
SW480 (Colon)<10Sorafenib-[1][2][3]
SPC-A1 (Lung)<10Sorafenib-[1][2][3]
A375 (Melanoma)<10Sorafenib-[1][2][3]
Experimental Protocol: In Vitro Cytotoxicity Assessment

A robust and reproducible method for assessing the anticancer activity of novel small molecules is essential for identifying promising lead compounds.[9][10][11][12]

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate human cancer cell lines (e.g., A549, H460, HT-29) in 96-well plates at a density of 4 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the test compounds and a reference drug (e.g., Sorafenib) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualization: Experimental Workflow for Anticancer Activity Screening

anticancer_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation (for selected leads) start Synthesized this compound Analogs cell_culture Cancer Cell Line Culture (e.g., A549, H460, HT-29) start->cell_culture treatment Compound Treatment (Serial Dilutions) cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability_assay ic50 IC50 Determination viability_assay->ic50 sar Structure-Activity Relationship Analysis ic50->sar lead_selection Lead Compound Selection sar->lead_selection animal_model Xenograft Mouse Model lead_selection->animal_model in_vivo_treatment In Vivo Compound Administration animal_model->in_vivo_treatment tumor_measurement Tumor Growth Monitoring in_vivo_treatment->tumor_measurement efficacy_assessment Efficacy Assessment tumor_measurement->efficacy_assessment

Caption: Workflow for assessing the anticancer activity of this compound analogs.

Antibacterial Activity: A Targeted Approach Against Pathogenic Bacteria

The picolinamide scaffold has also emerged as a promising platform for the development of novel antibacterial agents. Notably, a class of picolinamides has demonstrated potent and selective activity against Clostridioides difficile, a leading cause of antibiotic-associated diarrhea.[13][14]

Selective Targeting of Clostridioides difficile

While the parent isonicotinamide compound showed broad activity against Gram-positive bacteria, including MRSA, the introduction of the picolinamide core resulted in exquisite potency and selectivity for C. difficile.[13][14] This selectivity is a highly desirable trait for new antibiotics, as it minimizes the disruption of the beneficial gut microbiota.

Structure-Activity Relationship (SAR) for Antibacterial Selectivity

The SAR studies on picolinamide antibacterials revealed that:

  • Pyridine Core Isomerism: The shift from an isonicotinamide to a picolinamide core was the key determinant of selectivity for C. difficile.[13]

  • Substitutions on the Phenyl Ring: Modifications on the phenyl ring attached to the amide nitrogen modulate the antibacterial potency.

  • Water Solubility: Introduction of a carboxylate group improved water solubility while maintaining potent activity against C. difficile.[13]

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

The following table presents the MIC values of a representative picolinamide analog against C. difficile and other bacteria.

CompoundC. difficile ATCC 43255 MIC (µg/mL)MRSA NRS70 MIC (µg/mL)Selectivity (MRSA/C. difficile)Source
Isonicotinamide 4 0.25≤ 4~16[13]
Picolinamide 87 ≤ 1> 64> 64[13]
Picolinamide 5 0.12> 64> 533[13]
Experimental Protocol: Antimicrobial Susceptibility Testing

Determining the Minimum Inhibitory Concentration (MIC) is a fundamental assay in antimicrobial drug discovery.[15][16][17][18][19]

Protocol: Broth Microdilution Method

  • Compound Preparation: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).[20]

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL) of the test organism (e.g., C. difficile, MRSA).

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours). For anaerobic bacteria like C. difficile, incubation should be in an anaerobic chamber.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[16][17][19]

Visualization: Antimicrobial Susceptibility Testing Workflow

antimicrobial_workflow start Test Compound (this compound Analog) serial_dilution Two-Fold Serial Dilution in 96-Well Plate start->serial_dilution inoculation Inoculation of Wells serial_dilution->inoculation bacterial_culture Bacterial Culture (e.g., C. difficile, MRSA) inoculum_prep Standardized Inoculum Preparation bacterial_culture->inoculum_prep inoculum_prep->inoculation incubation Incubation (Aerobic/Anaerobic) inoculation->incubation mic_reading Visual Inspection for Growth (MIC Determination) incubation->mic_reading result MIC Value mic_reading->result

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anti-inflammatory and Other Biological Activities

Beyond their anticancer and antibacterial properties, picolinamide derivatives have shown potential in other therapeutic areas, including the modulation of inflammatory responses and the inhibition of key enzymes.

Potential Anti-inflammatory Effects

Inflammation is a complex biological response implicated in numerous diseases.[21] In vitro assays are crucial for the initial screening of anti-inflammatory compounds.[21][22][23][24][25] While specific studies on the anti-inflammatory activity of this compound are limited, the general principles of assessing such activity are well-established.

Common In Vitro Anti-inflammatory Assays:

  • Protein Denaturation Inhibition: Measures the ability of a compound to prevent the denaturation of proteins, a hallmark of inflammation.[21][23][25]

  • Membrane Stabilization: Assesses the stabilization of red blood cell membranes, which is analogous to the stabilization of lysosomal membranes, thereby preventing the release of pro-inflammatory enzymes.[21][25]

  • Enzyme Inhibition: Evaluates the inhibition of key inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).[21][24]

Acetylcholinesterase (AChE) Inhibition

A study on benzamide and picolinamide derivatives revealed their potential as acetylcholinesterase (AChE) inhibitors.[26][27][28] This activity is relevant for the treatment of Alzheimer's disease. The study highlighted that picolinamide derivatives were generally more potent than their benzamide counterparts.[26][27][28] The position of substituents on the picolinamide scaffold significantly influenced the inhibitory activity and selectivity.[26][27]

Experimental Protocol: In Vitro Anti-inflammatory Assay

Protocol: Inhibition of Albumin Denaturation

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 0.2 mL of 1% aqueous solution of bovine serum albumin, 2.8 mL of phosphate-buffered saline (pH 6.3), and 2 mL of varying concentrations of the test compound.

  • Control and Standard: Use a control with distilled water instead of the test compound and a standard anti-inflammatory drug (e.g., diclofenac sodium).

  • Incubation: Incubate the mixtures at 37°C for 20 minutes, followed by heating at 51°C for 20 minutes.

  • Turbidity Measurement: After cooling, measure the turbidity of the samples at 660 nm.

  • Calculation: Calculate the percentage inhibition of protein denaturation.

Visualization: Key Inflammatory Pathways

inflammatory_pathway membrane Cell Membrane Phospholipids pla2 PLA2 membrane->pla2 aa Arachidonic Acid pla2->aa cox COX-1 / COX-2 aa->cox lox 5-LOX aa->lox pgs Prostaglandins cox->pgs lts Leukotrienes lox->lts inflammation Inflammation pgs->inflammation lts->inflammation

References

Methodological & Application

Application Note & Protocol: A Comprehensive Guide to the Synthesis of 4-Methoxypicolinamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed protocol for the synthesis of 4-methoxypicolinamide, a valuable building block in medicinal chemistry and drug development. The primary synthetic route detailed herein proceeds via the nucleophilic aromatic substitution (SNAr) of a chlorinated pyridine precursor to install the methoxy group, followed by the direct aminolysis of the corresponding methyl ester. This guide is designed for researchers and scientists, offering in-depth explanations of the chemical principles, step-by-step experimental procedures, characterization data, and critical safety considerations. The protocol emphasizes robust and reproducible methodology, ensuring high purity and yield of the target compound.

Introduction and Synthetic Strategy

This compound serves as a key intermediate in the synthesis of various pharmaceutical agents, including kinase inhibitors used in targeted cancer therapies. Its structure, featuring a pyridine core with methoxy and carboxamide functionalities, allows for diverse downstream modifications. While several synthetic routes exist, this guide focuses on a reliable two-step sequence starting from the readily available Methyl 4-chloropicolinate.

The chosen strategy involves two fundamental organic transformations:

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyridine nitrogen and the ester group activates the C4 position towards nucleophilic attack. The chlorine atom is displaced by a methoxide ion to yield Methyl 4-methoxypicolinate.

  • Aminolysis of an Ester: The methyl ester is subsequently converted directly to the primary amide using ammonia. This reaction is a classic nucleophilic acyl substitution, where ammonia attacks the electrophilic carbonyl carbon of the ester, leading to the formation of the thermodynamically stable amide bond.[1]

This approach is advantageous due to the accessibility of starting materials and the generally high efficiency of each step.

Synthetic Workflow Overview

The logical flow from the starting material to the final product is illustrated below. Each step is designed to produce an intermediate that can be readily used in the subsequent reaction.

G cluster_0 Step 1: Methoxylation (SNAr) cluster_1 Step 2: Aminolysis start Methyl 4-chloropicolinate product1 Methyl 4-methoxypicolinate start->product1 Reflux reagent1 + Sodium Methoxide in Methanol product2 This compound product1->product2 Heat in Sealed Vessel reagent2 + Ammonia in Methanol

Caption: Synthetic pathway for this compound.

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.Recommended PuritySupplier Example
Methyl 4-chloropicolinate24484-93-5>97%Sigma-Aldrich
Sodium Methoxide (NaOMe)124-41-4>95% (or 25% solution in MeOH)Sigma-Aldrich
Methanol (MeOH), Anhydrous67-56-1>99.8%Fisher Scientific
Ammonia (7N solution in MeOH)7664-41-77NSigma-Aldrich
Dichloromethane (DCM)75-09-2ACS GradeVWR
Ethyl Acetate (EtOAc)141-78-6ACS GradeVWR
Hexanes110-54-3ACS GradeVWR
Sodium Sulfate (Na₂SO₄), Anhydrous7757-82-6GranularFisher Scientific
Hydrochloric Acid (HCl), conc.7647-01-0~37%VWR
Sodium Bicarbonate (NaHCO₃)144-55-8ACS GradeVWR
Laboratory Equipment
  • Round-bottom flasks (50 mL, 100 mL, 250 mL)

  • Reflux condenser and heating mantle

  • Magnetic stirrer and stir bars

  • Heavy-walled pressure vessel (sealed tube) with appropriate safety shielding

  • Rotary evaporator

  • Standard glassware (beakers, graduated cylinders, separatory funnel)

  • Glass funnel and filter paper

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Column chromatography setup (silica gel)

  • Melting point apparatus

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves.[2][3]

Detailed Experimental Protocol

Part A: Synthesis of Methyl 4-Methoxypicolinate

This procedure is adapted from established methods for nucleophilic substitution on chloropyridines.[4]

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 4-chloropicolinate (10.0 g, 58.3 mmol).

  • Reagent Addition: Add anhydrous methanol (100 mL) to dissolve the starting material. While stirring, carefully add a 25% solution of sodium methoxide in methanol (26.7 mL, 116.6 mmol, 2.0 eq.). The addition is mildly exothermic.

    • Expert Insight: Using a pre-made solution of sodium methoxide is often more convenient and safer than handling solid sodium methoxide, which is highly hygroscopic and reactive. A two-fold excess of the nucleophile ensures the reaction goes to completion.

  • Reaction: Heat the mixture to reflux (approx. 65 °C) using a heating mantle. Monitor the reaction progress by TLC (eluent: 30% Ethyl Acetate in Hexanes). The starting material has a different Rf value than the more polar product. The reaction is typically complete within 18-24 hours.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Carefully neutralize the excess base by adding concentrated HCl dropwise until the pH is ~7. c. Remove the methanol solvent using a rotary evaporator. d. Partition the resulting residue between dichloromethane (100 mL) and a saturated aqueous solution of sodium bicarbonate (50 mL).[4] e. Separate the layers. Extract the aqueous layer with an additional portion of dichloromethane (50 mL). f. Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product, typically a yellow solid, is often of sufficient purity for the next step. If necessary, it can be purified by recrystallization from a minimal amount of hot methanol or via flash column chromatography (silica gel, gradient elution with ethyl acetate in hexanes).

    • Expected Outcome: A white to pale yellow crystalline solid. Yield: 17.6 g (88%).[4]

Part B: Synthesis of this compound

This step employs the direct conversion of the ester to the primary amide using an ammonia solution.[1]

  • Reaction Setup: Place Methyl 4-methoxypicolinate (5.0 g, 29.9 mmol) into a 100 mL heavy-walled pressure vessel equipped with a magnetic stir bar.

  • Reagent Addition: Add a 7N solution of ammonia in methanol (50 mL).

    • Expert Insight: This reaction requires a high concentration of ammonia. Performing the reaction in a sealed vessel at elevated temperatures increases the rate of reaction significantly. Ensure your vessel is rated for the expected pressure increase upon heating.

  • Reaction: Securely seal the vessel and place it behind a safety shield. Heat the mixture to 80-90 °C with stirring for 12-16 hours.

  • Work-up: a. CRITICAL: Cool the vessel to room temperature, and then further cool in an ice bath for at least 30 minutes before carefully opening. This minimizes the risk of releasing pressurized ammonia gas. b. Transfer the reaction mixture to a round-bottom flask. c. Remove the solvent and excess ammonia under reduced pressure on a rotary evaporator.

  • Purification: a. The resulting crude solid can be purified by recrystallization. Suspend the solid in a minimal amount of hot ethyl acetate, then add hexanes until turbidity persists. Allow the solution to cool slowly to room temperature, then in a refrigerator, to induce crystallization. b. Collect the crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

    • Expected Outcome: A white to off-white crystalline solid.

Characterization and Data

ParameterExpected Result
Appearance White to off-white crystalline solid
Yield (Part B) 80-95%
Melting Point 155-158 °C[5]
¹H NMR (400 MHz, DMSO-d₆) δ 8.45 (d, 1H), 8.10 (br s, 1H), 7.65 (br s, 1H), 7.50 (d, 1H), 7.10 (dd, 1H), 3.90 (s, 3H)
¹³C NMR (101 MHz, DMSO-d₆) δ 166.5, 165.0, 150.2, 149.8, 112.5, 108.0, 56.0
MS (ESI+) Calculated for C₇H₈N₂O₂ [M+H]⁺: 153.06; Found: 153.1

Safety Precautions

  • General Handling: All manipulations should be performed inside a certified chemical fume hood.[2] Wear appropriate PPE, including safety glasses, a flame-retardant lab coat, and chemical-resistant gloves.[3]

  • Methanol: Methanol is flammable and toxic. Avoid inhalation, ingestion, and skin contact. Keep away from ignition sources.[6]

  • Sodium Methoxide: Sodium methoxide is corrosive and reacts violently with water. Handle in a dry, inert atmosphere if possible.

  • Ammonia: Concentrated ammonia solutions are corrosive and toxic. The vapor can cause severe respiratory irritation. Ensure the fume hood has adequate ventilation.[5]

  • Pressure Vessel: Working with sealed tubes at elevated temperatures poses a risk of explosion. Always use a blast shield and ensure the vessel is not damaged. Do not exceed the manufacturer's recommended temperature and pressure limits. Cool the vessel completely before opening.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Step A Incomplete reaction; moisture inactivating NaOMe.Ensure anhydrous conditions. Increase reaction time or temperature slightly. Confirm the activity of the sodium methoxide reagent.
Incomplete reaction in Step B Insufficient heating time or temperature; poor seal on the vessel.Ensure the vessel is properly sealed. Extend the reaction time to 24 hours. Increase the temperature to 100 °C if the vessel is rated for it.
Product oiling out during recrystallization Impurities present; incorrect solvent ratio.Purify the crude material by column chromatography before attempting recrystallization. Adjust the solvent ratio (e.g., use more ethyl acetate).
Amide hydrolysis back to acid Presence of water during work-up under acidic/basic conditions.Ensure all work-up steps are performed promptly and avoid prolonged exposure to strong acid or base. Use neutral washes where possible.

References

Application Notes and Protocols for 4-Methoxypicolinamide in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of 4-Methoxypicolinamide as a Versatile Ligand

In the dynamic field of coordination chemistry, the design and synthesis of novel ligands are paramount to the development of metal complexes with tailored electronic, structural, and functional properties. This compound, a derivative of picolinamide, emerges as a compelling candidate for ligand development. Its structure, featuring a pyridine ring, an amide group, and a methoxy substituent, offers a rich tapestry of coordination possibilities. The pyridine nitrogen atom possesses a lone pair of electrons, and the amide group's carbonyl oxygen is also electron-rich, making them prime sites for coordinating with a variety of metal ions[1]. This bidentate chelation can lead to the formation of stable five-membered rings with metal centers, a favored conformation in coordination chemistry.

The presence of the methoxy group at the 4-position of the pyridine ring introduces an electron-donating effect, which can modulate the electronic properties of the pyridine nitrogen, potentially enhancing its donor capacity. Furthermore, the amide proton and the aromatic rings can participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, which can influence the supramolecular assembly and crystal packing of the resulting metal complexes. These structural nuances are critical in the rational design of functional materials, catalysts, and therapeutic agents.[1][2]

This comprehensive guide provides researchers, scientists, and drug development professionals with a foundational understanding of this compound as a ligand. We will delve into detailed protocols for the synthesis of its coordination complexes, in-depth characterization techniques, and a discussion of its potential applications, all grounded in established principles of coordination chemistry.

Part 1: Synthesis of this compound and its Metal Complexes

The journey into the coordination chemistry of this compound begins with the synthesis of the ligand itself, followed by its reaction with various metal salts to form coordination complexes.

Synthesis of this compound Ligand

A reliable method for the synthesis of picolinamide derivatives involves the reaction of a picolinic acid with an appropriate amine. While a direct synthesis for this compound is not extensively reported, a representative procedure can be adapted from the synthesis of structurally similar compounds like N-(4-methoxyphenyl)picolinamide[1].

Protocol 1: Synthesis of this compound

Materials:

  • 4-Methoxypicolinic acid

  • Ammonia solution (concentrated) or Ammonium chloride

  • A suitable coupling agent (e.g., Thionyl chloride, HBTU)

  • Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)

  • Base (e.g., Triethylamine, N,N-Diisopropylethylamine)

  • Silica gel for column chromatography

  • Appropriate deuterated solvent for NMR (e.g., CDCl₃)

Procedure:

  • Activation of Carboxylic Acid: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methoxypicolinic acid in the anhydrous solvent.

  • Slowly add the coupling agent (e.g., 1.1 equivalents of thionyl chloride) at 0 °C. Allow the reaction to stir at room temperature for 1-2 hours to form the acid chloride.

  • Amidation: In a separate flask, prepare a solution of the ammonia source. If using aqueous ammonia, ensure the reaction is performed in a solvent where the acid chloride is sufficiently reactive. Alternatively, bubble ammonia gas through the solution. If using ammonium chloride, add a base like triethylamine to generate ammonia in situ.

  • Slowly add the activated acid chloride solution to the ammonia solution at 0 °C.

  • Let the reaction mixture stir at room temperature overnight.

  • Work-up and Purification: Quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the purified this compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of a Representative Metal Complex: Dichlorobis(this compound)copper(II)

The synthesis of coordination complexes with this compound can be achieved through the direct reaction of the ligand with a metal salt in a suitable solvent. The stoichiometry of the reactants often dictates the final structure of the complex. The following is a generalized protocol for the synthesis of a 1:2 metal-to-ligand complex.

Protocol 2: Synthesis of [Cu(4-MeOPPA)₂Cl₂]

Materials:

  • This compound (4-MeOPPA)

  • Copper(II) chloride (CuCl₂)

  • Ethanol or Methanol

  • Diethyl ether

Procedure:

  • Ligand Solution: Dissolve 2 molar equivalents of this compound in a minimal amount of warm ethanol in a round-bottom flask.

  • Metal Salt Solution: In a separate flask, dissolve 1 molar equivalent of CuCl₂ in ethanol.

  • Complexation: Slowly add the metal salt solution to the ligand solution with constant stirring.

  • A precipitate may form immediately, or the solution may change color. Heat the mixture to reflux for 2-4 hours to ensure complete reaction.

  • Isolation: Allow the reaction mixture to cool to room temperature. If a precipitate has formed, collect it by filtration. If not, slowly add diethyl ether to the solution to induce precipitation.

  • Wash the collected solid with cold ethanol and then with diethyl ether to remove any unreacted starting materials.

  • Dry the resulting complex under vacuum.

  • Characterize the complex using FT-IR, UV-Vis spectroscopy, and elemental analysis. If suitable crystals are obtained, perform single-crystal X-ray diffraction.

Causality Behind Experimental Choices:

  • Solvent: Ethanol and methanol are commonly used as they can dissolve both the organic ligand and the inorganic metal salt.

  • Reflux: Heating the reaction mixture increases the reaction rate and helps to overcome any kinetic barriers to complex formation.

  • Precipitation: The addition of a less polar solvent like diethyl ether reduces the solubility of the often more polar metal complex, leading to its precipitation.

Experimental Workflow Diagram:

Synthesis_Workflow cluster_ligand Ligand Synthesis cluster_complex Complex Synthesis L1 4-Methoxypicolinic Acid + NH₃ L2 Coupling Reaction L1->L2 L3 Purification (Chromatography) L2->L3 L4 This compound L3->L4 C1 This compound + Metal Salt (e.g., CuCl₂) L4->C1 2 equivalents C2 Reaction in Solvent (e.g., Ethanol) C1->C2 C3 Isolation (Precipitation) C2->C3 C4 [M(4-MeOPPA)₂Cl₂] Complex C3->C4

Caption: General workflow for the synthesis of a this compound metal complex.

Part 2: In-depth Characterization of this compound Complexes

A thorough characterization of the synthesized complexes is essential to determine their structure, purity, and properties. A combination of spectroscopic and analytical techniques is typically employed.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the coordination of the ligand to the metal center by observing shifts in the vibrational frequencies of key functional groups.

Expected Observations and Interpretation:

Functional GroupLigand ν (cm⁻¹)Complex ν (cm⁻¹)Interpretation of Shift
Amide C=O stretch~1652Lower frequencyCoordination of the carbonyl oxygen to the metal center weakens the C=O bond, causing a redshift.[3]
Pyridine C=N stretch~1590Higher frequencyCoordination of the pyridine nitrogen to the metal center can lead to a slight increase in the C=N bond order, causing a blueshift.
Amide N-H stretch~3300Broader/ShiftedInvolvement of the N-H group in hydrogen bonding within the crystal lattice of the complex can alter its stretching frequency.
New Bands-~400-600Appearance of new, typically weak, bands in the far-IR region can be attributed to the formation of M-O and M-N bonds.

Self-Validating System: The concurrent shift of both the amide C=O and pyridine C=N stretching frequencies provides strong evidence for the bidentate coordination of the this compound ligand.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure of the complex in solution. For diamagnetic complexes (e.g., Zn(II), Cd(II)), sharp signals are expected. For paramagnetic complexes (e.g., Cu(II), Co(II)), the signals will be broadened and significantly shifted due to the influence of the unpaired electrons.

Expected Observations for a Diamagnetic Complex (e.g., [Zn(4-MeOPPA)₂Cl₂]):

  • ¹H NMR: The proton signals of the ligand will experience shifts upon coordination. Protons closer to the metal center (e.g., the proton at the 6-position of the pyridine ring) are expected to show the most significant downfield shift due to the deshielding effect of the metal ion. The amide proton signal may also shift depending on its involvement in hydrogen bonding.

  • ¹³C NMR: Similar to ¹H NMR, the carbon signals will shift upon coordination, with the carbons of the pyridine ring and the carbonyl carbon showing the most pronounced changes.

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly useful for characterizing coordination complexes as it is a soft ionization technique that can often detect the intact complex ion.

Expected Observations:

  • The mass spectrum should show a peak corresponding to the molecular ion of the complex, or fragments resulting from the loss of ligands or counter-ions. For example, for [Cu(4-MeOPPA)₂Cl₂], one might observe [M-Cl]⁺ or [M-Cl-L]⁺.

  • The isotopic distribution pattern of the observed ions should match the theoretical pattern calculated based on the natural abundance of the isotopes of the metal and other elements in the complex. This is a crucial step in confirming the identity of the complex.

Single-Crystal X-ray Diffraction

The definitive method for determining the three-dimensional structure of a coordination complex is single-crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.[1][4]

Key Structural Insights from X-ray Diffraction:

  • Coordination Geometry: Determines the arrangement of the ligands around the metal center (e.g., octahedral, tetrahedral, square planar).

  • Bond Lengths and Angles: Confirms the coordination of the this compound ligand through the pyridine nitrogen and amide oxygen by providing the M-N and M-O bond distances.

  • Supramolecular Structure: Reveals how the individual complex molecules are arranged in the crystal lattice through intermolecular forces like hydrogen bonding and π-π stacking.[1]

Characterization Workflow Diagram:

Characterization_Workflow cluster_interpretation Data Interpretation start Synthesized Complex ftir FT-IR Spectroscopy start->ftir Coordination Sites nmr NMR Spectroscopy start->nmr Solution Structure ms Mass Spectrometry start->ms Molecular Weight xrd X-ray Diffraction start->xrd 3D Structure i1 Identify ν(C=O) & ν(C=N) shifts ftir->i1 i2 Observe proton & carbon shifts nmr->i2 i3 Analyze isotopic patterns ms->i3 i4 Determine geometry & bond lengths xrd->i4

Caption: A multi-technique approach for the characterization of this compound complexes.

Part 3: Potential Applications of this compound Complexes

The versatile coordination properties of this compound suggest that its metal complexes could find applications in various fields, particularly in catalysis and medicinal chemistry.

Catalysis

Coordination complexes are widely used as catalysts in organic synthesis. The combination of a redox-active metal center and a tunable ligand environment can facilitate a variety of chemical transformations. Picolinamide-based ligands have been shown to stabilize metal complexes that are active in catalysis. For instance, iron(II) amide complexes have demonstrated catalytic activity in hydrosilylation reactions.[5] The electronic and steric properties of this compound could be fine-tuned by modifying the methoxy group or other positions on the pyridine ring to optimize catalytic performance for specific reactions.

Potential Catalytic Applications:

  • Oxidation Reactions: Complexes of transition metals like manganese, iron, and copper could potentially catalyze the oxidation of alcohols, alkenes, and other organic substrates.

  • Cross-Coupling Reactions: Palladium or nickel complexes of this compound could be explored as catalysts for C-C and C-N bond-forming reactions.

  • Polymerization: Early transition metal complexes might be active as catalysts for olefin polymerization.

Medicinal Chemistry and Drug Development

The introduction of a metal center to an organic molecule can significantly alter its biological activity.[2] Metal complexes can interact with biological targets such as DNA and proteins in ways that are not possible for the free ligand. Picolinamide derivatives themselves have shown a range of biological activities, including potential antitumor properties.[6] The coordination of a metal ion could enhance this activity or introduce new therapeutic mechanisms.

Potential Medicinal Applications:

  • Anticancer Agents: The planar nature of the ligand could facilitate intercalation with DNA, a mechanism of action for some anticancer drugs. The metal center can also participate in redox cycling, generating reactive oxygen species that induce cancer cell death.

  • Antimicrobial Agents: The chelation of essential metal ions is a known antimicrobial strategy. This compound complexes could disrupt microbial metabolism by binding to and sequestering vital metal ions.[7]

  • Enzyme Inhibition: The specific geometry and electronic properties of the metal complexes could allow them to bind to the active sites of metalloenzymes, inhibiting their function.

Logical Relationship Diagram for Applications:

Applications cluster_cat Catalytic Cycles cluster_med Therapeutic Mechanisms ligand This compound complex Metal Complexes ligand->complex Coordination catalysis Catalysis complex->catalysis medicinal Medicinal Chemistry complex->medicinal oxidation Oxidation catalysis->oxidation coupling Cross-Coupling catalysis->coupling polymerization Polymerization catalysis->polymerization anticancer Anticancer medicinal->anticancer antimicrobial Antimicrobial medicinal->antimicrobial enzyme Enzyme Inhibition medicinal->enzyme

Caption: Potential application pathways for this compound metal complexes.

Conclusion

This compound presents a promising platform for the development of novel coordination complexes. Its accessible synthesis, versatile coordination behavior, and the potential for tuning its electronic and steric properties make it an attractive ligand for researchers in inorganic chemistry, catalysis, and medicinal chemistry. The protocols and characterization methodologies outlined in this guide provide a solid foundation for the exploration of this exciting ligand and its metal complexes. Future research will undoubtedly uncover the full potential of this compound in creating functional and impactful coordination compounds.

References

Application Note: Investigating 4-Methoxypicolinamide as a Novel Antifungal Agent

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health. The current clinical armamentarium for treating these infections is limited to a few classes of drugs, many of which are hampered by toxicity, low bioavailability, and an increasing prevalence of resistance.[1] This critical situation underscores the urgent need for novel antifungal agents with new mechanisms of action.

Picolinamides, a class of compounds characterized by a pyridine-2-carboxamide scaffold, have emerged as a promising area of investigation. Research has identified certain picolinamide and benzamide derivatives that exhibit potent antifungal activity against a range of pathogenic fungi, including Candida and Aspergillus species.[1][2] Notably, these compounds have shown selectivity for fungal targets, with low cytotoxicity against mammalian cells, highlighting their therapeutic potential.[2][3]

This application note provides a comprehensive guide for the initial investigation of 4-Methoxypicolinamide, a specific picolinamide derivative, as a potential antifungal candidate. We present detailed, field-proven protocols for determining its in vitro efficacy, exploring potential synergistic interactions with existing antifungals, and elucidating its mechanism of action.

Compound Profile: this compound

  • Chemical Name: 4-Methoxy-2-pyridinecarboxamide

  • Structure:

  • Molecular Formula: C₇H₈N₂O₂

  • Molecular Weight: 152.15 g/mol

  • Physicochemical Properties: Solubility and stability should be empirically determined. For initial studies, Dimethyl Sulfoxide (DMSO) is a recommended solvent for creating stock solutions.[4]

  • Synthesis: Picolinamide derivatives can be synthesized through various established methods, often involving the coupling of the corresponding picolinic acid with an amine.[5][6] While a specific synthesis for this compound is not detailed in the provided literature, related patented processes for other picolinamides exist.[7]

Hypothesized Mechanisms of Action (MoA)

Literature on related picolinamide compounds suggests two primary potential antifungal mechanisms that warrant investigation for this compound.

  • Inhibition of Sec14p: Chemogenomic profiling has identified the phosphatidylinositol/phosphatidylcholine transfer protein, Sec14p, as the essential target for certain antifungal picolinamides in Saccharomyces cerevisiae.[1][2] Sec14p is critical for maintaining lipid homeostasis and supporting Golgi-derived protein secretion, making its inhibition lethal to the fungal cell.

  • Inhibition of Mitochondrial Complex III: A separate class of picolinamide fungicides, such as fenpicoxamid, acts as Quinone-inside (QiI) inhibitors.[8] These compounds bind to the Qi site of the cytochrome bc₁ complex (Complex III) in the mitochondrial electron transport chain, disrupting fungal respiration and ATP synthesis.[8]

Hypothesized_MoA cluster_0 Potential MoA 1: Sec14p Inhibition cluster_1 Potential MoA 2: Mitochondrial Inhibition Compound This compound Sec14p Sec14p (Lipid Transfer Protein) Compound->Sec14p Inhibits Golgi Golgi Secretion Sec14p->Golgi Required for Viability1 Fungal Cell Death Golgi->Viability1 Essential for Compound2 This compound ComplexIII Mitochondrial Complex III (Qi Site) Compound2->ComplexIII Inhibits ETC Electron Transport Chain ComplexIII->ETC Component of ATP ATP Synthesis ETC->ATP Drives Viability2 Fungal Cell Death ATP->Viability2 Essential for

Caption: Hypothesized antifungal mechanisms of this compound.

PART I: In Vitro Antifungal Susceptibility Testing

The foundational step in evaluating any new antifungal agent is to determine its intrinsic activity against a panel of clinically relevant fungal pathogens. The broth microdilution method, standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI), is the gold standard for determining the Minimum Inhibitory Concentration (MIC).[9][10][11]

Protocol 1.1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from CLSI document M27-A3 for yeasts.[4] Modifications may be required for molds based on CLSI M38-A2.

Causality Behind Choices:

  • Medium: RPMI-1640 is the standard medium for antifungal susceptibility testing as it is well-defined and supports the growth of most clinically relevant fungi.[4] It is buffered with MOPS to maintain a stable physiological pH (7.0), which is critical as pH changes can affect both fungal growth and drug activity.

  • Inoculum Size: A standardized inoculum (0.5 x 10³ to 2.5 x 10³ cells/mL) is crucial for reproducibility.[4][12] A higher density can lead to falsely elevated MIC values, while a lower density can result in insufficient growth.

  • Endpoint Reading: For azoles, a ≥50% reduction in growth (turbidity) is used as the endpoint because they are often fungistatic, and complete inhibition may not occur.[9][13] For polyenes like Amphotericin B, which are fungicidal, the endpoint is complete visual inhibition of growth.[13] The appropriate endpoint for this compound must be determined empirically.

MIC_Workflow Start 1. Prepare Fungal Culture (e.g., Candida albicans on SDA, 24-48h) PrepInoculum 2. Prepare Inoculum Adjust to 0.5 McFarland, then dilute in RPMI-1640 Start->PrepInoculum Inoculate 4. Inoculate Plate Add fungal inoculum to all wells PrepInoculum->Inoculate PrepDrug 3. Prepare Drug Plate Serially dilute this compound in a 96-well plate PrepDrug->Inoculate Incubate 5. Incubate 35°C for 24-48 hours Inoculate->Incubate Read 6. Read Results Visually or spectrophotometrically determine turbidity Incubate->Read MIC 7. Determine MIC Lowest concentration with significant growth inhibition Read->MIC

Caption: Workflow for MIC determination via broth microdilution.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 10 mg/mL (or other suitable high concentration) stock solution of this compound in DMSO.

    • Prepare RPMI-1640 medium (with L-glutamine, without bicarbonate) and buffer to pH 7.0 with 0.165 M MOPS.[4]

  • Inoculum Preparation (Yeast):

    • Subculture the yeast isolate onto Sabouraud Dextrose Agar (SDA) and incubate for 24 hours at 35°C.

    • Select several colonies and suspend them in sterile saline.

    • Adjust the turbidity to a 0.5 McFarland standard (spectrophotometrically at 530 nm).[4]

    • Dilute this suspension 1:1000 in RPMI medium to achieve the final working inoculum concentration.

  • Plate Preparation (96-well flat-bottom):

    • Add 100 µL of RPMI to wells in columns 2 through 12.

    • Prepare a 2x working solution of the highest drug concentration to be tested. Add 200 µL of this to the wells in column 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, then column 2 to 3, and so on, up to column 10. Discard 100 µL from column 10.

    • Column 11 will serve as the growth control (no drug), and column 12 as the sterility control (no inoculum).

  • Inoculation and Incubation:

    • Add 100 µL of the final working inoculum to wells in columns 1 through 11. This brings the total volume to 200 µL and halves the drug concentrations to their final test values.

    • Add 100 µL of sterile RPMI to column 12.

    • Incubate the plate at 35°C for 24-48 hours.[9]

  • Reading the MIC:

    • Visually inspect the plate. The MIC is the lowest concentration of this compound that causes a prominent decrease in turbidity (e.g., ≥50%) compared to the growth control well.[11]

Protocol 1.2: Determination of Minimum Fungicidal Concentration (MFC)

The MFC is a secondary test to determine if a compound is fungicidal (kills the organism) or fungistatic (inhibits its growth).[14] It is defined as the lowest drug concentration that results in a ≥99.9% reduction of the initial inoculum.[14]

Step-by-Step Methodology:

  • Following MIC determination, select the wells corresponding to the MIC, 2x MIC, 4x MIC, and 8x MIC. Also include the growth control well.

  • Mix the contents of each well thoroughly by pipetting.

  • Spot 10-20 µL from each selected well onto a sterile SDA plate.

  • Incubate the SDA plate at 35°C for 48 hours or until growth is clearly visible in the spot from the growth control well.

  • The MFC is the lowest concentration from which there is no fungal growth (or only 1-2 colonies, representing a ≥99.9% kill).

Table 1: Hypothetical MIC & MFC Data for this compound

Fungal Species MIC (µg/mL) MFC (µg/mL) Interpretation (MFC/MIC Ratio)
Candida albicans ATCC 90028 8 16 Fungicidal (≤4)
Candida glabrata ATCC 2001 16 >64 Fungistatic (>4)
Cryptococcus neoformans H99 4 8 Fungicidal (≤4)

| Aspergillus fumigatus ATCC 204305 | 16 | 32 | Fungicidal (≤4) |

PART II: Investigating Drug Interactions

Combining antifungal agents can lead to synergistic effects, potentially overcoming resistance, reducing required dosages, and minimizing toxicity.[15] The checkerboard microdilution assay is the most widely used in vitro technique to assess these interactions.[11][15]

Protocol 2.1: Checkerboard Assay for Synergy Analysis

This protocol assesses the interaction between this compound (Drug A) and a known antifungal, such as Fluconazole (Drug B).

Causality Behind Choices:

  • Checkerboard Layout: This two-dimensional dilution matrix allows for the testing of dozens of unique concentration combinations simultaneously, providing a comprehensive view of the drug interaction.[11]

  • FICI Calculation: The Fractional Inhibitory Concentration Index (FICI) is a mathematical model used to quantify the interaction. It normalizes the MIC of each drug in the combination against its MIC when used alone, providing a standardized interpretation of the result.[15]

Checkerboard_Layout Checkerboard Assay Plate Layout label_y Drug A (4-MP) Concentration (Decreasing ↓) c1 1/2 MIC c2 1/4 MIC p11 c1->p11 c3 1/8 MIC c4 ... c5 0 label_x r1 1/2 MIC r2 1/4 MIC r1->p11 r3 1/8 MIC r4 ... r5 0 label_x_bottom Drug B (e.g., Fluconazole) Concentration (Decreasing →) p12 p11->p12 p21 p11->p21 p13 p12->p13 p14 p13->p14 p15 p14->p15 p31 p21->p31 p22 p23 p24 p25 p41 p31->p41 p32 p33 p34 p35 p51 p41->p51 p42 p43 p44 p45 p52 p53 p54 p55

Caption: Visual representation of a checkerboard dilution setup.

Step-by-Step Methodology:

  • Plate Setup:

    • Use a 96-well plate. Drug A (this compound) will be serially diluted vertically (e.g., down the columns), and Drug B (Fluconazole) will be serially diluted horizontally (e.g., across the rows).

    • This is typically achieved by first preparing a "daughter" plate with 4x the final desired concentrations of Drug B diluted horizontally.

    • Then, 50 µL from this daughter plate is transferred to the final test plate.

    • Next, 50 µL of 4x Drug A concentrations are added vertically.

    • The final volume is brought to 200 µL by adding 100 µL of the standardized fungal inoculum.

  • Incubation and Reading:

    • Incubate the plate under the same conditions as the standard MIC assay.

    • After incubation, read the MIC for the combination, which is the concentration in the first well that shows no growth.

  • FICI Calculation and Interpretation:

    • The FICI is calculated for each well showing growth inhibition using the formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

    • The overall FICI for the interaction is the lowest FICI value calculated from all inhibitory combinations.

    • Interpretation:

      • Synergy: FICI ≤ 0.5

      • Indifference: 0.5 < FICI ≤ 4.0

      • Antagonism: FICI > 4.0

Table 2: Hypothetical FICI Synergy Data

Combination Fungal Species FICI Value Interpretation
4-MP + Fluconazole C. albicans (FLC-S) 1.5 Indifference
4-MP + Fluconazole C. albicans (FLC-R) 0.38 Synergy
4-MP + Amphotericin B C. neoformans H99 0.27 Synergy [16]

| 4-MP + Caspofungin | A. fumigatus | 1.0 | Indifference |

References

Application Notes and Protocols: 4-Methoxypicolinamide as a Privileged Scaffold for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2] This has established them as one of the most critical classes of drug targets. Within the vast chemical space of kinase inhibitors, certain molecular scaffolds have emerged as "privileged structures" due to their inherent ability to bind effectively to the kinase ATP pocket. The picolinamide scaffold is a prominent example of such a structure.[3] Specifically, the N-methyl-4-phenoxypicolinamide motif is a cornerstone of several multi-kinase inhibitors, including the FDA-approved drug Sorafenib, where it serves as a crucial hinge-binding element.[4] This guide provides an in-depth exploration of 4-methoxypicolinamide and its derivatives as versatile building blocks for kinase inhibitor development. We will dissect the scientific rationale for its efficacy, present detailed, field-proven synthetic protocols, and summarize key application data to empower researchers in medicinal chemistry and drug discovery.

The Scientific Rationale: Why Picolinamides Excel in Kinase Inhibition

The efficacy of the picolinamide scaffold is not accidental; it is rooted in its precise complementarity to the conserved architecture of the kinase ATP-binding site. Understanding this structural interplay is key to rationally designing potent and selective inhibitors.

The Kinase ATP-Binding Pocket: A Conserved Target

Protein kinases share a conserved binding site for ATP, which can be broadly divided into three key regions: the adenine region, the ribose pocket, and a hydrophobic channel. The "hinge region" is a flexible glycine-rich loop that connects the N- and C-terminal lobes of the kinase domain and forms the backbone of the adenine-binding site. An effective inhibitor must form specific hydrogen bonds with this hinge to achieve high-affinity binding.[5]

cluster_0 Kinase ATP-Binding Site Hinge Hinge Region (Backbone Amides) Adenine Adenine Pocket (Hydrophobic) Hinge->Adenine H-Bonds Hydrophobic Hydrophobic Pocket I (Gatekeeper Residue) Adenine->Hydrophobic van der Waals Ribose Ribose/Phosphate Binding Region Inhibitor Picolinamide-Based Inhibitor Inhibitor->Hinge Key Interaction Inhibitor->Hydrophobic Selectivity Tuning

Caption: General architecture of the kinase ATP-binding site.

The Picolinamide Scaffold as a Bio-isostere for Adenine

The 4-substituted picolinamide core is a masterful mimic of the adenine moiety of ATP. Its design allows for critical interactions with the hinge region, which anchors the inhibitor in the active site.

  • Pyridine Nitrogen: Acts as a hydrogen bond acceptor, interacting with a backbone NH group in the hinge region.

  • Amide NH: Serves as a hydrogen bond donor, forming a second, crucial interaction with a backbone carbonyl group in the hinge.

This bidentate hydrogen bonding pattern is a hallmark of many successful Type II kinase inhibitors and is a primary reason for the scaffold's potency. The N-methyl group on the amide is often optimal for maintaining this conformation.[4]

Structure-Activity Relationship (SAR) and Tuning Selectivity

While the picolinamide core anchors the molecule, the substituent at the 4-position is the primary determinant of potency and selectivity. This group projects into the hydrophobic pocket near the "gatekeeper" residue, a key amino acid that varies between kinases and controls access to the back of the ATP site. By modifying this substituent, one can tailor the inhibitor for specific kinase targets.

For instance, a 4-phenoxy group, as seen in Sorafenib analogs, provides a rigid linker to position a distal functional group (like a urea or amide) to make further interactions and optimize pharmacokinetic properties.[4][6] Derivatives targeting Aurora-B kinase have utilized a 4-thiol linkage, while others targeting c-Met have explored different phenylamino or phenoxy motifs.[7][8]

Scaffold 4-Substituent (R) Picolinamide Core N-Methyl Amide Potency Potency & Selectivity (Targets Hydrophobic Pocket) Scaffold:f0->Potency Anchoring Hinge Binding (H-Bond Acceptor/Donor) Scaffold:f1->Anchoring Conformation Optimal Conformation & H-Bond Donor Scaffold:f2->Conformation Function Functionality

Caption: Structure-Activity Relationship (SAR) of the picolinamide scaffold.

Synthesis Protocols: From Building Block to Potent Inhibitor

The following protocols provide a reliable and scalable pathway for the synthesis of advanced kinase inhibitors from picolinic acid precursors. The synthesis of 4-(4-Aminophenoxy)-N-methylpicolinamide is highlighted as it is a critical intermediate for a wide range of inhibitors, including Sorafenib and its analogs.[9][10]

Overall Synthetic Workflow

The general strategy involves a two-stage process. First, the picolinamide core is constructed from a commercially available 4-chloropicolinic acid. Second, a nucleophilic aromatic substitution (SNAr) reaction is performed at the electron-deficient C4 position to introduce the key pharmacophore, which can then be further elaborated.

Start 4-Chloropicolinic Acid Step1 Amide Formation (e.g., SOCl₂, Methylamine) Start->Step1 Intermediate1 4-Chloro-N-methylpicolinamide Step1->Intermediate1 Step2 SNAr Reaction (e.g., 4-Aminophenol, Base) Intermediate1->Step2 Intermediate2 Key Intermediate 4-(4-Aminophenoxy)-N-methylpicolinamide Step2->Intermediate2 Step3 Final Elaboration (e.g., Urea/Amide Formation) Intermediate2->Step3 Final Target Kinase Inhibitor Step3->Final

Caption: General synthetic workflow for picolinamide-based inhibitors.

Protocol 1: Synthesis of Key Intermediate: 4-(4-Aminophenoxy)-N-methylpicolinamide[10]

Step A: Synthesis of 4-Chloro-N-methylpicolinamide

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chloropicolinic acid (1.0 eq).

  • Chlorination: Add thionyl chloride (3.0-5.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF).

  • Heating: Heat the reaction mixture to reflux (approx. 80 °C) for 2-4 hours. The reaction can be monitored by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the mixture to room temperature and carefully remove the excess thionyl chloride under reduced pressure. The resulting crude 4-chloropicolinoyl chloride is used directly in the next step.

  • Amidation: Dissolve the crude acid chloride in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF) and cool to 0 °C in an ice bath.

  • Amine Addition: Add an aqueous solution of methylamine (40%, 2.0-3.0 eq) dropwise, maintaining the temperature at 0-5 °C.

  • Reaction: Allow the mixture to stir at room temperature for 1-2 hours.

  • Purification: Extract the mixture with DCM or ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting solid, 4-chloro-N-methylpicolinamide, is often of sufficient purity for the next step or can be purified by silica gel chromatography.[11]

Step B: Synthesis of 4-(4-Aminophenoxy)-N-methylpicolinamide

  • Reaction Setup: In a dry, nitrogen-flushed flask, dissolve 4-aminophenol (1.0 eq) in anhydrous DMF.

  • Base Addition: Add potassium tert-butoxide (1.05 eq) portion-wise at room temperature. Stir the resulting reddish-brown mixture for 1-2 hours to form the potassium phenoxide salt.[9]

  • Coupling: To this mixture, add a solution of 4-chloro-N-methylpicolinamide (1.0 eq) from Step A and potassium carbonate (0.5 eq).[9]

  • Heating: Heat the reaction mixture to 80-90 °C for 6-8 hours, monitoring by TLC or LC-MS.[9][10]

  • Workup: Cool the reaction to room temperature and pour it into a separatory funnel containing ethyl acetate and brine.

  • Extraction: Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium or sodium sulfate, and concentrate in vacuo.

  • Purification: The crude product can be purified by silica gel chromatography or recrystallization to yield 4-(4-aminophenoxy)-N-methylpicolinamide as a solid.

Protocol 2: Elaboration into a Urea-Based Inhibitor[7]
  • Reaction Setup: Dissolve the key intermediate, 4-(4-aminophenoxy)-N-methylpicolinamide (1.0 eq), in a suitable aprotic solvent such as DCM or THF.

  • Isocyanate Addition: Add the desired substituted isocyanate (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate, 1.0 eq) to the solution.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. The reaction is typically clean and proceeds to completion.

  • Purification: If a precipitate forms, it can be collected by filtration, washed with the solvent, and dried. If no precipitate forms, the solvent can be removed under reduced pressure, and the resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield the final urea-based kinase inhibitor.

Application Data & In Vitro Evaluation

The versatility of the this compound scaffold is demonstrated by the potent anti-proliferative activity of its derivatives across a range of human cancer cell lines. The data below, compiled from multiple studies, showcases the low micromolar to nanomolar efficacy achievable with this building block.

Compound Class/ReferenceModificationsTarget Cell LineIC₅₀ (µM)
N-methyl-4-phenoxypicolinamide[4] Hybridized with a 5-aryl-1,3,4-thiadiazol-2-ylamino groupA549 (Lung)3.6
H460 (Lung)1.7
HT-29 (Colon)3.0
4-(4-formamidophenylamino)-picolinamide[6][12] Urea linkage to a substituted phenyl ringHepG2 (Liver)Low µM range
HCT116 (Colon)Low µM range
N-methylpicolinamide-4-thiol[7] Linked to various substituted heterocyclesVariousPotent, broad-spectrum
N-methylpicolinamide-pyridazinone[8] Hybridized with a pyridazinone moietyA549 (Lung)0.58
HepG2 (Liver)0.47
MCF-7 (Breast)0.74

Data is representative and synthesized from the cited literature for illustrative purposes.

Conclusion

The this compound scaffold and its close analogs represent a highly effective and synthetically accessible building block for the development of kinase inhibitors. Its inherent ability to form key hydrogen bonds with the kinase hinge region provides a solid foundation for achieving high potency. Furthermore, the strategic importance of the 4-position allows for extensive chemical modification, enabling the fine-tuning of inhibitor selectivity and pharmacokinetic properties. The protocols and data presented herein validate the utility of this scaffold and provide a robust starting point for researchers and drug development professionals aiming to discover the next generation of targeted cancer therapeutics.

References

Application Notes & Protocols: Development of Biaryl 4-Methoxypicolinamide Derivatives for Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Biaryl Picolinamides in Oncology

The biaryl structural motif is a privileged scaffold in medicinal chemistry, forming the backbone of numerous approved drugs. Its rigid, well-defined geometry allows for precise interactions with protein targets. When incorporated into a picolinamide framework, these derivatives become excellent candidates for targeting the ATP-binding pocket of protein kinases.[1] Dysregulation of kinase signaling is a hallmark of many cancers, making kinase inhibitors a cornerstone of modern targeted therapy.[2]

Specifically, derivatives of 4-methoxypicolinamide have shown promise as inhibitors of receptor tyrosine kinases (RTKs) such as c-Met and VEGFR-2, which are crucial regulators of tumor growth, angiogenesis, and metastasis.[3][4] Aberrant activation of the c-Met pathway, for instance, is linked to poor prognosis and drug resistance in various malignancies.[5][6] Therefore, the development of novel inhibitors targeting this pathway remains a high-priority area in cancer research.[7][8]

This guide provides a detailed workflow for the development of such compounds, from initial chemical synthesis via palladium-catalyzed cross-coupling to a tiered approach for in vitro biological evaluation.

Synthetic Strategy: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The most robust and versatile method for constructing the target biaryl derivatives is the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction facilitates the formation of a carbon-carbon bond between a halide (or triflate) and an organoboron compound, catalyzed by a palladium complex.[9] For our purpose, the key reaction involves coupling a halogenated this compound precursor with a suitable arylboronic acid or ester.

The general catalytic cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[9] The use of N-heterocyclic carbene (NHC) ligands has significantly improved the efficiency of coupling with traditionally challenging substrates like amides.[10][11]

G A Starting Materials: - Halogenated this compound - Arylboronic Acid/Ester B Suzuki-Miyaura Cross-Coupling Reaction (Pd Catalyst, Base, Solvent) A->B Reaction Setup C Reaction Workup (Aqueous Extraction) B->C Crude Product D Purification (Silica Gel Column Chromatography) C->D Purification E Characterization (NMR, HRMS) D->E Purified Fractions F Final Biaryl Product (>95% Purity) E->F Verified Structure

Caption: Synthetic workflow for biaryl picolinamide derivatives.

Protocol 2.1: Synthesis of a Representative Biaryl Derivative

This protocol describes a general method for the Suzuki-Miyaura coupling of 4-chloro-N-methyl-6-methoxypicolinamide with 4-(tert-butoxycarbonyl)phenylboronic acid.

Materials:

  • 4-chloro-N-methyl-6-methoxypicolinamide (1.0 eq)

  • 4-(tert-butoxycarbonyl)phenylboronic acid (1.2 eq)

  • [Pd(IPr)(cin)Cl] (Palladium-NHC precatalyst, 0.02 eq)

  • Potassium phosphate (K₃PO₄), tribasic (3.0 eq)

  • 2-Methyltetrahydrofuran (2-MeTHF), anhydrous

  • Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask, add 4-chloro-N-methyl-6-methoxypicolinamide, 4-(tert-butoxycarbonyl)phenylboronic acid, K₃PO₄, and the palladium catalyst.

  • Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Add anhydrous 2-MeTHF via syringe.

  • Stir the reaction mixture at room temperature (25°C) for 12-18 hours. Monitor reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction with water and dilute with ethyl acetate.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure biaryl picolinamide derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Causality Note: The use of a well-defined Pd-NHC precatalyst allows the reaction to proceed efficiently at room temperature, which is advantageous for substrates with sensitive functional groups.[12] 2-MeTHF is chosen as a greener, more sustainable solvent alternative to traditional options like dioxane or toluene.[13]

Biological Evaluation: A Tiered Screening Approach

Once a library of derivatives is synthesized and purified, a systematic evaluation of their biological activity is required. A tiered approach is recommended to efficiently identify the most promising candidates for further development.

G A Synthesized Compound Library B Tier 1: Primary Cytotoxicity Screening (MTT Assay on Cancer Cell Panel) A->B C Identify 'Hits' (Compounds with IC50 < 10 µM) B->C Data Analysis D Tier 2: Mechanistic Assays - Cell Cycle Analysis (Flow Cytometry) - Apoptosis Assay (Annexin V/PI) C->D Promising Compounds E Confirm Mechanism of Action (e.g., G2/M Arrest, Apoptosis Induction) D->E Data Analysis F Tier 3: Target Validation - Kinase Inhibition Assay - Western Blot for Pathway Modulation E->F Confirmed Hits G Lead Candidate F->G Validated Target Engagement

Caption: Tiered workflow for in vitro biological screening.

Protocol 3.1: Tier 1 - MTT Assay for Cellular Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14] It relies on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[15]

Materials:

  • Cancer cell lines (e.g., A549 lung cancer, HCT116 colon cancer, HepG2 liver cancer).[16]

  • Complete culture medium (e.g., DMEM with 10% FBS).

  • MTT solution (5 mg/mL in sterile PBS).[14]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).[17]

  • 96-well microplates.

  • Microplate reader (absorbance at 570 nm).

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Prepare serial dilutions of the synthesized compounds in culture medium.

  • Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[14]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Compound IDScaffoldR-GroupIC₅₀ (µM) on A549IC₅₀ (µM) on HCT116
Ref-1 Sorafenib-5.86.2
Pico-01 4-MeO-Picolinamide4-Fluorophenyl25.130.5
Pico-02 4-MeO-Picolinamide4-Carboxyphenyl8.711.3
Pico-03 4-MeO-Picolinamide3,4-Dichlorophenyl2.13.5
Pico-04 4-MeO-Picolinamide4-Trifluoromethylphenyl1.52.8

Table 1: Example cytotoxicity data for a hypothetical series of biaryl picolinamide derivatives.

Protocol 3.2: Tier 2 - Cell Cycle Analysis by Flow Cytometry

For compounds showing significant cytotoxicity (e.g., IC₅₀ < 10 µM), it is crucial to determine their effect on cell cycle progression.[18] This is commonly achieved by staining DNA with a fluorescent dye like propidium iodide (PI) and analyzing the cell population by flow cytometry.[19][20]

Materials:

  • Selected cancer cell line (e.g., HCT116).

  • Active compound ("hit") from Tier 1 screening.

  • Phosphate-buffered saline (PBS).

  • 70% cold ethanol (for fixation).[21]

  • PI/RNase staining buffer.

Procedure:

  • Plate cells in 6-well plates and allow them to attach overnight.

  • Treat cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include a vehicle control.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Fix the cells by adding the cell pellet dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.[21]

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in 500 µL of PI/RNase staining buffer and incubate for 30 minutes at room temperature, protected from light.[21]

  • Analyze the samples on a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[19][22]

Data Interpretation: An accumulation of cells in the G2/M phase, for example, would suggest that the compound interferes with mitosis. A significant increase in the "sub-G1" peak is indicative of apoptosis.[19]

Target Engagement and Pathway Modulation

The ultimate goal is to demonstrate that the synthesized compounds act via the intended mechanism, such as inhibition of a specific kinase like c-Met.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binds & Activates PI3K PI3K cMet->PI3K p-cMet RAS RAS cMet->RAS Inhibitor Biaryl Picolinamide (Our Compound) Inhibitor->cMet Inhibits Phosphorylation AKT AKT PI3K->AKT Transcription Gene Transcription AKT->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription CellResponse Proliferation, Survival, Motility Transcription->CellResponse

Caption: Simplified c-Met signaling pathway and point of inhibition.

Upon binding its ligand, HGF, the c-Met receptor dimerizes and autophosphorylates, activating downstream pathways like PI3K/AKT and RAS/MAPK that drive cancer cell proliferation and survival.[6][23] Our biaryl picolinamide aims to block this initial phosphorylation event. This can be verified using a Western blot to probe for the phosphorylated form of c-Met (p-cMet) and downstream targets like p-AKT and p-ERK in compound-treated cells. A successful inhibitor will reduce the levels of these phosphorylated proteins, confirming on-target activity.

Conclusion and Future Directions

This guide outlines a comprehensive and logical workflow for the discovery and preclinical evaluation of novel biaryl this compound derivatives for cancer therapy. By combining efficient Suzuki-Miyaura synthesis with a tiered biological screening cascade, researchers can systematically identify potent compounds and elucidate their mechanism of action. Promising lead candidates identified through this process can then be advanced into more complex studies, including in vivo efficacy models, to assess their therapeutic potential.

References

Application Notes and Protocols for Pd-Catalyzed C-H Activation Using 4-Methoxypicolinamide (MOPA)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of C-H Activation with the 4-MOPA Directing Group

The targeted functionalization of carbon-hydrogen (C-H) bonds is a transformative strategy in modern organic synthesis, offering a more atom- and step-economical approach to the construction of complex molecules.[1] Palladium-catalyzed C-H activation has emerged as a particularly powerful tool in this domain, enabling the conversion of otherwise inert C-H bonds into new carbon-carbon and carbon-heteroatom bonds.[2] A key element in achieving the high regioselectivity required for these transformations is the use of directing groups, which position the palladium catalyst in proximity to a specific C-H bond.[3]

Among the various directing groups developed, the picolinamide (PA) moiety has proven to be exceptionally effective for a range of C-H functionalization reactions, including arylations, alkylations, and aminations.[2][4][5] This guide focuses on the application of a modified picolinamide, 4-Methoxypicolinamide (MOPA) , as a directing group in Pd-catalyzed C-H activation. The introduction of the electron-donating methoxy group at the 4-position of the pyridine ring can subtly modulate the electronic properties of the directing group, potentially influencing the reactivity and selectivity of the C-H activation step.[6]

This application note provides a comprehensive overview of the experimental setup for a representative Pd-catalyzed C(sp³)-H arylation reaction using the MOPA directing group. We will delve into the rationale behind the choice of reagents and reaction conditions, provide detailed, step-by-step protocols for the synthesis of the MOPA-substrate conjugate, the C-H arylation reaction itself, and the subsequent removal of the directing group.

The Role of this compound (MOPA) in Directing C-H Activation

The MOPA group, like other picolinamides, functions as a bidentate ligand, coordinating to the palladium center through both the pyridine nitrogen and the amide oxygen. This chelation forms a stable five- or six-membered palladacycle intermediate, which is crucial for bringing the catalyst into close proximity to the target C-H bond, thereby facilitating its cleavage.[2] This directed metalation-deprotonation (CMD) mechanism is a widely accepted pathway for such transformations.

The electronic nature of the picolinamide directing group can have a significant impact on the efficiency of the C-H activation process. The 4-methoxy substituent in MOPA is an electron-donating group, which increases the electron density on the pyridine ring. This enhanced electron density can strengthen the coordination of the pyridine nitrogen to the palladium center, potentially stabilizing the catalytic species and influencing the overall reaction kinetics.

Experimental Workflow Overview

The overall experimental workflow for a MOPA-directed C-H activation can be broken down into three main stages:

  • Synthesis of the MOPA-Substrate Conjugate: The MOPA directing group is first attached to the substrate of interest, typically an aliphatic amine, through a standard amide bond formation.

  • Pd-Catalyzed C-H Activation/Arylation: The MOPA-conjugated substrate is then subjected to the palladium-catalyzed C-H arylation reaction.

  • Removal of the MOPA Directing Group: Following the successful C-H functionalization, the MOPA group is cleaved to reveal the final product.

G cluster_0 Workflow Start Start Amine Substrate Amine Substrate Start->Amine Substrate 4-Methoxypicolinic Acid 4-Methoxypicolinic Acid Start->4-Methoxypicolinic Acid Amide Coupling Amide Coupling Amine Substrate->Amide Coupling 4-Methoxypicolinic Acid->Amide Coupling MOPA-Substrate Conjugate MOPA-Substrate Conjugate Amide Coupling->MOPA-Substrate Conjugate Pd-Catalyzed C-H Arylation Pd-Catalyzed C-H Arylation MOPA-Substrate Conjugate->Pd-Catalyzed C-H Arylation Arylated Product Arylated Product Pd-Catalyzed C-H Arylation->Arylated Product MOPA Removal MOPA Removal Arylated Product->MOPA Removal Final Product Final Product MOPA Removal->Final Product End End Final Product->End

Caption: Experimental workflow for MOPA-directed C-H activation.

Protocol 1: Synthesis of the MOPA-Substrate Conjugate

This protocol describes the synthesis of a MOPA-conjugated aliphatic amine, using adamantyl amine as a representative substrate.

Materials and Reagents:

Reagent/MaterialGradeSupplier
4-Methoxypicolinic acid≥98%Commercial
Adamantyl amine≥98%Commercial
HATU (coupling agent)≥98%Commercial
N,N-Diisopropylethylamine (DIPEA)Anhydrous, ≥99.5%Commercial
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercial
Magnetic stirrer and stir bar--
Round-bottom flask--
Standard glassware--

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-methoxypicolinic acid (1.0 eq.).

  • Dissolve the acid in anhydrous dichloromethane (DCM).

  • Add HATU (1.1 eq.) and N,N-diisopropylethylamine (DIPEA) (2.5 eq.) to the solution and stir for 10 minutes at room temperature.

  • Add the aliphatic amine (e.g., adamantyl amine, 1.0 eq.) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired MOPA-substrate conjugate.

Protocol 2: Pd-Catalyzed γ-C(sp³)-H Arylation

This protocol details a representative procedure for the arylation of a γ-C(sp³)-H bond in a MOPA-protected aliphatic amine.

Materials and Reagents:

Reagent/MaterialGradeSupplier
MOPA-Substrate Conjugate-Synthesized
Palladium(II) Acetate (Pd(OAc)₂)≥98%Commercial
Silver(I) Carbonate (Ag₂CO₃)≥99%Commercial
Aryl Iodide (e.g., 4-iodotoluene)≥98%Commercial
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercial
Schlenk tube or sealed vial--
Magnetic stirrer and stir bar--
Heating block or oil bath--

Reaction Parameters:

ParameterValue
Substrate Scale0.2 mmol
Pd(OAc)₂ Loading10 mol%
Ag₂CO₃ Loading2.0 equivalents
Aryl Iodide3.0 equivalents
SolventDichloromethane (DCM)
Concentration0.1 M
Temperature100 °C
Reaction Time24 hours

Procedure:

  • To a dry Schlenk tube or sealed vial, add the MOPA-substrate conjugate (1.0 eq., 0.2 mmol), Pd(OAc)₂ (0.1 eq., 0.02 mmol), and Ag₂CO₃ (2.0 eq., 0.4 mmol).

  • Evacuate and backfill the reaction vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add the aryl iodide (3.0 eq., 0.6 mmol) followed by anhydrous dichloromethane (2.0 mL).

  • Seal the vessel and place it in a preheated heating block or oil bath at 100 °C.

  • Stir the reaction mixture for 24 hours.

  • After cooling to room temperature, dilute the mixture with DCM and filter through a pad of celite to remove insoluble salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the arylated product.

Rationale for Reagent Selection:

  • Palladium(II) Acetate (Pd(OAc)₂): A common and effective palladium(II) precatalyst for C-H activation reactions.[2]

  • Silver(I) Carbonate (Ag₂CO₃): Often plays a multifaceted role in these reactions. It can act as a base, a halide scavenger (by precipitating AgI), and in some cases, may be directly involved in the C-H activation step.[2] The use of stoichiometric silver salts is a common feature in many picolinamide-directed C-H functionalizations to regenerate the active Pd(II) catalyst.

  • Aryl Iodide: A highly reactive arylating agent in palladium-catalyzed cross-coupling reactions.

G cluster_0 Catalytic Cycle Pd(II) Pd(II) Palladacycle Palladacycle Pd(II)->Palladacycle C-H Activation (CMD) Oxidative_Addition Oxidative Addition (Ar-I) Palladacycle->Oxidative_Addition Pd(IV)_Intermediate Pd(IV) Intermediate Oxidative_Addition->Pd(IV)_Intermediate Reductive_Elimination Reductive Elimination (C-Ar bond) Pd(IV)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(II) Catalyst Regeneration Product Product Reductive_Elimination->Product Substrate MOPA-Substrate Substrate->Pd(II) Coordination

Caption: Proposed catalytic cycle for Pd-catalyzed C-H arylation.

Protocol 3: Removal of the MOPA Directing Group

A significant advantage of the picolinamide directing group is its relatively straightforward removal to unveil the free amine. A common and effective method involves reductive cleavage.[7][8]

Materials and Reagents:

Reagent/MaterialGradeSupplier
Arylated MOPA-Substrate-Synthesized
Zinc dust (Zn)Activated, <10 µmCommercial
Hydrochloric Acid (HCl)1.5 M aqueousCommercial
Tetrahydrofuran (THF)Reagent gradeCommercial
Magnetic stirrer and stir bar--
Round-bottom flask--

Procedure:

  • Dissolve the arylated MOPA-substrate (1.0 eq.) in a mixture of THF and 1.5 M aqueous HCl.

  • Add excess zinc dust (e.g., 10 eq.) to the stirring solution at room temperature.

  • Stir the reaction vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the excess zinc.

  • Basify the filtrate with a saturated aqueous solution of sodium bicarbonate until the pH is ~8-9.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or crystallization to obtain the final arylated amine.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no conversion Inactive catalyst, insufficient temperature, poor quality of reagents/solvents.Ensure the use of high-purity Pd(OAc)₂ and anhydrous solvents. Increase the reaction temperature in 10 °C increments. Verify the activity of the catalyst with a known reaction.
Formation of byproducts Side reactions such as homocoupling of the aryl iodide or substrate decomposition.Lower the reaction temperature. Adjust the stoichiometry of the reagents, particularly the aryl iodide. Screen different silver salts (e.g., AgOAc) or bases.
Difficulty in MOPA removal Incomplete reaction, substrate degradation under acidic conditions.Ensure the cleavage reaction has gone to completion by TLC/LC-MS. If the substrate is acid-sensitive, explore alternative cleavage methods reported for picolinamides.[9]

Conclusion

The this compound (MOPA) directing group is a valuable tool for the palladium-catalyzed C-H functionalization of aliphatic amines. The protocols provided herein offer a robust starting point for researchers looking to employ this methodology. The straightforward synthesis of the MOPA-substrate conjugate, its effective use in a representative C(sp³)-H arylation, and the mild conditions for its removal make this an attractive strategy for the synthesis of complex nitrogen-containing molecules in academic and industrial settings.

References

4-Methoxypicolinamide in the preparation of agricultural fungicides

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of 4-Methoxypicolinamide as a foundational scaffold in the development of novel agricultural fungicides.

Introduction: The Rise of Picolinamides in Crop Protection

The global challenge of ensuring food security is intrinsically linked to the effective management of plant diseases, a majority of which are caused by pathogenic fungi.[1] For decades, the agricultural industry has relied on chemical fungicides, but the emergence of resistant fungal strains necessitates a continuous search for new molecules with novel modes of action.[1][2] The picolinamides have emerged as a highly promising class of fungicides, distinguished by their potent, broad-spectrum activity and a unique mechanism of action that offers a valuable tool for resistance management.[3][4]

These compounds, inspired by natural products like UK-2A, function as Quinone inside (Qi) inhibitors, targeting the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain—a different site than the widely used QoI (Quinone outside) inhibitor fungicides like strobilurins.[3][5][6] This distinction is critical, as it means picolinamides can be effective against pathogens that have developed resistance to existing fungicide classes.[5][7]

Within this class, the this compound scaffold is a key structural feature of second-generation, fully synthetic fungicides such as florylpicoxamid.[5][8][9] This guide provides a detailed exploration of this compound as a core molecular entity, offering protocols for its synthesis, elucidation of its mechanism of action, and methodologies for evaluating its fungicidal efficacy.

Section 1: Chemical Synthesis of the this compound Scaffold

The synthesis of this compound derivatives is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The pathway often involves the construction of the substituted picolinic acid core, followed by amidation. Drawing from green chemistry principles, modern syntheses aim to utilize renewable starting materials.[9][10]

Rationale for the Synthetic Pathway

The presented synthetic route is based on a highly efficient pathway developed for advanced picolinamide fungicides.[9] It begins with a renewable feedstock, furfural, and proceeds through key transformations including an aza-Achmatowicz rearrangement to form the pyridine ring. This approach is advantageous due to its use of sustainable starting materials and its efficiency in constructing the core heterocyclic structure.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reagents Furfural Furfural (from Biomass) Aminonitrile Aminonitrile Intermediate Furfural->Aminonitrile Strecker Reaction Pyridine_Intermediate Tetrasubstituted Pyridine Aminonitrile->Pyridine_Intermediate aza-Achmatowicz Rearrangement & Methoxy Exchange Picolinic_Acid 3-Hydroxy-4-methoxypicolinic Acid Pyridine_Intermediate->Picolinic_Acid Nitrile Hydrolysis & Reductive Debromination Amidation Amidation Reaction Picolinic_Acid->Amidation Final_Product This compound Derivative Amidation->Final_Product Amine Amine Source (e.g., Ammonia) Amine->Amidation

Caption: Generalized workflow for the synthesis of this compound derivatives.

Protocol 1: Synthesis of 4-Methoxy-picolinamide

This protocol outlines the key steps to synthesize the foundational this compound. Note: This is a representative protocol. Specific reaction conditions, catalysts, and purification methods may require optimization.

Step 1: Synthesis of 3-Hydroxy-4-methoxypicolinic Acid

  • Starting Material: Begin with furfural, a renewable resource derived from lignocellulosic biomass.[9]

  • Strecker Reaction: Convert furfural to the corresponding aminonitrile intermediate.

  • Aza-Achmatowicz Rearrangement: Subject the aminonitrile to an aza-Achmatowicz rearrangement, followed by a bromine-methoxy exchange to yield a tetrasubstituted pyridine intermediate.[9]

  • Hydrolysis and Debromination: Perform nitrile hydrolysis and reductive debromination to yield the key intermediate, 3-hydroxy-4-methoxypicolinic acid.[9]

Step 2: Acyl Chloride Formation

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), suspend 3-hydroxy-4-methoxypicolinic acid in a dry, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Chlorination: Add oxalyl chloride or thionyl chloride dropwise at 0°C.[1] The addition of a catalytic amount of dimethylformamide (DMF) can facilitate the reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the completion of the reaction by thin-layer chromatography (TLC).

  • Solvent Removal: Once complete, remove the solvent and excess chlorinating agent under reduced pressure to yield the crude acyl chloride. This intermediate is typically used immediately in the next step without further purification.

Step 3: Amidation

  • Amine Solution: In a separate flask, prepare a solution of aqueous ammonia in a suitable solvent like THF at 0°C.

  • Addition: Slowly add a solution of the crude acyl chloride (from Step 2) in dry THF to the ammonia solution. Maintain the temperature at 0°C to control the exothermicity of the reaction.

  • Reaction: Stir the mixture vigorously for 1-2 hours at 0°C, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Workup and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain this compound.

Section 2: Mechanism of Action as a QiI Fungicide

The fungicidal activity of this compound derivatives stems from their ability to inhibit mitochondrial respiration.[3] Specifically, they act as Quinone inside (Qi) inhibitors, binding to the cytochrome b subunit of the cytochrome bc1 complex (Complex III) of the electron transport chain.[9][11]

Causality of Fungicidal Action
  • Target Site: The Qi site is where ubiquinone is reduced. By binding to this site, the fungicide physically blocks the electron transfer from cytochrome b to ubiquinone.[6][7]

  • Energy Crisis: This blockage halts the entire electron transport chain, which prevents the pumping of protons across the inner mitochondrial membrane.

  • ATP Depletion: The disruption of the proton gradient leads to a cessation of ATP synthesis by ATP synthase.

  • Cellular Death: Lacking ATP, the fungal cell cannot perform essential metabolic functions, leading to growth inhibition and eventual cell death.[12] This mechanism is highly effective as it targets a process fundamental to the survival of aerobic fungi.

Mechanism of Action Diagram

MOA_Diagram cluster_ETC Mitochondrial Inner Membrane cluster_C3 Complex III Detail ComplexI Complex I ComplexIII Complex III (cytochrome bc1) ComplexI->ComplexIII e- ComplexII Complex II ComplexII->ComplexIII e- ComplexIV Complex IV ComplexIII->ComplexIV e- ATP ATP Production ComplexIII->ATP Proton Pumping (H+ Gradient) ComplexIV->ATPlink O2 -> H2O ATPsynthase ATP Synthase Qo_site Qo site Qi_site Qi site Block INHIBITION Qi_site->Block Fungicide This compound (Active Metabolite) Fungicide->Qi_site Binds Here Block->ATP Halts

Caption: Inhibition of the mitochondrial electron transport chain by this compound.

Section 3: Formulation Principles for Agricultural Use

For a compound to be effective in an agricultural setting, it must be formulated into a product that is stable, safe to handle, and easy to apply.[13] The formulation ensures the active ingredient (AI) reaches the target pathogen effectively.[14] For laboratory and greenhouse testing, simple formulations are often used, while commercial products require more complex mixtures.[13]

Key Formulation Components:

  • Solvents: To dissolve the active ingredient.

  • Surfactants/Emulsifiers: To allow the AI to mix with water in a spray tank and to improve spreading on the leaf surface.[15]

  • Adjuvants: To enhance performance by improving uptake, reducing drift, or increasing rain-fastness.[13]

Protocol 2: Preparation of a Test Formulation (Emulsifiable Concentrate - EC)
  • Dissolution: Dissolve a precise weight of synthesized this compound in a minimal amount of a suitable water-miscible organic solvent (e.g., acetone or N,N-dimethylformamide).

  • Adjuvant Addition: To this solution, add a small percentage (e.g., 0.02-0.1% v/v) of a non-ionic surfactant, such as Tween® 20 or Triton™ X-100, to aid in dispersion and leaf wetting.

  • Stock Solution: Bring the mixture to a final volume with distilled water to create a concentrated stock solution (e.g., 10,000 mg/L).

  • Serial Dilutions: Prepare a range of test concentrations by performing serial dilutions of the stock solution with distilled water containing the same low concentration of surfactant. This ensures consistent surface tension across all treatments.

Section 4: Protocols for Fungicidal Efficacy Evaluation

Evaluating the biological activity of a new compound is a critical step. This involves both in vitro tests to determine direct antifungal activity and in planta (or greenhouse) tests to assess performance under more realistic conditions.[5]

Experimental Workflow for Efficacy Screening

Efficacy_Workflow cluster_vitro In Vitro Screening cluster_planta In Planta (Greenhouse) Screening start_vitro Prepare Fungal Inoculum (Spores or Mycelia) plate_assay 96-Well Plate Assay (Liquid Media) start_vitro->plate_assay agar_assay Agar Dilution Assay (Solid Media) start_vitro->agar_assay readout_vitro Incubate & Measure Growth (e.g., OD620 or Colony Diameter) plate_assay->readout_vitro agar_assay->readout_vitro calc_ec50 Calculate EC50 Values readout_vitro->calc_ec50 start_planta Grow Host Plants application Apply Fungicide Formulations (Preventative or Curative) start_planta->application inoculation Inoculate with Pathogen application->inoculation incubation_planta Incubate in Controlled Environment (Humidity, Temp.) inoculation->incubation_planta assessment Assess Disease Severity (% Leaf Area Infected) incubation_planta->assessment calc_control Calculate % Disease Control assessment->calc_control

Caption: Workflow for evaluating the fungicidal efficacy of a new compound.

Protocol 3: In Vitro Fungicidal Activity (Broth Microdilution)

This method is used to determine the half-maximal effective concentration (EC50) of the compound against various fungi.[16][17]

  • Plate Preparation: In a 96-well microtiter plate, add 50 µL of sterile fungal growth medium (e.g., Potato Dextrose Broth) to each well.

  • Compound Addition: Add 50 µL of the serially diluted fungicide formulation (from Protocol 2) to the wells, creating a range of final concentrations. Include a solvent control (surfactant + water) and a negative control (media only).

  • Inoculation: Prepare a standardized fungal spore or mycelial fragment suspension. Add 50 µL of this inoculum to each well (except the negative control).[16]

  • Incubation: Seal the plate and incubate at a temperature optimal for the specific fungus (e.g., 20-25°C) for 3-7 days.

  • Data Collection: Measure the optical density at 620 nm (OD620) using a microplate reader.[16] Alternatively, visual assessment of growth inhibition can be performed.[18]

  • Analysis: Calculate the percentage of growth inhibition for each concentration relative to the solvent control. Use a dose-response analysis to determine the EC50 value.

Protocol 4: In Planta Greenhouse Assay (Preventative Activity)

This protocol assesses the ability of the compound to protect a plant from infection.

  • Plant Propagation: Grow healthy host plants (e.g., wheat for Zymoseptoria tritici or tomato for Botrytis cinerea) to a suitable growth stage (e.g., 2-3 leaf stage).

  • Fungicide Application: Spray the plants with the test formulations until runoff, ensuring complete coverage. Include positive (commercial standard fungicide) and negative (solvent only) controls. Allow the plants to dry completely.

  • Pathogen Inoculation: 24 hours after treatment, inoculate the plants by spraying a standardized spore suspension of the target pathogen.

  • Incubation: Place the plants in a high-humidity chamber at an optimal temperature to promote infection and disease development.

  • Disease Assessment: After a set incubation period (e.g., 7-21 days), visually assess the disease severity on the leaves (e.g., percentage of leaf area covered by lesions).

  • Data Analysis: Calculate the percent disease control for each treatment relative to the negative control using the formula: % Control = 100 * (1 - (Severity in Treatment / Severity in Control))

Data Presentation: Expected Efficacy

The following table presents hypothetical but realistic efficacy data for a novel this compound derivative, based on published data for related compounds like florylpicoxamid.[5][19]

Fungal PathogenCommon NameHost CropIn Vitro EC50 (mg/L)In Planta Disease Control @ 50 g ai/ha (%)
Zymoseptoria triticiSeptoria Leaf BlotchWheat0.0585%
Puccinia triticinaLeaf RustWheat0.1280%
Botrytis cinereaGrey MouldGrapes, Tomato0.2575%
Cercospora beticolaCercospora Leaf SpotSugar Beet0.0988%
Magnaporthe oryzaeRice BlastRice0.3070%

Conclusion and Future Directions

The this compound scaffold represents a cornerstone in the development of modern QiI fungicides. Its derivatives have demonstrated potent, broad-spectrum activity against economically significant plant pathogens, including those resistant to other fungicide classes.[5][20] The protocols detailed in this guide provide a comprehensive framework for researchers to synthesize, formulate, and evaluate novel analogues based on this promising chemical core.

Future research should focus on structural modifications to the this compound scaffold to optimize its biological spectrum, systemic properties, and metabolic stability. Understanding the structural basis for its binding at the Qi site through molecular modeling can further guide the rational design of next-generation fungicides, ensuring the longevity and effectiveness of this critical mode of action in global agriculture.

References

Application Notes and Protocols for the Quantification of 4-Methoxypicolinamide in Pharmaceutical and Biological Samples

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides detailed methodologies for the quantitative analysis of 4-Methoxypicolinamide, a compound of interest in pharmaceutical development. Recognizing the critical need for robust and reliable analytical data, this document outlines two primary analytical techniques: a stability-indicating High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method suitable for bulk drug substance and formulated products, and a highly sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for quantification in biological matrices such as plasma. This guide is intended for researchers, analytical scientists, and professionals in drug development, offering not just protocols, but also the scientific rationale behind the methodological choices to ensure accuracy, precision, and regulatory compliance.

Introduction: The Analytical Imperative for this compound

This compound belongs to the picolinamide class of compounds, which are characterized by a pyridine ring with a carboxamide group at the 2-position. The methoxy substituent on the pyridine ring influences the molecule's physicochemical properties, such as its polarity and potential for intermolecular interactions.[1] Accurate quantification of this compound is paramount throughout the drug development lifecycle, from purity assessment of the active pharmaceutical ingredient (API) to formulation analysis and pharmacokinetic studies.

The development of validated analytical methods is not merely a procedural step but a foundational requirement for ensuring product quality, safety, and efficacy.[2][3] This guide provides the framework for developing and validating such methods, emphasizing a self-validating system that ensures the integrity of the generated data.

Physicochemical Properties of this compound (Predicted)

A thorough understanding of the analyte's properties is the first step in logical method development.

PropertyPredicted Value/CharacteristicImplication for Analytical Method Development
Molecular Formula C₇H₈N₂O₂---
Molecular Weight 152.15 g/mol Influences mass spectrometry parameters.
LogP ~1.0 - 1.5Indicates moderate lipophilicity, suitable for reverse-phase HPLC.
pKa Pyridine Nitrogen: ~3-4; Amide N-H: ~17The basic pyridine nitrogen allows for manipulation of retention in reverse-phase HPLC by adjusting mobile phase pH.
UV Molar Absorptivity Expected to have significant UV absorbance due to the substituted pyridine ring.Enables sensitive detection by HPLC-UV.

Stability-Indicating HPLC-UV Method for Bulk Drug and Pharmaceutical Formulations

A stability-indicating method is crucial as it can accurately measure the active ingredient without interference from degradation products, impurities, or excipients.[4]

Rationale for Methodological Choices
  • Reverse-Phase HPLC: This is the most common mode of separation for pharmaceutical compounds due to its versatility and ability to separate compounds with a wide range of polarities. A C18 column is chosen as a starting point due to its wide applicability.[5]

  • UV Detection: The aromatic nature of this compound suggests strong UV absorbance, making a photodiode array (PDA) detector an excellent choice for both quantification and peak purity analysis.

  • Mobile Phase: A combination of a buffered aqueous phase and an organic modifier (acetonitrile or methanol) allows for the manipulation of retention time and peak shape. A phosphate or acetate buffer is used to control the pH and ensure consistent ionization of the analyte.

Experimental Protocol: HPLC-UV Method

Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and PDA detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Analytical balance, volumetric flasks, and pipettes.

  • HPLC grade acetonitrile, methanol, potassium phosphate monobasic, and phosphoric acid.

  • This compound reference standard.

Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmGeneral purpose column for reverse-phase chromatography.
Mobile Phase A 20 mM Potassium Phosphate, pH 3.0 (adjusted with phosphoric acid)Buffering the mobile phase below the pKa of the pyridine nitrogen will ensure consistent protonation and good peak shape.
Mobile Phase B AcetonitrileCommon organic modifier in reverse-phase HPLC.
Gradient 70% A / 30% B, isocraticAn isocratic method is simpler and more robust for quality control applications. The starting ratio should be optimized based on preliminary experiments.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 270 nm (or determined by UV scan)The wavelength of maximum absorbance should be determined by running a UV spectrum of the analyte.
Injection Volume 10 µLA typical injection volume for standard HPLC analysis.

Preparation of Solutions:

  • Mobile Phase A: Dissolve 2.72 g of potassium phosphate monobasic in 1 L of HPLC grade water. Adjust the pH to 3.0 with phosphoric acid.

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of diluent (e.g., 50:50 acetonitrile:water).

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the diluent to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation (Tablets): a. Weigh and finely powder no fewer than 20 tablets to ensure homogeneity. b. Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer to a 100 mL volumetric flask. c. Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve the active ingredient. d. Allow the solution to cool to room temperature and dilute to volume with the diluent. e. Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.

Method Validation Protocol

The developed method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[2][3]

  • Specificity and Forced Degradation:

    • Perform forced degradation studies by exposing a solution of this compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light) conditions.[6]

    • Inject the stressed samples and a placebo (formulation without the active ingredient) to demonstrate that the method can separate the analyte from any degradation products and excipients.

  • Linearity: Analyze the calibration standards in triplicate. Plot the peak area versus concentration and perform a linear regression. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the nominal concentration). The recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the test concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary chromatographic parameters (e.g., pH of mobile phase ±0.2, column temperature ±5°C, flow rate ±0.1 mL/min) to assess the method's reliability during normal use.

Data Presentation: HPLC Method Validation Summary
Validation ParameterAcceptance CriteriaExpected Result
Specificity No interference at the retention time of the analyte.Pass
Linearity (r²) ≥ 0.999Pass
Accuracy (% Recovery) 98.0 - 102.0%Pass
Precision (% RSD) ≤ 2.0%Pass
LOD Report valuee.g., 0.1 µg/mL
LOQ Report valuee.g., 0.3 µg/mL
Robustness No significant impact on results.Pass

LC-MS/MS Method for Quantification in Human Plasma

For bioanalytical applications, LC-MS/MS is the gold standard due to its superior sensitivity and selectivity.[7][8]

Rationale for Methodological Choices
  • LC-MS/MS: This technique combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry, making it ideal for quantifying low concentrations of drugs in complex biological matrices.[8]

  • Electrospray Ionization (ESI): ESI is a soft ionization technique suitable for polar to moderately polar compounds like this compound. Positive ion mode is likely to be effective due to the basic pyridine nitrogen.

  • Multiple Reaction Monitoring (MRM): MRM provides excellent selectivity and sensitivity by monitoring a specific precursor ion to product ion transition.[9]

  • Sample Preparation: Protein precipitation is a simple and effective method for removing the bulk of proteins from plasma samples.[6]

Experimental Protocol: LC-MS/MS Method

Instrumentation and Materials:

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer) with an ESI source.

  • UPLC or HPLC system.

  • C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Microcentrifuge, vortex mixer.

  • Human plasma (with anticoagulant).

  • This compound reference standard and a suitable internal standard (IS) (e.g., a stable isotope-labeled version of the analyte).[10]

LC and MS Conditions:

ParameterRecommended ConditionRationale
Column C18, 2.1 x 50 mm, 1.8 µmA shorter column with smaller particles is suitable for the fast gradients used in LC-MS/MS.
Mobile Phase A 0.1% Formic Acid in WaterProvides a source of protons for ESI in positive ion mode.
Mobile Phase B 0.1% Formic Acid in Acetonitrile---
Gradient 95% A / 5% B, hold for 0.5 min, then ramp to 5% A / 95% B over 2 min, hold for 1 min, then return to initial conditions.A fast gradient is used to elute the analyte quickly and minimize run time.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Ionization Mode ESI PositiveTo protonate the basic pyridine nitrogen.
MRM Transitions To be determined by infusion of the analyte.Precursor ion will be [M+H]⁺. Product ions will be determined by collision-induced dissociation.
Collision Energy To be optimized for each transition.---

Preparation of Solutions:

  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of this compound and the internal standard in methanol.

  • Calibration Standards and Quality Control (QC) Samples: Prepare working solutions by diluting the stock solutions. Spike these into blank human plasma to create calibration standards (e.g., 1-1000 ng/mL) and QC samples (low, medium, and high concentrations).

Sample Preparation Protocol (Protein Precipitation):

  • To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of internal standard working solution.

  • Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate the proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Method Validation Protocol

Bioanalytical method validation should be performed according to regulatory guidelines (e.g., FDA).

  • Selectivity: Analyze at least six different lots of blank plasma to ensure no endogenous interferences are present at the retention times of the analyte and IS.

  • Linearity, Accuracy, and Precision: Analyze calibration standards and QC samples on at least three different days. The accuracy should be within ±15% (±20% for LLOQ), and the precision (RSD) should be ≤15% (≤20% for LLOQ).

  • Lower Limit of Quantitation (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.

  • Matrix Effect: Evaluate the ion suppression or enhancement caused by the plasma matrix by comparing the response of the analyte in post-extraction spiked plasma with the response in a neat solution.

  • Recovery: Determine the extraction efficiency of the sample preparation method.

  • Stability: Assess the stability of the analyte in plasma under various conditions (freeze-thaw, short-term benchtop, long-term storage, and post-preparative).

Visualization of Workflows

HPLC-UV Method Development Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_validation Data Processing & Validation RefStd Reference Standard StockStd Stock Standard RefStd->StockStd Tablet Tablet Formulation SamplePrep Sample Extraction & Filtration Tablet->SamplePrep WorkStd Working Standards StockStd->WorkStd HPLC HPLC System (C18 Column, PDA Detector) WorkStd->HPLC Calibration FinalSample Final Sample Solution SamplePrep->FinalSample FinalSample->HPLC Analysis DataAcq Data Acquisition HPLC->DataAcq Quant Quantification DataAcq->Quant Validation Method Validation (ICH Guidelines) Quant->Validation Report Final Report Validation->Report

Caption: Workflow for HPLC-UV method development and validation.

LC-MS/MS Bioanalytical Workflow

LCMSMS_Workflow Plasma Plasma Sample (Calibrator, QC, or Unknown) IS_Spike Spike with Internal Standard (IS) Plasma->IS_Spike Protein_Precip Protein Precipitation (Cold Acetonitrile) IS_Spike->Protein_Precip Centrifuge Centrifugation Protein_Precip->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evap Evaporation (N2) Supernatant->Evap Recon Reconstitution Evap->Recon LCMSMS LC-MS/MS Analysis (MRM Mode) Recon->LCMSMS Data_Proc Data Processing (Peak Integration, Calibration) LCMSMS->Data_Proc Result Concentration Result Data_Proc->Result

Caption: Bioanalytical sample preparation and LC-MS/MS analysis workflow.

Conclusion

The analytical methods and protocols detailed in this guide provide a robust framework for the accurate and reliable quantification of this compound in both pharmaceutical and biological samples. The HPLC-UV method offers a straightforward and validated approach for quality control and stability testing, while the LC-MS/MS method provides the high sensitivity and selectivity required for bioanalytical studies. Adherence to the principles of method validation outlined herein is essential for generating high-quality data that can confidently support drug development programs and regulatory submissions.

References

Application Notes and Protocols for In Vitro Evaluation of 4-Methoxypicolinamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: Unveiling the Bioactivity of 4-Methoxypicolinamide

This compound is a small molecule with a chemical structure that suggests potential biological activity. Picolinamide derivatives have been explored for a range of therapeutic applications, including as antitumor agents and inhibitors of various enzymes.[1][2][3][4] When encountering a novel compound such as this compound, a systematic in vitro evaluation is paramount to elucidating its mechanism of action, identifying its molecular targets, and determining its potential as a therapeutic agent.

This comprehensive guide provides a strategic framework and detailed protocols for the initial in vitro characterization of this compound. We will proceed with a logical workflow, starting from broad cellular effects and progressively narrowing down to specific molecular interactions. The assays described herein are foundational in preclinical drug discovery and are designed to provide a robust preliminary profile of a novel chemical entity.

Experimental Workflow: A Strategic Approach to Characterization

A logical progression of experiments is crucial for an efficient and informative investigation. The following workflow is recommended for the initial in vitro characterization of this compound.

experimental_workflow cluster_screening Phase 1: Initial Screening cluster_target_id Phase 2: Target Identification cluster_target_validation Phase 3: Target Validation & Mechanism of Action cell_viability Cell Viability/Cytotoxicity Assay cetsa Cellular Thermal Shift Assay (CETSA) cell_viability->cetsa Identifies potential bioactivity biochemical_assay Biochemical Assays (Kinase/HDAC) cetsa->biochemical_assay Suggests direct protein target(s) western_blot Western Blotting cetsa->western_blot Provides targets for downstream analysis biochemical_assay->western_blot Confirms direct inhibition

Figure 1: Recommended experimental workflow for the in vitro characterization of this compound.

Phase 1: Initial Screening for Bioactivity

The first step is to ascertain whether this compound exerts a biological effect on whole cells. A cell viability or cytotoxicity assay is a robust method to determine the compound's potency in inhibiting cell proliferation or inducing cell death.

Application Note: Cell Viability Assays

Cell viability assays are crucial for determining the concentration range at which a compound exhibits cellular activity. The MTS assay, a colorimetric method, is a common choice for its simplicity and reliability. It measures the reduction of a tetrazolium salt by metabolically active cells to a colored formazan product. A decrease in the formazan product is indicative of reduced cell viability.

Protocol: MTS Assay for Cell Viability

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a selected cancer cell line (e.g., HCT116 colorectal carcinoma).[5]

Materials:

  • HCT116 cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 96-well clear-bottom cell culture plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count HCT116 cells.

    • Seed 5,000 cells per well in 100 µL of complete medium in a 96-well plate.

    • Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete medium. A common starting range is 100 µM to 1 nM. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic agent like Doxorubicin).

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

    • Incubate for 48-72 hours at 37°C, 5% CO2.

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C, 5% CO2, protected from light.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only).

    • Normalize the data to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the log concentration of this compound and fit a dose-response curve to determine the IC50 value.

Parameter Description
Cell Line HCT116 (or other relevant cancer cell line)
Seeding Density 5,000 cells/well
Compound Concentration Range 1 nM - 100 µM
Incubation Time 48-72 hours
Detection Method MTS Reagent
Readout Absorbance at 490 nm

Phase 2: Identification of Intracellular Targets

Once bioactivity is confirmed, the next critical step is to identify the direct intracellular protein targets of this compound. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[6][7][8][9][10]

Application Note: Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that ligand binding stabilizes a protein, making it more resistant to thermal denaturation.[6][10] By heating cell lysates or intact cells to various temperatures, one can assess the amount of soluble target protein remaining. An increase in the melting temperature of a protein in the presence of a compound indicates a direct interaction.[7][9]

Protocol: CETSA for Target Engagement

Objective: To identify the intracellular protein targets of this compound by observing ligand-induced thermal stabilization.

Materials:

  • Selected cell line

  • PBS (Phosphate-Buffered Saline)

  • This compound

  • Protease and phosphatase inhibitor cocktails

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

  • Centrifuge

  • SDS-PAGE and Western blot reagents

  • Antibodies against potential target proteins

Procedure:

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat the cells with this compound at a concentration known to be bioactive (e.g., 10x IC50) or a vehicle control (DMSO) for a defined period (e.g., 1-2 hours).

  • Heating:

    • Harvest the cells, wash with PBS, and resuspend in PBS with protease and phosphatase inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling to 4°C.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen and a 37°C water bath).

    • Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Analysis:

    • Carefully collect the supernatant containing the soluble proteins.

    • Analyze the protein concentration of each sample.

    • Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and perform a Western blot using antibodies against suspected target proteins (e.g., kinases, HDACs).

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Plot the percentage of soluble protein against temperature for both the vehicle- and compound-treated samples to generate melting curves.

    • A rightward shift in the melting curve for the compound-treated sample indicates target engagement.

Parameter Description
Cell Treatment Vehicle (DMSO) vs. This compound
Temperature Range 40°C - 70°C
Heating Time 3 minutes
Lysis Method Freeze-thaw cycles
Detection Western Blot

Phase 3: Target Validation and Mechanistic Studies

Following the identification of potential targets by CETSA, it is essential to validate these findings and further investigate the mechanism of action. This involves biochemical assays to confirm direct enzyme inhibition and Western blotting to assess the downstream consequences of target engagement in a cellular context.

Application Note: Biochemical Assays (HDAC Activity)

If CETSA suggests that this compound interacts with a histone deacetylase (HDAC), a direct enzymatic assay is the next logical step. Fluorometric HDAC activity assays provide a sensitive and high-throughput method to quantify the inhibitory potential of a compound on a purified HDAC enzyme.[11][12][13][14][15][16] These assays typically use a substrate that becomes fluorescent upon deacetylation.[12]

Protocol: Fluorometric HDAC Activity Assay

Objective: To determine the IC50 of this compound against a purified HDAC enzyme.

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC1)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay buffer

  • Developer solution (containing a protease like trypsin)

  • Stop solution (e.g., Trichostatin A, a potent HDAC inhibitor)

  • 96-well black, flat-bottom plates

  • Fluorescence plate reader (Excitation/Emission ~360/460 nm)

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of this compound in assay buffer.

    • Dilute the HDAC enzyme and substrate to their working concentrations in assay buffer.

  • Assay Reaction:

    • Add the compound dilutions and controls (vehicle and a known HDAC inhibitor) to the wells of the 96-well plate.

    • Add the diluted HDAC enzyme to all wells except the "no enzyme" control.

    • Pre-incubate for 10-15 minutes at 37°C.

    • Initiate the reaction by adding the HDAC substrate.

    • Incubate for 30-60 minutes at 37°C.

  • Signal Development and Measurement:

    • Stop the enzymatic reaction by adding the developer solution (containing trypsin, which cleaves the deacetylated substrate to release the fluorophore).[12][14]

    • Incubate for 15-20 minutes at 37°C.

    • Measure the fluorescence intensity using a plate reader.

  • Data Analysis:

    • Subtract the background fluorescence ("no enzyme" control).

    • Normalize the data to the vehicle control (100% activity).

    • Plot the percentage of HDAC activity against the log concentration of this compound and determine the IC50 value.

Parameter Description
Enzyme Recombinant Human HDAC (e.g., HDAC1)
Substrate Fluorogenic Boc-Lys(Ac)-AMC
Incubation Time 30-60 minutes
Detection Fluorescence (Ex/Em ~360/460 nm)
Application Note: Western Blotting for Downstream Effects

Western blotting is an indispensable technique to investigate the downstream cellular effects of target engagement.[17][18][19][20] For an HDAC inhibitor, this would involve measuring the acetylation levels of histones. For a kinase inhibitor, one would assess the phosphorylation status of its substrate.

Protocol: Western Blot for Histone Acetylation

Objective: To determine if this compound treatment leads to an increase in histone acetylation in cells, consistent with HDAC inhibition.

Materials:

  • Cell line of interest

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Bradford assay reagents for protein quantification

  • SDS-PAGE gels (15% acrylamide is suitable for histones)[17]

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with varying concentrations of this compound for a defined period (e.g., 6-24 hours).

    • Lyse the cells, and for histone analysis, consider an acid extraction protocol to enrich for histones.[17]

    • Quantify the protein concentration of the lysates.

  • SDS-PAGE and Transfer:

    • Denature an equal amount of protein from each sample in Laemmli buffer.

    • Separate the proteins on an SDS-PAGE gel.[17]

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against acetylated histone H3 overnight at 4°C.[17]

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.[17]

    • Strip the membrane and re-probe with an antibody for total histone H3 as a loading control.

    • Quantify the band intensities and normalize the acetylated histone signal to the total histone signal.

Illustrative Signaling Pathway: PI3K/AKT/mTOR

Many small molecule inhibitors target key signaling pathways involved in cell growth and proliferation, such as the PI3K/AKT/mTOR pathway. While the direct target of this compound is yet to be determined, this pathway serves as a representative model for investigating downstream effects.

PI3K_AKT_mTOR_pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Promotes Compound This compound (Hypothetical Inhibitor) Compound->PI3K Inhibits? Compound->AKT Inhibits? Compound->mTORC1 Inhibits?

References

Application Notes & Protocols: Formulation of 4-Methoxypicolinamide for Biological Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Methoxypicolinamide is a novel small molecule compound belonging to the picolinamide class. Picolinamide derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential antitumor and enzyme-inhibiting properties.[1][2][3] The successful evaluation of this compound in any biological system, whether in vitro or in vivo, is fundamentally dependent on a robust and reproducible formulation. An improper formulation can lead to erroneous and misleading data due to issues such as poor solubility, precipitation, or compound instability.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic approach to formulating this compound for biological studies. It outlines essential pre-formulation assessments, detailed protocols for preparing formulations for in vitro and in vivo applications, and the analytical methods required for their characterization and quality control. The causality behind experimental choices is emphasized to empower researchers to adapt these protocols to their specific needs.

Pre-Formulation Assessment: The Foundation of a Successful Formulation

Before any formulation work begins, a thorough understanding of the physicochemical properties of this compound is critical.[4] This initial characterization informs the selection of appropriate solvents, excipients, and formulation strategies.

Physicochemical Property Profiling

A crucial first step is to determine key physicochemical parameters. This data provides insights into the molecule's behavior and potential challenges during formulation development.[4]

ParameterExperimental MethodRationale & Implication for Formulation
Aqueous Solubility Kinetic or Thermodynamic Solubility Assay (e.g., using HPLC-UV)Determines the intrinsic solubility in aqueous buffers (e.g., PBS pH 7.4). Low solubility is a common challenge for new chemical entities and necessitates solubility enhancement strategies.[5][6]
pKa Potentiometric titration or UV-spectroscopyIdentifies ionizable groups. The pKa value is critical for selecting appropriate buffers and predicting how solubility will change with pH.[7]
LogP / LogD Shake-flask method (octanol/water) or calculatedMeasures the lipophilicity of the compound. A high LogP often correlates with low aqueous solubility and potential for membrane permeability.
Solid-State Properties Differential Scanning Calorimetry (DSC), X-Ray Powder Diffraction (XRPD)Characterizes the crystalline form, melting point, and identifies potential polymorphs. This is crucial for understanding physical stability.[4]
Chemical Stability Forced degradation studies (acid, base, oxidation, light, heat)Assesses the intrinsic stability of the molecule. This helps in identifying potential degradation pathways and establishing appropriate storage conditions, in line with ICH guidelines.[8][9]

Formulation Strategies for Biological Research

The choice of formulation depends heavily on the intended application (in vitro vs. in vivo), the required concentration, and the physicochemical properties of this compound.

In Vitro Formulations: Focus on Solubility and Cellular Compatibility

For cell-based assays, the primary goal is to create a homogenous solution that is compatible with the culture medium and non-toxic to the cells at the final concentration.

Primary Strategy: DMSO Stock Solution Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions of poorly soluble compounds for in vitro use.[10][11]

  • Rationale: DMSO is a powerful aprotic solvent capable of dissolving a wide range of organic molecules. It is also miscible with aqueous cell culture media.

  • Critical Consideration: The final concentration of DMSO in the cell culture medium should be kept to a minimum (typically ≤ 0.1% to <0.5%) to avoid solvent-induced cytotoxicity.[10][12] A vehicle control (medium with the same final DMSO concentration) must always be included in experiments.

In Vivo Formulations: Balancing Efficacy, Safety, and Pharmacokinetics

In vivo formulations are more complex and must be tailored to the route of administration (e.g., oral, intravenous) and the animal species. The goal is to achieve adequate drug exposure while ensuring the safety and tolerability of the formulation vehicle.[13][14]

Common In Vivo Formulation Approaches:

Formulation TypeCompositionRationale & Use CaseKey Considerations
Aqueous Solution Buffered saline (pH adjusted)Ideal for soluble compounds. Simple and minimizes vehicle-related side effects.Only suitable if this compound has sufficient aqueous solubility at the target concentration and pH.
Co-solvent System Mixture of water and a water-miscible organic solvent (e.g., PEG400, propylene glycol, ethanol).[7][15]Increases the solubility of hydrophobic compounds. Commonly used for IV and PO dosing.Potential for drug precipitation upon dilution in the bloodstream. Must assess the toxicity of the co-solvent system itself.[13]
Suspension Micronized compound suspended in an aqueous vehicle with a suspending agent (e.g., CMC-Na) and a wetting agent (e.g., Tween 80).[12]Suitable for poorly soluble compounds for oral (PO) or intraperitoneal (IP) administration. Allows for higher dose administration.Requires careful particle size control (micronization) to ensure consistent absorption. Physical stability (settling, caking) must be monitored.
Lipid-Based Formulation Solutions or self-emulsifying drug delivery systems (SEDDS) using lipids and surfactants (e.g., Labrasol, Cremophor EL).[5][6]Can significantly enhance the oral bioavailability of poorly soluble compounds by promoting lymphatic uptake and avoiding first-pass metabolism.[6]Complex to develop and characterize. Requires careful selection of excipients to ensure compatibility and stability.

Detailed Experimental Protocols

Disclaimer: These protocols are generalized starting points. Optimization based on the experimentally determined properties of this compound is essential. Work in a fume hood and use appropriate personal protective equipment (PPE).

Protocol: Preparation of a 10 mM DMSO Stock Solution for In Vitro Assays

Objective: To prepare a high-concentration, sterile stock solution for use in cell culture experiments.

Materials:

  • This compound powder

  • Anhydrous or sterile-filtered Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile, amber glass vial or microcentrifuge tubes

  • Vortex mixer and sonicator

  • Sterile syringe filters (0.22 µm, DMSO-compatible, e.g., PTFE)

Procedure:

  • Calculation: Determine the mass of this compound needed. For a 10 mM solution in 1 mL (0.001 L): Mass (mg) = 10 mmol/L * 0.001 L * Molecular Weight ( g/mol ) * 1000 mg/g

  • Weighing: Accurately weigh the calculated amount of powder and transfer it to a sterile amber vial.

  • Dissolution: Add the calculated volume of sterile DMSO to the vial. Tightly cap the vial and vortex vigorously for 1-2 minutes.

  • Solubilization Aid: If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes or gently warm to 37°C.[10] Visually inspect to ensure a clear, particle-free solution.

  • Sterilization (Optional but Recommended): While pure DMSO is generally considered hostile to microbial growth, filter sterilization provides an extra layer of security.[16] Draw the solution into a sterile syringe, attach a 0.22 µm PTFE syringe filter, and dispense it into a new sterile amber vial.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes (e.g., 20 µL) in sterile amber microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

  • Storage: Store aliquots at -20°C for short-term (1-3 months) or -80°C for long-term storage (up to 1 year), protected from light.[10][12]

Protocol: Preparation of a Co-solvent Formulation for In Vivo (IV) Studies

Objective: To prepare a clear, filterable solution for intravenous administration in a rodent model. This is a common starting point for early pharmacokinetic studies.

Vehicle: 10% DMSO / 40% PEG400 / 50% Saline (v/v/v)

Materials:

  • This compound powder

  • DMSO

  • Polyethylene glycol 400 (PEG400)

  • Sterile Saline (0.9% NaCl)

  • Sterile conical tube or vial

  • Calibrated pipettes

Procedure:

  • Weighing: Weigh the required amount of this compound into a sterile conical tube.

  • Initial Solubilization: Add the required volume of DMSO (10% of the final volume). Vortex until the compound is fully dissolved.

  • Addition of Co-solvent: Add the required volume of PEG400 (40% of the final volume). Vortex until the solution is homogenous.

  • Aqueous Phase Addition: Slowly add the sterile saline (50% of the final volume) dropwise while vortexing. This slow addition is critical to prevent precipitation of the compound.

  • Final Inspection: The final formulation should be a clear, particle-free solution. If any precipitation is observed, the formulation is not suitable and an alternative vehicle with higher solvent strength may be required.

  • Use: This formulation should be prepared fresh on the day of the experiment and should not be stored unless stability has been formally demonstrated.

Formulation Characterization and Quality Control

Once a formulation is prepared, its quality must be verified. This is a self-validating step to ensure that the intended dose is being administered accurately.[4]

TestMethodPurpose
Appearance Visual InspectionCheck for clarity, color, and absence of particulates. For suspensions, check for uniformity and ease of resuspension.
pH Measurement Calibrated pH meterEnsure the pH is within a physiologically acceptable range (typically pH 6.5-8.0 for IV) and suitable for compound stability.
Concentration Verification HPLC-UV or LC-MS/MS[17][18]Confirms the actual concentration of this compound in the formulation, ensuring accurate dosing.
Stability HPLC-UV at various time points (e.g., 0, 2, 4, 24 hours) under relevant storage conditions.Determines how long the formulation remains stable after preparation. Essential for establishing a "use by" time. Follows principles of ICH guidelines.[19][20][21]

Visualization of Workflows

Formulation Selection Workflow

G cluster_0 Pre-Formulation Assessment cluster_1 Application A Determine Physicochemical Properties (Solubility, pKa, LogP) D Is Aqueous Solubility > Target Conc.? A->D B In Vitro Study (e.g., Cell Assay) F Formulate as DMSO Stock Solution B->F C In Vivo Study (e.g., PK, Efficacy) G Select Route of Administration (PO, IV) C->G D->B No D->C No E Formulate as Simple Aqueous Solution D->E Yes I Characterize & QC (Appearance, Conc., Stability) E->I F->I H Develop Co-solvent or Suspension Formulation G->H PO or IV H->I

Caption: Decision workflow for selecting a formulation strategy.

In Vitro Stock Solution Preparation Workflow

G A Calculate Mass of This compound B Weigh Powder into Sterile Amber Vial A->B C Add Sterile DMSO B->C D Vortex / Sonicate Until Dissolved C->D E Visual Inspection for Clarity D->E F Filter Sterilize (0.22 µm PTFE) E->F Clear Solution I Precipitate Observed E->I No G Aliquot into Single-Use Cryovials F->G H Store at -80°C G->H

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methoxypicolinamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Methoxypicolinamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to combine technical precision with practical, field-tested knowledge to help you optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

The most common starting material is 4-methoxypicolinic acid.[1][2][3] Alternatively, syntheses can proceed from precursors like 4-chloropicolinamide, where the chloro group is subsequently displaced by a methoxy group. The choice of starting material often depends on commercial availability, cost, and the desired scale of the reaction.

Q2: What is a typical reaction pathway for synthesizing this compound from 4-methoxypicolinic acid?

A standard approach involves a two-step, one-pot procedure. First, the carboxylic acid is activated, often by converting it to an acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂). This is followed by the addition of an ammonia source (e.g., aqueous ammonia or ammonium hydroxide) to form the amide.

Q3: What kind of yields can I realistically expect?

Yields can vary significantly based on the chosen route, purity of reagents, and reaction conditions. With optimized protocols, yields for the amidation of picolinic acid derivatives can range from moderate to good. For instance, related syntheses of picolinamides have reported yields from 65% to over 90% under optimized conditions.[4]

Q4: How critical is the purity of the starting 4-methoxypicolinic acid?

The purity of the starting material is paramount. Impurities in the 4-methoxypicolinic acid can lead to side reactions, formation of colored byproducts, and complications in the purification of the final product. It is highly recommended to use a high-purity starting material or to purify it before use, for example, by recrystallization.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low or No Yield of this compound

Q: My reaction has resulted in a very low yield, or I have only recovered the starting material. What could be the cause?

A: Low or no product formation is a common issue that can stem from several factors related to reagent activity, reaction conditions, and moisture.

Possible Causes and Solutions:

  • Ineffective Carboxylic Acid Activation: The conversion of the carboxylic acid to a more reactive intermediate (like an acyl chloride) is a critical step.

    • Causality: If the activating agent is old, has been improperly stored, or is used in insufficient amounts, the carboxylic acid will not be activated, and the amidation reaction will not proceed. Thionyl chloride, for example, readily hydrolyzes upon exposure to atmospheric moisture, losing its reactivity.

    • Solution: Use a fresh, unopened bottle of the activating agent (e.g., thionyl chloride) or distill it before use. Ensure you are using the correct stoichiometric amount as per your protocol.

  • Presence of Moisture: Water in the reaction vessel or solvents can quench the activated carboxylic acid intermediate, reverting it to the starting carboxylic acid.

    • Causality: Activated acyl chlorides are highly reactive towards water. Even trace amounts of moisture can lead to the hydrolysis of the intermediate, preventing the subsequent reaction with the ammonia source.

    • Solution: Ensure all glassware is thoroughly dried in an oven before use. Use anhydrous solvents. If possible, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Temperature is Too Low: Amide bond formation, especially from less reactive starting materials, may require heating.

    • Causality: The activation of the carboxylic acid and the subsequent nucleophilic attack by the ammonia source have activation energy barriers that need to be overcome. Insufficient temperature can lead to a very slow or stalled reaction.

    • Solution: Gradually increase the reaction temperature. For activation with thionyl chloride, refluxing is often necessary. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) to determine the optimal temperature.

Issue 2: Formation of an Unexpected Chlorinated Byproduct

Q: I've isolated my product, but spectroscopic analysis (e.g., Mass Spectrometry) indicates the presence of a chlorinated impurity. How did this happen and how can I avoid it?

A: The formation of chlorinated byproducts on the pyridine ring is a known side reaction when using thionyl chloride with picolinic acid derivatives.[5][6]

Possible Causes and Solutions:

  • Reaction with Thionyl Chloride: The pyridine ring can be susceptible to electrophilic chlorination under the reaction conditions used for acyl chloride formation.

    • Causality: Thionyl chloride, especially at elevated temperatures, can lead to the chlorination of the electron-rich pyridine ring, most commonly at the 4-position if it is unsubstituted. While your starting material is already methoxylated at the 4-position, other positions might be susceptible depending on the exact conditions.

    • Solution:

      • Alternative Activating Agents: Consider using a different coupling reagent that does not introduce a source of chlorine. Examples include carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used in peptide synthesis. Borate esters like B(OCH₂CF₃)₃ have also been shown to be effective for direct amidation.[7]

      • Modify Reaction Conditions: If you must use thionyl chloride, try to perform the reaction at a lower temperature or for a shorter duration to minimize the formation of the chlorinated byproduct.

Issue 3: Incomplete Conversion of Starting Material

Q: My reaction seems to have stalled, and I have a mixture of starting material and product. What should I do?

A: Incomplete conversion can be due to several factors, including insufficient reagent, suboptimal temperature, or deactivation of the catalyst (if one is used).

Possible Causes and Solutions:

  • Insufficient Activating Agent or Amine: The stoichiometry of the reactants is crucial for driving the reaction to completion.

    • Causality: If the activating agent is not used in a slight excess, some of the carboxylic acid may remain unreacted. Similarly, if the ammonia source is not sufficient, the activated intermediate will not be fully converted to the amide.

    • Solution: Ensure you are using the correct stoichiometry. It is common to use a slight excess of the activating agent and the amine to ensure the reaction goes to completion.

  • Suboptimal Reaction Time or Temperature: The reaction may simply need more time or energy to reach completion.

    • Causality: Chemical reactions proceed at a finite rate. If the reaction is stopped prematurely or not heated sufficiently, it may not have had enough time to go to completion.

    • Solution: Monitor the reaction progress using TLC. If you see that the reaction has stalled, you can try increasing the temperature or allowing the reaction to stir for a longer period.

Issue 4: Difficulty in Product Isolation and Purification

Q: I am having trouble isolating a pure product from the reaction mixture. What are the best practices for workup and purification?

A: The purification of picolinamide derivatives can sometimes be challenging due to their polarity and potential solubility in both organic and aqueous phases.

Possible Causes and Solutions:

  • Inadequate Workup Procedure: An improper workup can lead to the loss of product or the co-extraction of impurities.

    • Causality: this compound contains both a basic pyridine nitrogen and a relatively polar amide group. This can give it some solubility in both acidic and aqueous media.

    • Solution:

      • Neutralization: After the reaction, carefully neutralize the mixture. If you used an acid chloride route, there will be excess acid. A basic wash (e.g., with a saturated sodium bicarbonate solution) is necessary.

      • Extraction: Use a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane. Perform multiple extractions to ensure complete recovery of the product.

      • Brine Wash: Wash the combined organic layers with brine (a saturated aqueous solution of NaCl) to remove any remaining water and some water-soluble impurities.

  • Choosing the Right Purification Method: The choice of purification method depends on the nature of the impurities.

    • Causality: If the impurities have similar polarity to the product, simple extraction and washing may not be sufficient.

    • Solution:

      • Recrystallization: If a solid product is obtained, recrystallization is often a good method for purification. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find one that gives good crystals.

      • Column Chromatography: For more challenging separations, column chromatography on silica gel is a powerful technique.[5][8] Use a solvent system with a polarity that allows for good separation of your product from any impurities. A typical eluent system could be a gradient of ethyl acetate in hexanes or methanol in dichloromethane.

Visualizing the Process

Synthetic Workflow

The following diagram illustrates a typical workflow for the synthesis of this compound.

cluster_0 Synthesis Workflow Start Start Activate Carboxylic Acid Activate Carboxylic Acid Start->Activate Carboxylic Acid 4-Methoxypicolinic Acid Amidation Amidation Activate Carboxylic Acid->Amidation Acyl Chloride Intermediate Workup Workup Amidation->Workup Crude Product Purification Purification Workup->Purification Partially Purified Product Characterization Characterization Purification->Characterization Pure Product Final Product Final Product Characterization->Final Product

Caption: A typical workflow for the synthesis of this compound.

Troubleshooting Decision Tree

This diagram provides a decision-making framework for troubleshooting common issues.

Low Yield Low Yield Check Reagents Check Reagents Low Yield->Check Reagents Reagent Quality? Check Conditions Check Conditions Low Yield->Check Conditions Reaction Conditions? Check Moisture Check Moisture Low Yield->Check Moisture Anhydrous? Use Fresh Reagents Use Fresh Reagents Check Reagents->Use Fresh Reagents Increase Temp/Time Increase Temp/Time Check Conditions->Increase Temp/Time Use Anhydrous Conditions Use Anhydrous Conditions Check Moisture->Use Anhydrous Conditions

Caption: A decision tree for troubleshooting low yield in synthesis.

Experimental Protocols

Protocol: Synthesis of this compound from 4-Methoxypicolinic Acid

This protocol is a general guideline. It is essential to consult the primary literature and perform a thorough safety assessment before conducting any experiment.

Materials:

  • 4-Methoxypicolinic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous Toluene

  • Aqueous ammonium hydroxide (28-30%)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Setup: Dry all glassware in an oven at 120°C for at least 4 hours and allow to cool in a desiccator. Assemble the reaction apparatus under an inert atmosphere (nitrogen or argon).

  • Acid Chloride Formation:

    • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methoxypicolinic acid (1.0 eq).

    • Add anhydrous toluene to create a slurry.

    • Slowly add thionyl chloride (1.2 - 1.5 eq) dropwise at room temperature.

    • Heat the reaction mixture to reflux and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Removal of Excess Thionyl Chloride:

    • Cool the reaction mixture to room temperature.

    • Remove the excess thionyl chloride and toluene under reduced pressure. Be cautious as SOCl₂ is corrosive and toxic.

  • Amidation:

    • Cool the flask containing the crude acyl chloride in an ice bath (0°C).

    • Slowly and carefully add aqueous ammonium hydroxide (3-5 eq) to the flask with vigorous stirring. This reaction is exothermic.

    • Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexanes mixture) or by column chromatography on silica gel.

Data Summary

ParameterRecommended ConditionRationale
Activating Agent Thionyl ChlorideReadily available and effective for forming the acyl chloride.
EDC/DCCAlternative for sensitive substrates to avoid chlorination.
Solvent Toluene, THF, or CH₂Cl₂ (anhydrous)Inert and allows for a suitable reaction temperature.
Temperature Reflux for activation, 0°C to RT for amidationEnsures complete activation and controls the exothermicity of the amidation.
Purification Recrystallization or Column ChromatographyEffective for removing unreacted starting materials and byproducts.

References

common impurities in 4-Methoxypicolinamide and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist January 2026

Welcome to the technical support center for 4-Methoxypicolinamide. This guide is designed for researchers, scientists, and drug development professionals to address common issues related to product purity. Here, we provide in-depth troubleshooting guides and FAQs to help you identify and remove common impurities encountered during your experiments, ensuring the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the most common process-related impurities I might find in my this compound sample?

The most prevalent impurity is typically unreacted starting material or a hydrolysis-related product. Given that this compound is synthesized via the coupling of an amine with 4-Methoxypicolinic acid, the most common impurity is 4-Methoxypicolinic acid [1][2]. This can arise from two main sources:

  • Incomplete Reaction: The amide coupling reaction did not proceed to completion, leaving residual 4-Methoxypicolinic acid in the crude product.

  • Hydrolysis: The amide bond in this compound can be susceptible to hydrolysis, especially if exposed to acidic or basic conditions during workup or storage, reverting it back to the parent carboxylic acid[3][4].

Other potential impurities include residual solvents from the reaction or purification, and byproducts from side-reactions involving the coupling agents used in the synthesis[5][6].

Q2: My analytical data (e.g., TLC, HPLC) shows two spots/peaks. How can I tentatively identify the impurity?

If you observe a second, more polar spot on a normal-phase Thin-Layer Chromatography (TLC) plate (i.e., a spot with a lower Rf value), it is very likely 4-Methoxypicolinic acid. The carboxylic acid group makes it significantly more polar than the corresponding amide, causing it to adhere more strongly to the silica gel stationary phase. In reverse-phase High-Performance Liquid Chromatography (HPLC), the more polar carboxylic acid would elute earlier (have a shorter retention time) than the amide product.

Q3: Which purification method is the most effective for removing 4-Methoxypicolinic acid?

The choice of method depends on the scale of your experiment, the level of impurity, and available equipment.

  • Recrystallization is highly effective for removing small amounts of impurities from a solid product and is easily scalable[7][8].

  • Acid-Base Extraction is excellent for removing a significant amount of the acidic impurity from the neutral amide product before final purification.

  • Column Chromatography offers the highest resolution for separating compounds with different polarities and is ideal for achieving very high purity, especially on a smaller scale[9][10].

Q4: My purified this compound appears as an oil and won't crystallize. What is happening?

This phenomenon, known as "oiling out," can occur when significant impurities are present, which depresses the melting point of the mixture[11]. It can also happen if the solution is cooled too rapidly during recrystallization or if an inappropriate solvent is used. The solution is to ensure the bulk of impurities are removed first (e.g., via an acid-base wash) and then attempt a slow recrystallization from a suitable solvent system, possibly using a seed crystal to initiate crystallization[7][11].

Troubleshooting & Purification Protocols

This section provides detailed protocols to address the most common purity issue: contamination with 4-Methoxypicolinic acid.

Impurity Profile: 4-Methoxypicolinic Acid

This acidic impurity can interfere with subsequent reactions, alter biological assay results, and affect the physicochemical properties of your final compound. Its removal is critical for obtaining reliable data.

PropertyThis compound (Product)4-Methoxypicolinic Acid (Impurity)Rationale for Separation
Chemical Structure AmideCarboxylic AcidThe functional group difference is the key to separation.
Acidity/Basicity Weakly Basic / NeutralAcidicEnables separation by acid-base extraction.
Polarity Moderately PolarHighly PolarThe polarity difference allows for separation by chromatography and influences solvent selection for recrystallization.
Solubility Soluble in many organic solvents.Soluble in polar organic solvents and basic aqueous solutions.Differential solubility is the basis for recrystallization.
Method Selection Workflow

Before proceeding, use the following decision tree to select the most appropriate purification strategy for your situation.

G start Start: Crude This compound Sample check_impurity Assess Impurity Level (e.g., TLC, 1H NMR) start->check_impurity high_impurity High (>10%) check_impurity->high_impurity High low_impurity Low (<10%) check_impurity->low_impurity Low extraction Perform Acid-Base Extraction to remove bulk acidic impurity high_impurity->extraction recrystallize_low Perform Recrystallization for final polishing low_impurity->recrystallize_low check_again Re-assess Purity extraction->check_again check_again->recrystallize_low Purity Sufficient chromatography Perform Column Chromatography for highest purity check_again->chromatography Further Purification Needed end_low End: High Purity Product recrystallize_low->end_low end_high End: High Purity Product chromatography->end_high

Caption: Logical workflow for selecting a purification method.

Protocol 1: Recrystallization

Principle: This technique leverages the solubility differences between the desired compound and the impurity in a specific solvent. An ideal solvent will dissolve the this compound at high temperatures but not at low temperatures, while the impurity remains in solution upon cooling[7][8].

Recommended Solvents: Isopropanol, Ethanol, or an Ethyl Acetate/Heptane mixture.

Step-by-Step Methodology:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., isopropanol) and heat the mixture gently (e.g., on a hot plate) with stirring until the solid dissolves completely. If the solid does not fully dissolve, add small additional portions of the hot solvent until a clear solution is obtained[12]. The goal is to create a saturated solution at the solvent's boiling point.

  • Slow Cooling: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined, pure crystals. Rapid cooling can trap impurities within the crystal lattice.

  • Ice Bath: Once the flask has reached room temperature and crystal formation is evident, place it in an ice bath for at least 30 minutes to maximize the yield of the purified product by further decreasing its solubility[8].

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing the dissolved impurities. Using cold solvent minimizes the loss of the desired product.

  • Drying: Dry the crystals under a high vacuum to remove all traces of the solvent. The purity can be confirmed by melting point analysis or other analytical techniques.

G A 1. Dissolve Crude Solid in Minimum Hot Solvent B 2. Allow Solution to Cool Slowly to Room Temp A->B C 3. Cool in Ice Bath to Maximize Precipitation B->C D 4. Isolate Crystals via Vacuum Filtration C->D E 5. Wash Crystals with Small Amount of Cold Solvent D->E F 6. Dry Crystals Under Vacuum E->F G Pure this compound F->G

Caption: Step-by-step workflow for recrystallization.

Protocol 2: Acid-Base Extraction

Principle: This method separates compounds based on their acidic or basic properties. The acidic impurity (4-Methoxypicolinic acid) is converted to its water-soluble carboxylate salt by a weak base, allowing it to be extracted from the organic phase containing the neutral amide product.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM) in a separatory funnel.

  • Aqueous Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Stopper the funnel and shake vigorously, remembering to vent frequently to release the CO₂ gas produced from the acid-base reaction.

  • Separation: Allow the layers to separate. The top layer will typically be the organic phase (unless using DCM), and the bottom will be the aqueous phase. Drain the aqueous layer, which now contains the deprotonated (salt form) of the 4-Methoxypicolinic acid impurity.

  • Repeat: Repeat the aqueous wash (Step 2 & 3) one or two more times to ensure complete removal of the acidic impurity.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove any residual water from the organic phase.

  • Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter off the drying agent, and remove the solvent under reduced pressure to yield the purified this compound. This product can then be further purified by recrystallization if needed.

Protocol 3: Flash Column Chromatography

Principle: This technique separates compounds by passing a mixture through a column containing a solid stationary phase (e.g., silica gel). Compounds separate based on their differential adsorption to the stationary phase and solubility in the mobile phase[13][14]. The less polar this compound will travel down the column faster than the more polar 4-Methoxypicolinic acid.

Step-by-Step Methodology:

  • Column Packing: Pack a glass column with silica gel as a slurry in a non-polar solvent (e.g., hexane or heptane).

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder is carefully added to the top of the packed column. This "dry loading" technique often results in better separation.

  • Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% heptane). Gradually increase the polarity of the mobile phase by adding a more polar solvent, such as ethyl acetate (a gradient elution). For example, you might run a gradient from 0% to 50% ethyl acetate in heptane.

  • Fraction Collection: Collect the eluent in a series of fractions. Monitor the separation by TLC to determine which fractions contain the desired product.

  • Combine and Concentrate: Combine the pure fractions containing this compound and remove the solvent under reduced pressure to obtain the final, high-purity product.

References

Technical Support Center: Optimizing Reaction Conditions for 4-Methoxypicolinamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, to a dedicated troubleshooting resource for the synthesis and optimization of 4-methoxypicolinamide derivatives. This guide is designed to provide practical, experience-driven insights to overcome common challenges encountered in the laboratory. We will delve into the causality behind experimental choices, offering robust protocols and troubleshooting strategies to enhance your reaction outcomes.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial hurdles faced during the synthesis of this compound derivatives.

Q1: My amide coupling reaction is resulting in low or no yield. What are the likely causes?

A: Low yields in amide bond formation are a frequent issue. The primary culprits often involve incomplete activation of the carboxylic acid, deactivation of the amine, or suboptimal reaction conditions.[1] Let's break these down:

  • Incomplete Carboxylic Acid Activation: The carboxylic acid must be activated to facilitate nucleophilic attack by the amine. Insufficient or inefficient coupling reagents will lead to poor activation.[1]

  • Amine Deactivation: Amines can be protonated by the carboxylic acid, rendering them non-nucleophilic.[1] This acid-base reaction can compete with the desired coupling.

  • Steric Hindrance: Bulky substituents on either the carboxylic acid or the amine can physically impede the reaction, slowing it down or preventing it altogether.[1]

  • Hydrolysis: The presence of water can hydrolyze the activated carboxylic acid intermediate, reverting it to the starting material. The use of anhydrous solvents and reagents is critical.[1]

Q2: I'm observing significant side product formation. How can I improve the selectivity of my reaction?

A: Side reactions can be a major challenge. Common side products include the formation of symmetrical anhydrides from the carboxylic acid or undesired reactions involving other functional groups on your substrates. To minimize these:

  • Control Stoichiometry: Using a slight excess of the more valuable or limiting reagent can help drive the reaction to completion and minimize side reactions of the excess component.[2]

  • Temperature Control: Running the reaction at a lower temperature can often suppress the rates of side reactions more than the desired reaction, improving selectivity.[1]

  • Choice of Coupling Reagent: Some coupling reagents are more prone to side reactions than others. For example, carbodiimides like DCC can lead to the formation of difficult-to-remove urea byproducts.[2] Reagents like HATU are often cleaner but can be more expensive.[2]

Q3: How do I choose the appropriate solvent for my reaction?

A: The solvent plays a crucial role in amide coupling reactions. A good solvent should:

  • Dissolve all reactants: Ensure all starting materials, reagents, and catalysts are fully solvated.

  • Be anhydrous: As mentioned, water can lead to hydrolysis of activated intermediates.[1]

  • Be compatible with the reaction conditions: The solvent should not react with any of the components in the reaction mixture.

  • Commonly used solvents for amide coupling include dichloromethane (DCM), dimethylformamide (DMF), and tetrahydrofuran (THF).[1][3]

Troubleshooting Guides

This section provides a more in-depth look at specific problems and offers structured solutions.

Issue 1: Low Yield in Buchwald-Hartwig Amination for C-N Cross-Coupling

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, often employed in the synthesis of complex picolinamide derivatives.[4][5] However, its success is highly dependent on the careful optimization of several parameters.

Potential Causes & Solutions:

Cause Explanation Troubleshooting Steps
Incorrect Catalyst/Ligand Combination The choice of palladium catalyst and phosphine ligand is critical and substrate-dependent.[6]Screen a variety of ligands (e.g., XPhos, Xantphos) and palladium sources (e.g., Pd₂(dba)₃, Pd(OAc)₂).[4] Pre-catalysts can also simplify reaction setup and improve reproducibility.[6][7]
Base Incompatibility The base not only neutralizes the acid formed but also plays a role in the catalytic cycle. Its strength and solubility are important factors.[6]Test a range of bases such as Cs₂CO₃, K₂CO₃, and NaOtBu. The choice will depend on the pKa of the amine and the tolerance of other functional groups.[6]
Suboptimal Temperature Buchwald-Hartwig reactions are often sensitive to temperature.[6]Reactions with less reactive substrates may require higher temperatures (80-100 °C), while thermally sensitive compounds may benefit from lower temperatures.[6]
Solvent Effects The solvent must solubilize the base and other reactants.[6]Common solvents include toluene, dioxane, and THF.[6] The choice can significantly impact reaction rates and yields.

Workflow for Optimizing a Buchwald-Hartwig Reaction:

Buchwald_Hartwig_Optimization cluster_start Initial Setup cluster_screening Parameter Screening cluster_analysis Analysis & Refinement cluster_end Final Protocol Start Low Yield Observed Ligand Screen Ligands (e.g., XPhos, Xantphos) Start->Ligand Step 1 Base Screen Bases (e.g., Cs2CO3, NaOtBu) Ligand->Base Step 2 Solvent Screen Solvents (e.g., Toluene, Dioxane) Base->Solvent Step 3 Temperature Vary Temperature (e.g., 80°C, 100°C, 120°C) Solvent->Temperature Step 4 Analysis Analyze Results (LC-MS) Temperature->Analysis Step 5 Refine Refine Conditions Analysis->Refine Step 6 Optimized Optimized Protocol Refine->Optimized Step 7

Caption: A systematic workflow for optimizing Buchwald-Hartwig amination reactions.

Issue 2: Reaction Stalls or is Incomplete

An incomplete reaction can be frustrating. Here are some common reasons and how to address them.

Potential Causes & Solutions:

Cause Explanation Troubleshooting Steps
Catalyst Deactivation The catalyst can be poisoned by impurities or degrade over the course of the reaction.Ensure high purity of starting materials and reagents. Consider adding a fresh portion of the catalyst if the reaction stalls.
Poor Solubility If any of the reactants or reagents are not fully dissolved, the reaction rate will be significantly reduced.Try a different solvent or a co-solvent system. Gentle heating can also improve solubility, but be mindful of potential side reactions.
Reversible Reaction In some cases, the reverse reaction can become significant, leading to an equilibrium mixture.Consider using an excess of one of the reactants to push the equilibrium towards the product.[2] Removal of a byproduct (e.g., water) can also be effective.
Insufficient Reaction Time Some reactions, particularly those with sterically hindered substrates, may simply require longer reaction times to go to completion.[1]Monitor the reaction progress over an extended period using techniques like TLC or LC-MS.[1][8][9]

Decision Tree for a Stalled Reaction:

Stalled_Reaction_Troubleshooting Start Reaction Stalled Check_Solubility Are all components soluble? Start->Check_Solubility Change_Solvent Try a different solvent or co-solvent Check_Solubility->Change_Solvent No Check_Reagents Are reagents fresh and pure? Check_Solubility->Check_Reagents Yes Change_Solvent->Check_Reagents Use_Fresh_Reagents Use fresh, high-purity reagents Check_Reagents->Use_Fresh_Reagents No Check_Time Has enough time elapsed? Check_Reagents->Check_Time Yes Use_Fresh_Reagents->Check_Time Increase_Time Increase reaction time and continue monitoring Check_Time->Increase_Time No Consider_Catalyst Is catalyst deactivation possible? Check_Time->Consider_Catalyst Yes Success Reaction complete Increase_Time->Success Add_Catalyst Add a fresh portion of catalyst Consider_Catalyst->Add_Catalyst Yes Failure Re-evaluate reaction strategy Consider_Catalyst->Failure No Add_Catalyst->Success

Caption: A troubleshooting decision tree for incomplete or stalled reactions.

Experimental Protocols

Here are some detailed, step-by-step methodologies for key reactions in the synthesis of this compound derivatives.

Protocol 1: General Amide Coupling using HATU

This protocol is a reliable starting point for many amide bond formations.[1]

  • Dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.

  • Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.0-1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an appropriate organic solvent, wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: Microwave-Assisted Synthesis of N-(4-methoxyphenyl)picolinamide

This method can offer faster reaction times.[10]

  • Combine picolinic acid (1.0 equivalent), p-anisidine (2.0 equivalents), and orthoboric acid (1.0 equivalent) in a microwave-safe reaction vessel.

  • Thoroughly mix the solids.

  • Subject the reaction mixture to microwave irradiation for 40 minutes.

  • After cooling, add a 10% NaHCO₃ solution to the mixture.

  • Filter the resulting solid.

  • Recrystallize the crude product from a 30% ethanol-water solution to yield the final product.[10]

References

Technical Support Center: Overcoming Poor Solubility of 4-Methoxypicolinamide in Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Methoxypicolinamide. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming the common challenge of poor aqueous solubility of this compound during in vitro and in vivo experimental assays. This guide offers troubleshooting advice and frequently asked questions (FAQs) to ensure reliable and reproducible results.

Introduction: Understanding the Challenge

This compound, a picolinamide derivative, is a compound of interest in various research fields, including as a potential antitumor agent.[1][2] Like many heterocyclic organic compounds, it can exhibit limited solubility in aqueous buffers commonly used in biological assays. This poor solubility can lead to several experimental artifacts, including:

  • Underestimation of compound potency.

  • Inaccurate structure-activity relationship (SAR) data.

  • Compound precipitation in stock solutions or assay plates.

  • Non-reproducible results between experiments.

This guide provides a systematic approach to addressing these issues, ensuring that the true biological activity of this compound can be accurately assessed.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding the handling of this compound.

Q1: What is the best solvent to dissolve this compound for creating a stock solution?

A1: For initial stock solutions, a water-miscible organic solvent is recommended. Dimethyl sulfoxide (DMSO) is a widely used and effective choice for this purpose.[3][4][5] It is a powerful solvent capable of dissolving a wide range of organic compounds. Other potential organic solvents include ethanol, methanol, and dimethylformamide (DMF).[6][7][8] When preparing a stock solution, aim for a high concentration (e.g., 10-50 mM) that can be further diluted into your aqueous assay buffer.

Q2: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. What should I do?

A2: This is a common issue known as "solvent-shift" precipitation. It occurs when the compound is transferred from a high-solubility organic solvent to a low-solubility aqueous environment. Here are a few strategies to mitigate this:

  • Decrease the final concentration of the compound: The most straightforward approach is to test a lower final concentration in your assay.

  • Increase the percentage of co-solvent: While keeping the final DMSO concentration as low as possible is ideal to avoid off-target effects, sometimes a slightly higher percentage (e.g., up to 1-2%) is necessary.[9] However, it is crucial to run a vehicle control with the same final DMSO concentration to account for any solvent-induced effects.[9][10]

  • Use a pre-warmed assay buffer: Gently warming your assay buffer before adding the compound stock can sometimes help maintain solubility.

  • Employ sonication: After dilution, briefly sonicating the solution can help to redissolve any initial precipitate.

Q3: Can I use pH modification to improve the solubility of this compound?

A3: Yes, pH can significantly impact the solubility of compounds with ionizable groups.[11][12] this compound contains a pyridine ring, which is basic and can be protonated at acidic pH.[13][14] This protonation increases the polarity and aqueous solubility of the molecule. Therefore, using a slightly acidic buffer (e.g., pH 5.0-6.5) may enhance its solubility. However, you must first confirm that the pH of your assay buffer is compatible with the biological system you are studying (e.g., cells, enzymes).

Q4: Are there alternatives to organic co-solvents for improving solubility in sensitive assays?

A4: Absolutely. For assays where organic solvents may interfere, several alternative strategies can be employed:

  • Surfactants: Non-ionic surfactants like Tween® 80 or Cremophor® EL can be used at low concentrations (typically below their critical micelle concentration) to increase the solubility of hydrophobic compounds.[15][16][17][18] They work by forming micelles that encapsulate the drug molecule, increasing its apparent solubility in water.[18]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[19][20] They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts of the molecule from the aqueous environment and increasing solubility.[21][22][23]

Troubleshooting Guide: A Deeper Dive

This section provides more detailed protocols and considerations for systematically overcoming the solubility challenges of this compound.

Systematic Solvent Selection and Stock Solution Preparation

A logical approach to finding the right solvent system is crucial. The following workflow can guide your efforts.

Solvent_Selection_Workflow A Start: Need to solubilize This compound B Attempt to dissolve in 100% DMSO at desired stock concentration (e.g., 10 mM) A->B C Successful? B->C D Prepare high-concentration stock solution in DMSO C->D Yes I Try alternative organic solvents (e.g., Ethanol, DMF) C->I No E Dilute stock into aqueous assay buffer. Observe for precipitation. D->E F Precipitation? E->F G Assay-ready solution prepared. Proceed with experiment. F->G No H Troubleshoot Dilution (See Troubleshooting Guide) F->H Yes J Successful? I->J J->D Yes K Consider advanced solubilization techniques (pH, Surfactants, Cyclodextrins) J->K No

Caption: A workflow for systematic solvent selection for this compound.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weighing the compound: Accurately weigh out a precise amount of this compound powder. For example, to make 1 mL of a 10 mM solution (Molecular Weight of this compound is approximately 243.27 g/mol ), you would need 2.43 mg.

  • Adding the solvent: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the compound.

  • Solubilization: Vortex the solution vigorously for 1-2 minutes. If the compound is not fully dissolved, you can gently warm the solution in a 37°C water bath for 5-10 minutes, followed by further vortexing. Sonication in a water bath for 5-10 minutes can also aid dissolution.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Managing Solubility in Aqueous Assay Buffers

If you encounter precipitation upon dilution, consider the following strategies, starting with the simplest and progressing to more complex methods.

1. Co-Solvent Optimization

While aiming for a final DMSO concentration below 0.5% is a good practice to minimize artifacts, some cell lines or enzymes can tolerate up to 1% or even 2% for short incubation times. It is imperative to determine the tolerance of your specific assay system.

Table 1: Recommended Final DMSO Concentrations for Different Assay Types

Assay TypeRecommended Max DMSO ConcentrationRationale
Cell-based proliferation/viability assays≤ 0.5%Higher concentrations can be cytotoxic.[3]
Enzyme kinetics assays≤ 1%High DMSO concentrations can alter protein conformation and enzyme activity.[4][5]
In vivo (animal studies)Varies by formulationRequires specialized formulation with solubilizing excipients.
2. pH Adjustment

Given the basic nature of the pyridine moiety, decreasing the pH of the assay buffer can increase the solubility of this compound.

Protocol 2: Testing the Effect of pH on Solubility

  • Prepare a series of buffers: Prepare your assay buffer at a range of pH values (e.g., 5.5, 6.0, 6.5, 7.0, and 7.4). Common biological buffers like MES (for pH 5.5-6.7) and HEPES (for pH 6.8-8.2) can be used.[24]

  • Dilute the compound: Add your DMSO stock of this compound to each buffer to the desired final concentration.

  • Observe for precipitation: Visually inspect the solutions immediately after dilution and after a period that mimics your assay incubation time (e.g., 1 hour, 24 hours). You can also measure turbidity using a plate reader at 600 nm.

  • Select the optimal pH: Choose the lowest pH that provides adequate solubility and is still compatible with your biological system.

PH_Effect cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) Protonated\n(Charged)\n[Soluble] Protonated (Charged) [Soluble] Neutral\n(Uncharged)\n[Less Soluble] Neutral (Uncharged) [Less Soluble] Protonated\n(Charged)\n[Soluble]->Neutral\n(Uncharged)\n[Less Soluble] Increase pH Neutral\n(Uncharged)\n[Less Soluble]->Protonated\n(Charged)\n[Soluble] Decrease pH

References

Technical Support Center: Scale-Up Synthesis of 4-Methoxypicolinamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Methoxypicolinamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up the synthesis of this important molecule from the laboratory to pilot plant and beyond. Here you will find troubleshooting guides in a question-and-answer format, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your process development and ensure a safe, efficient, and robust manufacturing process.

I. Overview of Synthetic Strategies

The synthesis of this compound on an industrial scale can be approached through several key disconnection strategies. The choice of route often depends on the cost and availability of starting materials, as well as the specific challenges associated with each pathway at scale. Two common routes are highlighted below:

  • Route A: Nucleophilic Aromatic Substitution (SNAr) and Amidation. This is a prevalent route that typically involves the methoxylation of a 4-chloropicolinamide derivative.

  • Route B: Cyanopyridine Hydrolysis. This pathway may involve the synthesis of a 2-cyano-4-methoxypyridine intermediate, followed by hydrolysis to the corresponding amide.

This guide will primarily focus on the challenges associated with Route A, as it encompasses several common and critical industrial transformations.

II. Troubleshooting Guide: Common Scale-Up Challenges

This section addresses specific issues that may be encountered during the scale-up synthesis of this compound.

A. Methoxylation of 4-Chloropicolinamide Derivatives

Question: We are observing a lower than expected yield and the formation of colored byproducts during the methoxylation of our 4-chloropicolinamide intermediate at the pilot scale. What are the likely causes and how can we mitigate this?

Answer:

Low yields and impurity formation in the nucleophilic aromatic substitution (SNAr) of a 4-chloropyridine with methoxide are common scale-up challenges. The pyridine ring's electron-withdrawing nature facilitates nucleophilic attack at the 2- and 4-positions, but several factors can lead to suboptimal results on a larger scale.[1]

Potential Causes and Solutions:

  • Inadequate Temperature Control: The methoxylation reaction is often exothermic. Poor heat transfer in larger reactors can lead to localized overheating, promoting side reactions and decomposition of the product, which can result in colored impurities.

    • Troubleshooting:

      • Calorimetry Studies: Before scaling up, perform reaction calorimetry to understand the heat of reaction and determine the maximum temperature for safe operation.[2]

      • Controlled Addition: Add the sodium methoxide solution portion-wise or via a controlled feed to manage the exotherm.

      • Efficient Cooling: Ensure the reactor has adequate cooling capacity. Monitor the internal temperature closely, not just the jacket temperature.[3][4]

  • Moisture Contamination: Sodium methoxide is extremely sensitive to moisture and will readily hydrolyze to methanol and sodium hydroxide. The presence of hydroxide ions can lead to the formation of undesired hydroxypyridine byproducts.

    • Troubleshooting:

      • Strict Anhydrous Conditions: Use anhydrous solvents and ensure all glassware and reactors are thoroughly dried.

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress.[5]

      • Reagent Quality: Use high-quality, dry sodium methoxide.

  • Sub-optimal Solvent Choice: The choice of solvent can significantly impact the reaction rate and selectivity.

    • Troubleshooting:

      • Solvent Screening: While methanol is a common solvent for this reaction, consider other high-boiling point, aprotic polar solvents like DMF or NMP if side reactions with the solvent are a concern. However, be mindful of the potential for solvent-related impurities and the challenges of solvent removal.

      • Solubility: Ensure that all reactants and intermediates are sufficiently soluble in the chosen solvent system to avoid mass transfer limitations.

  • Byproduct Formation: Besides the hydroxy-pyridine byproduct, other side reactions can occur, such as reaction at other positions on the pyridine ring, though attack at the 4-position is generally favored.[1]

    • Troubleshooting:

      • Reaction Monitoring: Use in-process controls (e.g., HPLC, UPLC) to monitor the reaction progress and the formation of byproducts.

      • Stoichiometry: Carefully control the stoichiometry of sodium methoxide. An excess may lead to further reactions, while an insufficient amount will result in incomplete conversion.

B. Amidation of Methyl 4-Methoxypicolinate

Question: Our amidation of methyl 4-methoxypicolinate with ammonia/amine is sluggish and requires long reaction times, leading to concerns about throughput. How can we improve the reaction kinetics?

Answer:

Direct amidation of esters can be slow, and on a large scale, this can significantly impact production timelines. Several factors can contribute to slow reaction rates.

Potential Causes and Solutions:

  • Reversibility of the Reaction: Amidation is a reversible reaction. The accumulation of the alcohol byproduct (methanol in this case) can slow down the forward reaction.

    • Troubleshooting:

      • Byproduct Removal: On a large scale, consider removing the methanol as it forms. This can be achieved by distillation if the reaction temperature is high enough, or by using a Dean-Stark trap with an appropriate azeotropic solvent.[6]

      • Vacuum: Applying a vacuum can also facilitate the removal of volatile byproducts.[6]

  • Insufficient Activation: While direct amidation is possible, it can be slow.

    • Troubleshooting:

      • Catalysis: Explore the use of catalysts. While many amidation catalysts are developed for carboxylic acids, some can be applied to esters.[7] However, catalyst selection and removal at scale are critical considerations.

      • Alternative Reagents: For challenging amidations, consider converting the ester to a more reactive intermediate, such as an acyl chloride or using a coupling reagent. However, this adds steps and cost to the process.[8]

  • Mass Transfer Limitations: In a heterogeneous reaction mixture (e.g., if the amine is a gas or if reactants have poor solubility), the reaction rate can be limited by the rate of diffusion.

    • Troubleshooting:

      • Agitation: Ensure efficient stirring to maximize the interfacial area between phases.[9]

      • Solvent Selection: Choose a solvent in which both the ester and the amine have good solubility.

C. Purification and Isolation

Question: We are facing difficulties with the final crystallization of this compound. The product is sometimes an oil, and when it does crystallize, we have observed batch-to-batch variability in the crystal form. How can we develop a more robust crystallization process?

Answer:

Crystallization is a critical step that dictates the purity and physical properties of the final product. The issues you are describing are common when scaling up crystallization processes.

Potential Causes and Solutions:

  • Polymorphism: this compound, like many amide-containing molecules, may exhibit polymorphism – the ability to exist in multiple crystal forms.[10] Polymorphs can have different solubilities, stabilities, and melting points.[11]

    • Troubleshooting:

      • Polymorph Screen: Conduct a thorough polymorph screening study using various solvents, temperatures, and cooling rates to identify all possible crystalline forms and their thermodynamic relationships.[12]

      • Seeding: Once the desired, most stable polymorph is identified, develop a seeding strategy to ensure consistent crystallization of that form.

      • Characterization: Use analytical techniques such as Powder X-Ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to characterize and control the crystal form of each batch.[12]

  • Impurities Inhibiting Crystallization: The presence of impurities, even at low levels, can inhibit crystallization or lead to the formation of an oil.

    • Troubleshooting:

      • Purity Analysis: Ensure the purity of the material going into the crystallization step is consistently high.

      • Purge of Impurities: If a specific impurity is identified as a crystallization inhibitor, you may need to introduce an additional purification step (e.g., charcoal treatment, reslurrying, or a different chromatographic method) before the final crystallization.

  • Sub-optimal Crystallization Conditions: The choice of solvent, concentration, and cooling profile are critical for successful crystallization.

    • Troubleshooting:

      • Solubility Studies: Determine the solubility of this compound in a range of solvents at different temperatures to design an effective crystallization process (either a cooling crystallization or an anti-solvent crystallization).[13]

      • Controlled Cooling: Implement a controlled cooling profile. Rapid cooling often leads to the formation of smaller, less pure crystals or can cause the product to oil out. A slower, controlled cooling rate is generally preferred for growing larger, purer crystals.

Parameter Recommendation for Robust Crystallization
Solvent System Choose a solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.
Concentration Operate at a concentration that is not too close to the saturation point at high temperature to avoid premature crystallization, but high enough for a good yield.
Cooling Rate Employ a slow, controlled cooling rate to promote the growth of larger, more stable crystals.
Seeding Introduce seeds of the desired polymorph at the appropriate temperature to control the crystal form and size distribution.
Agitation Maintain consistent and appropriate agitation to ensure good heat and mass transfer without causing excessive secondary nucleation or crystal breakage.

III. Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when handling sodium methoxide on a large scale?

A1: Sodium methoxide is a highly reactive and hazardous material. Key safety considerations include:

  • Flammability: It is a flammable solid that can ignite in the presence of an ignition source.[14]

  • Reactivity with Water: It reacts violently with water, releasing flammable methanol and corrosive sodium hydroxide.[5]

  • Corrosivity: It is corrosive to the skin, eyes, and respiratory tract.

  • Dust Explosion Hazard: As a fine powder, it can form explosive mixtures with air.[5]

Safe Handling Practices:

  • Handle in a well-ventilated area, under an inert atmosphere.[14]

  • Use spark-proof tools and explosion-proof equipment.[5]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and flame-retardant clothing.

  • Store in a cool, dry, well-ventilated area away from water, acids, and oxidizing agents.

Q2: How can we minimize the formation of byproducts during the synthesis?

A2: Minimizing byproduct formation is crucial for achieving high purity and yield. Key strategies include:

  • Precise Control of Reaction Conditions: Maintain tight control over temperature, pressure, and reaction time.

  • High-Purity Starting Materials: Use high-quality starting materials to avoid introducing impurities that can participate in side reactions.

  • Inert Atmosphere: For sensitive reactions, working under an inert atmosphere can prevent oxidation and other side reactions with air.

  • Order of Addition: The order in which reagents are added can be critical. For example, adding a highly reactive reagent slowly to the reaction mixture can help to control the reaction rate and minimize side reactions.

  • In-Process Monitoring: Use analytical techniques to monitor the reaction and stop it once the desired conversion is reached, before significant byproduct formation occurs.

Q3: What are the key considerations for process safety management when scaling up the synthesis of this compound?

A3: A robust process safety management (PSM) program is essential.[15] Key elements include:

  • Process Hazard Analysis (PHA): Conduct a thorough PHA (e.g., HAZOP study) to identify, evaluate, and control the hazards associated with the process.[15]

  • Thermal Hazard Assessment: As discussed, understanding the thermal properties of the reaction is critical to prevent runaway reactions.[16]

  • Management of Change (MOC): Implement a formal MOC procedure for any changes to the process, equipment, or raw materials to ensure that safety is not compromised.[16]

  • Operating Procedures: Develop clear and detailed standard operating procedures (SOPs) for all steps of the synthesis.

  • Training: Ensure all personnel are thoroughly trained on the operating procedures and emergency response plans.

IV. Experimental Protocols & Workflows

Illustrative Protocol: Methoxylation of 4-Chloro-N-methylpicolinamide

Disclaimer: This is a generalized protocol for illustrative purposes only. All procedures should be thoroughly evaluated and optimized for safety and efficiency at the intended scale before implementation.

  • Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.

  • Charge Reactants: Charge the reactor with 4-chloro-N-methylpicolinamide and anhydrous methanol.

  • Cooling: Cool the reaction mixture to the desired starting temperature (e.g., 10-15 °C).

  • Reagent Addition: Slowly add a solution of sodium methoxide in methanol to the reactor, maintaining the internal temperature below the specified limit (e.g., < 25 °C).

  • Reaction Monitoring: Monitor the reaction progress by HPLC until the starting material is consumed to the desired level.

  • Quenching: Carefully quench the reaction by adding a suitable reagent (e.g., acetic acid or ammonium chloride solution) while controlling the temperature.

  • Work-up:

    • Distill off the methanol under reduced pressure.

    • Add a suitable extraction solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer.

    • Wash the organic layer with brine.

    • Dry the organic layer over a suitable drying agent (e.g., sodium sulfate).

  • Isolation: Concentrate the organic layer under reduced pressure to obtain the crude 4-methoxy-N-methylpicolinamide, which can then be purified by crystallization.

Workflow Diagram: Troubleshooting Low Yield in Methoxylation

Caption: A decision tree for troubleshooting low yield in the methoxylation step.

V. References

  • Alkali Metals Limited. (n.d.). Material Safety Data Sheet Sodium Methoxide (Powder). Retrieved from --INVALID-LINK--

  • ChemicalBook. (2023, September 27). Sodium Methoxide - Safety Data Sheet. Retrieved from --INVALID-LINK--

  • M. P. M. Marques, et al. (2010). Crystallographic data of picolinamide polymorphs I and II. ResearchGate. Retrieved from --INVALID-LINK--

  • Santa Cruz Biotechnology, Inc. (n.d.). Sodium methoxide solution Safety Data Sheet. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (2023, November 18). Sodium methoxide Safety Data Sheet. Retrieved from --INVALID-LINK--

  • American Chemical Society. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Symposium Series. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (2023, November 18). Sodium methoxide solution Safety Data Sheet. Retrieved from --INVALID-LINK--

  • M. F. G. de la Cruz, et al. (2022). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. Molecules. Retrieved from --INVALID-LINK--

  • Loba Chemie. (2015, April 9). 4-METHYLPYRIDINE FOR SYNTHESIS MSDS. Retrieved from --INVALID-LINK--

  • Division of Research Safety, University of Illinois. (2019, September 18). Scale-Up Reaction Safety. Retrieved from --INVALID-LINK--

  • American Chemical Society. (2014). Rapid Scale Up Using Hazardous Reagents: The Challenge of Risk Mitigation. ACS Symposium Series. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (2021, December 25). 4-Methoxypyridine SAFETY DATA SHEET. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Pyridine Synthesis Troubleshooting. Retrieved from --INVALID-LINK--

  • Stanford University Environmental Health & Safety. (2023, March 15). Scale Up Safety. Retrieved from --INVALID-LINK--

  • ResearchGate. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Troubleshooting common issues in pyridine synthesis. Retrieved from --INVALID-LINK--

  • The Organic Chemistry Tutor. (2019, January 19). Nucleophilic Aromatic Substitution. Retrieved from --INVALID-LINK--

  • ResearchGate. (2021). Polymorphism and phase transformations of a cocrystal of nicotinamide and pimelic acid. Retrieved from --INVALID-LINK--

  • MDPI. (2023, February 24). Solubility and Crystallization Studies of Picolinic Acid. Retrieved from --INVALID-LINK--

  • ResearchGate. (2023, February 6). Solubility and Crystallization Studies of Picolinic Acid. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Troubleshooting low yield in Kröhnke pyridine synthesis. Retrieved from --INVALID-LINK--

  • Aragen Life Sciences. (n.d.). Process Safety & Risk Management in Drug Substance. Retrieved from --INVALID-LINK--

  • Occupational Safety and Health Administration. (n.d.). Process Safety Management. Retrieved from --INVALID-LINK--

  • A-Z Chemical. (2023, September 30). What are the reaction products when 2-Chloropyridine reacts with nucleophiles? Retrieved from --INVALID-LINK--

  • Medium. (n.d.). Exploring 4-Methoxypyridine: Properties, Applications, and Manufacturing Excellence. Retrieved from --INVALID-LINK--

  • Stack Exchange. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Troubleshooting side reactions during 2,5-Divinylpyridine synthesis. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Troubleshooting inconsistent results in Pyridin-4-ol experiments. Retrieved from --INVALID-LINK--

  • Scribd. (n.d.). Large-Scale Amidations in Process Chemistry-Practical Considerations For Reagent Selection and Reaction Execution. Retrieved from --INVALID-LINK--

  • ResearchGate. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Retrieved from --INVALID-LINK--

  • SigutLabs. (n.d.). Overcoming challenges of lincomycin derivative scale-up. Retrieved from --INVALID-LINK--

  • MDPI. (n.d.). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Retrieved from --INVALID-LINK--

  • ResearchGate. (2021). Catalytic and non-catalytic amidation of carboxylic acid substrates. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. Retrieved from --INVALID-LINK--

  • ResearchGate. (2012). Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). The Hydrolysis of the Anhydride of 2-Cyano-2-phenylpropanoic Acid Triggers the Repeated Back and Forth Motions of an Acid–Base Operated Molecular Switch. Retrieved from --INVALID-LINK--

References

side reactions to consider in 4-Methoxypicolinamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Methoxypicolinamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. By understanding the causality behind these potential issues, you can optimize your reaction conditions, improve yield and purity, and troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

There are two primary, reliable routes for synthesizing this compound, each with its own set of advantages and potential pitfalls.

  • Nucleophilic Aromatic Substitution (SNAr) on a 4-Halopicolinamide: This is often the most direct route. It involves reacting a 4-halopyridine derivative, such as 4-Chloro-N-methylpicolinamide[1], with a methoxide source, typically sodium methoxide in methanol.[2] The electron-deficient nature of the pyridine ring facilitates this substitution, particularly at the 2- and 4-positions.[3][4]

  • Aminolysis of a 4-Methoxypicolinate Ester: This route begins with an ester, like methyl 4-methoxypicolinate, which is then converted to the amide by reacting it with an amine source (e.g., aqueous methylamine for N-methylpicolinamide or ammonia for the primary amide). This is a classic amide formation reaction.[5][]

Q2: Why is the nucleophilic attack favored at the 4-position of the pyridine ring in the SNAr route?

The preference for nucleophilic attack at the 2- and 4-positions (ortho and para to the ring nitrogen) is a fundamental principle of pyridine chemistry. When a nucleophile attacks at these positions, the negative charge of the resulting intermediate (the Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom through resonance.[7] This provides significant stabilization for the intermediate, lowering the activation energy for the reaction. Attack at the 3-position (meta) does not allow for this resonance stabilization, making the reaction kinetically and thermodynamically less favorable.[4][7]

Q3: In the ester aminolysis route, what is the critical difference between the desired amidation and the potential saponification side reaction?

Both reactions involve a nucleophilic attack at the ester's carbonyl carbon.

  • Aminolysis (Desired Reaction): The amine acts as the nucleophile. The reaction is typically reversible and may require heat or an excess of the amine to drive it to completion.[8][9]

  • Saponification (Side Reaction): A hydroxide ion (from water or other basic contaminants) acts as the nucleophile. This reaction is base-mediated ester hydrolysis.[10][11] The final step, an acid-base reaction between the resulting carboxylic acid and the alkoxide byproduct, is essentially irreversible and strongly drives the reaction, making it a problematic side reaction if water is present under basic conditions.[12]

Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses specific experimental issues in a problem-cause-solution format.

Problem 1: Low Yield & Significant Unreacted Starting Material

Your final workup shows a low yield of this compound, with a large amount of either 4-chloropicolinamide (SNAr route) or methyl 4-methoxypicolinate (Aminolysis route) remaining.

Potential Cause Underlying Chemistry Recommended Solution
(SNAr) Insufficient Nucleophile or Low Reactivity The SNAr reaction requires stoichiometric displacement of the halide. Inadequate sodium methoxide, low reaction temperature, or short reaction times can lead to incomplete conversion.Ensure at least 1.1-1.2 equivalents of sodium methoxide are used. Confirm the quality of the methoxide, as it can degrade on exposure to air/moisture. Cautiously increase the reaction temperature (e.g., refluxing in methanol) or extend the reaction time. Monitor via TLC or LC-MS.
(Aminolysis) Reversible & Unfavorable Equilibrium The aminolysis of esters is a reversible process. The formation of the tetrahedral intermediate and subsequent elimination of the alcohol may not be strongly favored under mild conditions.[5][8]Use a large excess of the amine (e.g., using aqueous methylamine as the solvent). If feasible, perform the reaction in a sealed vessel to prevent the escape of volatile amines. Heating the reaction will also drive the equilibrium towards the product side.
(General) Poor Solubility of Starting Material If the starting material is not fully dissolved in the reaction solvent, the reaction becomes diffusion-controlled and proceeds very slowly, leading to incomplete conversion.Select a solvent in which the starting material has good solubility at the reaction temperature. For the SNAr route, DMF or DMSO can be used if solubility in methanol is an issue, but be mindful of potential side reactions with these solvents at high temperatures.
Problem 2: An Unexpected Acidic Impurity is Isolated

Your product is contaminated with a compound that shows a different retention time on LC and can be removed with a basic wash. This is likely 4-methoxypicolinic acid.

Potential Cause Underlying Chemistry Recommended Solution
(SNAr) Amide Hydrolysis Although amides are generally stable, the presence of excess strong base (methoxide) and trace water at elevated temperatures can lead to the hydrolysis of the target amide product back to its corresponding carboxylic acid.Strictly Anhydrous Conditions: Ensure all reagents and solvents (methanol, DMF) are thoroughly dried. Use freshly prepared or properly stored sodium methoxide. Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent moisture from the air from entering.
(Aminolysis) Ester Saponification If the reaction is run with aqueous amine solutions under basic conditions, or if there is hydroxide contamination, the starting ester can be saponified to the carboxylate salt.[11][12] This salt will then be protonated to the carboxylic acid during acidic workup.While aqueous amines are often used, minimize the amount of free hydroxide. Avoid adding strong bases like NaOH or KOH. The amine itself provides the necessary basicity for the reaction. If saponification is severe, consider using anhydrous ammonia or methylamine in an organic solvent.
Experimental Protocols

Protocol 1: SNAr Synthesis of 4-Methoxy-N-methylpicolinamide

This protocol details the synthesis starting from 4-Chloro-N-methylpicolinamide.

  • Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add anhydrous methanol (10 volumes, e.g., 50 mL for 5 g of starting material) under a nitrogen atmosphere.

  • Methoxide Formation: Carefully add sodium metal (1.2 equivalents) in small portions to the methanol. Allow the sodium to react completely. Alternative: Use commercially available sodium methoxide solution, ensuring its concentration is accurately known.

  • Reaction Initiation: Add 4-Chloro-N-methylpicolinamide (1.0 equivalent) to the sodium methoxide solution.

  • Reaction Execution: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS by quenching a small aliquot with water and extracting with ethyl acetate.

  • Workup: Cool the reaction to room temperature. Carefully neutralize the excess base by adding acetic acid until the pH is ~7.

  • Extraction: Remove the methanol under reduced pressure. To the residue, add water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by column chromatography or recrystallization.

Visualizing Reaction Pathways

To better understand the potential for side reactions, the following diagrams illustrate the key chemical transformations.

Diagram 1: SNAr Synthesis & Hydrolysis Side Reaction

SNAr_Reaction SM 4-Chloro-N-methylpicolinamide NaOMe NaOCH₃ / MeOH Product 4-Methoxy-N-methylpicolinamide SM->Product Desired SNAr Path NaOMe->Product Side_Product 4-Methoxypicolinic Acid Product->Side_Product Amide Hydrolysis (Side Reaction) H2O H₂O (contaminant) H2O->Side_Product

Caption: Desired SNAr pathway versus the amide hydrolysis side reaction.

Diagram 2: Aminolysis vs. Saponification

Aminolysis_Reaction Ester Methyl 4-Methoxypicolinate Amine R-NH₂ (e.g., MeNH₂) Base OH⁻ (contaminant) Product 4-Methoxy-picolinamide Ester->Product Aminolysis (Desired) Saponification_Product 4-Methoxypicolinate Salt Ester->Saponification_Product Saponification (Side Reaction) Amine->Product Base->Saponification_Product Troubleshooting_Workflow Start Analysis of Crude Product Check1 Major Impurity Detected? Start->Check1 Is_SM Impurity is Starting Material? Check1->Is_SM Yes Purify Proceed to Purification Check1->Purify No Optimize Optimize Reaction: - Increase Temp/Time - Increase Reagent Stoichiometry - Check Reagent Quality Is_SM->Optimize Yes Is_Acid Impurity is Acidic Byproduct? Is_SM->Is_Acid No Optimize->Purify Anhydrous Root Cause: Water Present Solution: - Use Anhydrous Solvents - Run under Inert Atmosphere - Use Fresh Reagents Is_Acid->Anhydrous Yes Is_Acid->Purify No (Other Impurity) Anhydrous->Purify

References

Technical Support Center: Purification Strategies for Crude 4-Methoxypicolinamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 4-Methoxypicolinamide. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of purifying this picolinamide derivative. Our approach is grounded in fundamental chemical principles and field-proven experience to ensure you achieve the desired purity for your downstream applications.

I. Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

Recrystallization Issues

Question: My recrystallization of this compound is resulting in very low yields. What are the likely causes and how can I improve it?

Answer: Low recovery during recrystallization is a common problem that can often be rectified with careful optimization.[1] The primary culprits are typically excessive solvent use or premature crystallization.

  • Excessive Solvent: The goal of recrystallization is to use the minimum amount of hot solvent to fully dissolve the crude product.[2] Using too much solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling, leading to poor recovery.[1]

    • Solution: If you suspect you've used too much solvent, you can try to recover the dissolved product by boiling off some of the solvent to re-saturate the solution and then allowing it to cool again. This is often referred to as a "second crop" crystallization.[1]

  • Premature Crystallization: If the compound crystallizes too quickly, impurities can become trapped within the crystal lattice, defeating the purpose of the purification.[1]

    • Solution: To slow down crystallization, you can add a small amount of additional hot solvent to the dissolved mixture before allowing it to cool slowly.[1] Ensure a gradual cooling process by allowing the flask to cool to room temperature undisturbed before moving it to an ice bath.

  • Solvent Choice: The choice of solvent is critical. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For amides, polar solvents like ethanol, acetone, or acetonitrile can be effective.[3] Experiment with different solvent systems to find the optimal one for this compound.

Question: I'm observing an oiling out phenomenon instead of crystal formation during the recrystallization of this compound. What should I do?

Answer: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point.

  • Cause: This is often due to a high concentration of impurities, which can depress the melting point of the mixture. It can also happen if the boiling point of the solvent is higher than the melting point of the compound.

  • Solutions:

    • Add More Solvent: Re-heat the solution and add more of the "soluble solvent" to decrease the saturation point.[1]

    • Change Solvent System: Switch to a solvent with a lower boiling point or use a co-solvent system. For instance, you could dissolve the compound in a good solvent like methanol and then slowly add a poorer solvent like water until the solution becomes turbid. Then, reheat to clarify and cool slowly.

    • Charcoal Treatment: If colored impurities are present, they may be contributing to the oiling out. Adding activated charcoal to the hot solution can help adsorb these impurities.[1] Be sure to perform a hot filtration to remove the charcoal before cooling.

Chromatography Challenges

Question: I'm seeing significant peak tailing in my HPLC analysis of this compound. How can I achieve a more symmetrical peak shape?

Answer: Peak tailing for basic compounds like picolinamides is a frequent issue in reverse-phase HPLC.[4] It's primarily caused by strong interactions between the basic nitrogen of the pyridine ring and acidic residual silanol groups on the silica-based stationary phase.[4]

  • Mobile Phase pH Adjustment: Lowering the mobile phase pH to around 2.5-3.0 with an additive like formic acid or a phosphate buffer can protonate the silanol groups, minimizing their interaction with your basic analyte.[4]

  • Use of a Competing Base: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can effectively shield the active silanol sites from your compound.[4]

  • Column Selection: Consider using a column with a different stationary phase, such as a phenyl or cyano column, which can offer different interaction mechanisms.[4] End-capped columns are also designed to have fewer accessible silanol groups.

Question: My recovery from silica gel column chromatography is poor. Where might my this compound be going?

Answer: Low recovery from column chromatography can be frustrating. Here are a few possibilities to investigate:

  • Compound Instability on Silica: Some compounds can decompose on acidic silica gel.[5] You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it to see if any new spots appear. If it is unstable, consider using a less acidic stationary phase like alumina or deactivated silica gel.[5]

  • Irreversible Adsorption: Highly polar compounds can sometimes bind very strongly to the silica gel and may not elute with your chosen solvent system.

    • Solution: Try flushing the column with a much more polar solvent (e.g., methanol or a mixture of dichloromethane and methanol) to see if you can recover your compound.

  • Compound Eluted in the Solvent Front: If your initial eluent is too polar, your compound may have eluted very quickly in the first few fractions.[5] Always check the initial fractions, even if you don't expect your compound to be there.

Extraction Difficulties

Question: I'm trying to use an acid-base extraction to purify my crude this compound, but I'm getting a poor separation. What could be the issue?

Answer: Acid-base extraction is a powerful technique for separating acidic and basic compounds.[6][7][8][9] Poor separation is often due to incomplete protonation or deprotonation, or issues with solvent choice.

  • Incomplete Protonation: The pyridine nitrogen in this compound is basic and can be protonated with an acid to form a water-soluble salt.[6][7] If the aqueous acid is not acidic enough, or if insufficient mixing occurs, some of the compound will remain in the organic layer.

    • Solution: Use a sufficiently strong acid (e.g., 5% HCl) and ensure thorough mixing of the two phases in the separatory funnel.[6][9] Vent the funnel frequently to release any pressure buildup.[9]

  • Emulsion Formation: Emulsions, or a stable suspension of the two immiscible layers, can prevent a clean separation.

    • Solution: To break an emulsion, you can try adding a small amount of brine (saturated NaCl solution), which increases the ionic strength of the aqueous layer. Gentle swirling of the separatory funnel can also help.

II. Frequently Asked Questions (FAQs)

What are the expected physical properties of this compound that are relevant for purification?

While specific experimental data for this compound can vary, we can infer properties from similar compounds. For instance, 4-(4-Aminophenoxy)-N-methylpicolinamide is a solid with a melting point in the range of 110-120°C and is sparingly soluble in water.[10][11][12][13] It's reasonable to expect this compound to be a solid at room temperature. Its pyridine ring imparts basicity, making it a candidate for acid-base extraction.

What are the most common impurities I might encounter in crude this compound?

Common impurities will depend on the synthetic route. For instance, if synthesized via the coupling of a 4-methoxypicolinic acid derivative with an amine, you might find unreacted starting materials or byproducts from side reactions.[14] General organic synthesis can also introduce solvent residues and reagents.

Which analytical techniques are best for assessing the purity of this compound?

A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for quantifying purity and detecting trace impurities.[15][16] A reversed-phase method with UV detection is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of your compound and identify any structurally related impurities.[17]

  • Mass Spectrometry (MS): MS provides the molecular weight of your compound, which is a crucial piece of data for confirming its identity.[18]

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity. A broad melting range suggests the presence of impurities.

III. Experimental Protocols and Data

Table 1: Recommended Solvent Systems for Recrystallization of Picolinamides
Solvent(s)PolarityComments
EthanolPolar ProticOften a good first choice for amides.[3]
AcetonitrilePolar AproticCan give very good results for amide recrystallization.[3]
AcetonePolar AproticAnother viable option for polar compounds.
TolueneNonpolarCan be effective for aromatic compounds.
Hexane/Ethyl AcetateNonpolar/Polar AproticA co-solvent system that allows for fine-tuning of polarity.
Protocol 1: Step-by-Step Recrystallization
  • Dissolution: In a flask, add the crude this compound and a small amount of a suitable solvent from Table 1. Heat the mixture to boiling with stirring.

  • Saturation: Continue adding the solvent dropwise until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Allow the crystals to dry completely.

Protocol 2: Acid-Base Extraction Workflow
  • Dissolution: Dissolve the crude this compound in an organic solvent like dichloromethane or ethyl acetate.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and add an equal volume of 5% aqueous HCl. Shake the funnel vigorously, venting frequently.[9]

  • Separation: Allow the layers to separate. The protonated this compound will be in the aqueous layer. Drain the organic layer, which contains neutral and acidic impurities.

  • Basification: To the aqueous layer in a clean flask, slowly add a base (e.g., 5% NaOH) until the solution is basic (check with pH paper). The this compound will precipitate out as the free base.

  • Back Extraction: Extract the basified aqueous solution with fresh organic solvent (e.g., dichloromethane) two to three times.

  • Drying and Evaporation: Combine the organic extracts, dry over an anhydrous salt like MgSO4, filter, and remove the solvent under reduced pressure to yield the purified product.

IV. Visualized Workflows

Purification_Workflow cluster_start Initial Assessment cluster_high_purity High Purity Path cluster_low_purity Low Purity Path cluster_final Final Product start Crude this compound purity_check Assess Purity (TLC/HPLC) start->purity_check recrystallization Recrystallization purity_check->recrystallization >90% Pure extraction Acid-Base Extraction purity_check->extraction <90% Pure final_product Pure this compound recrystallization->final_product chromatography Column Chromatography extraction->chromatography chromatography->recrystallization Further Polishing

Caption: A decision-making workflow for selecting a purification strategy.

Troubleshooting_Recrystallization cluster_solutions Troubleshooting Solutions cluster_outcome Desired Outcome start Recrystallization Attempt issue Low Yield Oiling Out No Crystals start->issue sol_low_yield Reduce solvent volume Collect second crop issue:low->sol_low_yield sol_oil Add more solvent Change solvent system issue:oil->sol_oil sol_no_xtal Scratch flask Add seed crystal issue:no_xtal->sol_no_xtal success Successful Crystallization sol_low_yield->success sol_oil->success sol_no_xtal->success

Caption: A troubleshooting guide for common recrystallization problems.

V. References

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References

Technical Support Center: Enhancing Selectivity in Reactions Involving 4-Methoxypicolinamide as a Directing Group

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 4-methoxypicolinamide as a directing group in chemical synthesis. This guide is designed to provide in-depth technical assistance and troubleshooting advice to help you overcome challenges related to reaction selectivity and efficiency. By understanding the underlying principles and employing the strategies outlined here, you can enhance the precision and success of your synthetic endeavors.

Introduction to this compound in Directed Synthesis

Picolinamides are a well-established class of bidentate directing groups that have proven invaluable in transition metal-catalyzed C-H functionalization reactions.[1][2] They operate by coordinating to the metal center, bringing it into close proximity to a specific C-H bond on the substrate and thereby facilitating its selective activation. The substituent on the picolinamide ring, in this case, a 4-methoxy group, can subtly but significantly influence the electronic and steric properties of the directing group, impacting reaction outcomes.[3] This guide will address the common challenges and questions that arise when using this compound and provide practical solutions to enhance selectivity.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of the this compound group in a reaction?

A1: The this compound moiety serves as a directing group, primarily in transition metal-catalyzed C-H functionalization reactions.[2] Its key function is to control the regioselectivity of the reaction by forming a stable chelate intermediate with the metal catalyst.[1] This positions the catalyst in close proximity to a specific C-H bond, typically at the ortho position of an aromatic substrate or a specific C(sp³)–H bond, leading to its selective activation and subsequent functionalization.[2][4][5]

Q2: How does the 4-methoxy substituent influence the directing group's performance?

A2: The 4-methoxy group is an electron-donating group. This electronic effect can increase the electron density on the pyridine nitrogen, potentially enhancing its coordination to the metal catalyst. This modulation of the electronic properties can influence the reaction's yield and selectivity.[3] However, the precise impact can be substrate and reaction-dependent, sometimes requiring optimization of reaction conditions to achieve the desired outcome.[1][6][7]

Q3: I am observing a mixture of mono- and di-functionalized products. How can I improve selectivity for the mono-functionalized product?

A3: The formation of di-functionalized products suggests that the mono-functionalized product is reactive under the reaction conditions. To favor mono-functionalization, you can try the following:

  • Stoichiometry Control: Carefully control the stoichiometry of the coupling partner, using a slight excess or a 1:1 ratio.

  • Reaction Time: Monitor the reaction closely and stop it once the desired mono-functionalized product is predominantly formed.

  • Temperature: Lowering the reaction temperature can sometimes reduce the rate of the second functionalization.[]

  • Solvent: The choice of solvent can influence selectivity. Experiment with different solvents to find the optimal conditions.[7]

Q4: What are the common methods for removing the this compound directing group after the reaction?

A4: The picolinamide directing group can be cleaved under various conditions to yield the free amine. Common methods include:

  • Reductive Cleavage: Treatment with zinc powder in the presence of hydrochloric acid is a mild and effective method for cleaving picolinamides.[9]

  • Hydrolysis: Strong acidic or basic hydrolysis can also be employed, although this may not be suitable for substrates with sensitive functional groups.

  • Nickel-Catalyzed Cleavage: An efficient method involves Boc activation of the picolinamide followed by a nickel-catalyzed esterification.[10]

Q5: My reaction is sluggish or not proceeding to completion. What are the potential causes?

A5: A stalled reaction can be due to several factors:

  • Catalyst Deactivation: The catalyst may be poisoned by impurities in the starting materials or solvent. Ensure all reagents are pure and the solvent is dry and degassed.

  • Insufficient Activation: The reaction temperature may be too low to overcome the activation energy.[]

  • Steric Hindrance: Significant steric bulk on the substrate near the reaction site can hinder the approach of the catalyst.[11]

  • Inappropriate Ligand: In some cases, the addition of a specific ligand to the metal catalyst is necessary to facilitate the catalytic cycle.

Troubleshooting Guides

Guide 1: Poor Regioselectivity in Aromatic C-H Functionalization

Problem: The reaction is producing a mixture of ortho-, meta-, and/or para-isomers, or functionalization is occurring at an undesired ortho-position in a polysubstituted arene.

Underlying Causes & Solutions:

Potential Cause Explanation Recommended Action
Weak Coordination The chelation of the this compound to the metal center may not be strong enough to completely override the inherent electronic and steric preferences of the substrate.1. Screen Solvents: The polarity and coordinating ability of the solvent can impact the stability of the chelate intermediate.[7] Test a range of solvents from non-polar (e.g., toluene, dioxane) to polar aprotic (e.g., DMF, DMAc). 2. Additive Screening: The addition of certain salts (e.g., AgOAc, K₂CO₃) can influence the catalytic cycle and improve selectivity.
Steric Hindrance A bulky substituent near one ortho-position may disfavor functionalization at that site, leading to reaction at a less hindered but electronically less favorable position.[11]1. Modify Reaction Temperature: Increasing the temperature may provide enough energy to overcome the steric barrier.[] 2. Catalyst Size: If possible, try a catalyst with a smaller ligand sphere.
Electronic Effects of Substrate Strong electron-donating or -withdrawing groups on the substrate can compete with the directing group's influence on regioselectivity.[12]1. Adjust Catalyst System: Some catalyst systems are more sensitive to electronic effects than others. Consider screening different metal catalysts (e.g., Pd, Ru, Co) and ligands.

Experimental Workflow for Optimizing Regioselectivity:

Caption: Workflow for optimizing regioselectivity.

Guide 2: Low Yield or No Reaction in C(sp³)–H Functionalization

Problem: The desired functionalization of a C(sp³)–H bond is not occurring or is proceeding with very low efficiency.

Underlying Causes & Solutions:

Potential Cause Explanation Recommended Action
Unfavorable Ring Strain The formation of the metallacycle intermediate required for C(sp³)–H activation may be disfavored due to ring strain. 5- and 6-membered metallacycles are generally favored.1. Substrate Design: If possible, modify the substrate to favor the formation of a 5- or 6-membered metallacycle. 2. Flexible Linkers: For substrates where the directing group is attached via a linker, adjusting the linker length can be beneficial.
Competitive C(sp²)–H Activation If the substrate contains accessible C(sp²)–H bonds, these may be preferentially activated over the target C(sp³)–H bond.1. Blocking Groups: Introduce a bulky substituent to block the more reactive C(sp²)–H positions. 2. Ligand Modification: Certain ligands can promote selectivity for C(sp³)–H activation.
Inert C-H Bond Primary C(sp³)–H bonds are generally more reactive than secondary, which are more reactive than tertiary C–H bonds in many C-H activation manifolds.[2]1. Increase Reaction Temperature: Higher temperatures can help overcome the higher activation barrier for less reactive C-H bonds.[] 2. More Active Catalyst: Switch to a more reactive catalyst system.

Decision Tree for Troubleshooting Low Yield in C(sp³)–H Functionalization:

G start Low Yield in C(sp³)–H Functionalization q1 Does the substrate have accessible C(sp²)–H bonds? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no s1 Consider competitive C(sp²)–H activation. Use blocking groups or screen ligands. a1_yes->s1 q2 Is the metallacycle intermediate likely strained (not 5- or 6-membered)? a1_no->q2 end_node Continue with optimized conditions s1->end_node a2_yes Yes q2->a2_yes a2_no No q2->a2_no s2 Substrate modification may be necessary. Adjust linker length if applicable. a2_yes->s2 q3 Is the target C-H bond sterically hindered or inherently unreactive? a2_no->q3 s2->end_node a3_yes Yes q3->a3_yes s3 Increase reaction temperature and/or screen more active catalysts. s3->end_node

Caption: Troubleshooting low yield in C(sp³)–H functionalization.

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed ortho-Arylation of a Benzylamine Derivative using this compound Directing Group

This protocol is a general starting point and should be optimized for each specific substrate.

  • Reagent Preparation:

    • To a dry Schlenk tube under an inert atmosphere (N₂ or Ar), add the N-(benzyl)-4-methoxypicolinamide substrate (1.0 equiv), the aryl halide coupling partner (1.2 equiv), Pd(OAc)₂ (5 mol%), and a suitable ligand (e.g., PPh₃, 10 mol%).

    • Add a base, such as K₂CO₃ (2.0 equiv).

  • Reaction Setup:

    • Add dry, degassed solvent (e.g., toluene, 0.1 M concentration of the substrate).

    • Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

    • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

    • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Reductive Cleavage of the this compound Directing Group

This protocol is adapted from a general procedure for the cleavage of picolinamides.[9]

  • Reaction Setup:

    • To a round-bottom flask, add the this compound-functionalized product (1.0 equiv) and zinc dust (10 equiv).

    • Add a solution of concentrated HCl (e.g., 6 M) in a suitable solvent such as THF or methanol.

  • Reaction Conditions:

    • Stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring:

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification:

    • Filter the reaction mixture through a pad of Celite to remove the excess zinc.

    • Neutralize the filtrate with a saturated solution of NaHCO₃.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Concentrate the solution under reduced pressure and purify the resulting amine by column chromatography or crystallization.

References

Validation & Comparative

A Comparative Guide to the Efficacy of Picolinamide Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the efficacy of picolinamide derivatives across various therapeutic areas. We will delve into the structure-activity relationships (SAR) that govern their biological effects, with a particular focus on the influence of substitutions on the picolinamide scaffold. While specific data for 4-Methoxypicolinamide is not extensively available in public literature, this guide will use data from a wide range of other picolinamide analogues to provide a robust framework for understanding the potential of this chemical class.

The Picolinamide Scaffold: A Privileged Structure in Medicinal Chemistry

The picolinamide scaffold, a derivative of pyridine-2-carboxylic acid, is recognized as a "privileged structure" in drug discovery. Its unique electronic and structural properties make it a versatile building block for designing molecules with a wide array of biological activities. The nitrogen atom in the pyridine ring and the adjacent amide group can participate in various non-covalent interactions, such as hydrogen bonding and metal chelation, which are crucial for binding to biological targets.

Comparative Efficacy Across Therapeutic Areas

The versatility of the picolinamide scaffold is evident in its demonstrated efficacy against a range of diseases, from bacterial infections to cancer. The following sections provide a comparative analysis of picolinamide derivatives in these key therapeutic areas.

Antibacterial Activity: Selective Targeting of Clostridioides difficile

A significant area of research for picolinamide derivatives has been in the development of narrow-spectrum antibiotics to combat Clostridioides difficile infections (CDI). The goal is to eradicate the pathogen without disrupting the natural gut microbiota, a common cause of CDI recurrence.

Structure-activity relationship studies have revealed that the substitution pattern on the picolinamide ring is critical for achieving high potency and selectivity against C. difficile.[1][2] Notably, 2,4-disubstitution on the picolinamide core has been shown to impart exquisite selectivity for C. difficile over other bacteria, such as MRSA.[1]

CompoundTarget OrganismMIC (µg/mL)Selectivity HighlightsReference
Picolinamide 87 C. difficile0.125>1000-fold selective over MRSA[1][2]
Isonicotinamide 4 C. difficile / MRSA0.25 / equally activeLacks selectivity[1]
Vancomycin C. difficile0.5Broad-spectrum, disrupts gut microbiota[3][4]
Metronidazole C. difficile0.5Broad-spectrum, disrupts gut microbiota[3]
Fidaxomicin C. difficile0.06More selective than vancomycin[3]

Key Insight: The repositioning of the nitrogen atom from an isonicotinamide to a picolinamide scaffold, along with specific substitutions, dramatically enhances selectivity, a crucial attribute for a CDI-targeted antibiotic.[1][2]

Experimental Workflow: Minimum Inhibitory Concentration (MIC) Assay

The following diagram illustrates a typical workflow for determining the MIC of a compound against a bacterial strain.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial_Culture Grow bacterial strain to mid-log phase Inoculation Inoculate dilutions with bacteria Bacterial_Culture->Inoculation Compound_Dilution Prepare serial dilutions of test compound Compound_Dilution->Inoculation Incubation Incubate under appropriate conditions Inoculation->Incubation Visual_Inspection Visually inspect for turbidity (growth) Incubation->Visual_Inspection MIC_Determination MIC = lowest concentration with no visible growth Visual_Inspection->MIC_Determination

Caption: Workflow for MIC determination.

Antifungal Activity: Novel Mechanisms of Action

Picolinamide derivatives have also emerged as promising antifungal agents. Some of these compounds exert their effects by targeting the fungal lipid-transfer protein Sec14p, a novel mechanism of action that could help overcome existing drug resistance.[5][6] Additionally, a new class of picolinamide fungicides, including fenpicoxamid and florylpicoxamid, target the quinone-inside (Qi) site of mitochondrial complex III, disrupting fungal respiration.[7][8]

Compound ClassFungal TargetMechanism of ActionReference
Benz- and Picolinamides Saccharomyces cerevisiae, Candida spp., Aspergillus spp.Inhibition of Sec14p lipid transfer protein[5][6]
Fenpicoxamid/Florylpicoxamid Various plant pathogenic fungiInhibition of mitochondrial complex III (Qi site)[7][8]

Key Insight: The diverse mechanisms of action of antifungal picolinamides highlight the adaptability of this scaffold for targeting different fungal proteins, offering potential solutions to the challenge of antifungal resistance.

Anticancer Activity: Targeting Key Oncogenic Pathways

The picolinamide scaffold has been extensively explored in the development of novel anticancer agents. These derivatives have shown potent activity against a variety of cancer cell lines, acting through diverse mechanisms such as kinase inhibition and induction of apoptosis.

Compound DerivativeCancer Cell LinesIC50 (µM)Mechanism of ActionReference
N-methylpicolinamide-4-thiol (6p) HepG2, HCT-116, SW480, SPC-A1, A375<10Selective inhibition of Aurora-B kinase[9]
N-methyl-4-phenoxypicolinamide (8e) A549, H460, HT293.6, 1.7, 3.0Cytotoxic[10][11]
VEGFR-2 Inhibitor (8l) A549, HepG213.2, 18.2VEGFR-2 kinase inhibition[12]
Rhodium(III)-Picolinamide Complex (Rh1/Rh2) Various cancer cell lines-Induction of apoptosis and autophagy, cell cycle arrest[13]
4-(4-formamidophenylamino)-N-methylpicolinamide (5q) HepG2, HCT116Low micromolarSuppression of angiogenesis, induction of apoptosis and necrosis[14][15]

Key Insight: The picolinamide scaffold serves as an excellent foundation for developing potent and selective anticancer agents that can be tailored to target specific oncogenic pathways.

Signaling Pathway: VEGFR-2 Inhibition

The following diagram illustrates the mechanism of action of picolinamide-based VEGFR-2 inhibitors in blocking tumor angiogenesis.

VEGFR2_Pathway cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Intracellular VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and activates Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) VEGFR2->Downstream_Signaling Phosphorylates Picolinamide_Inhibitor Picolinamide Inhibitor Picolinamide_Inhibitor->VEGFR2 Blocks ATP binding site Angiogenesis Angiogenesis (Cell proliferation, migration, survival) Downstream_Signaling->Angiogenesis

Caption: Inhibition of VEGFR-2 signaling by picolinamides.

The Influence of Substitution on Efficacy: A Structure-Activity Relationship (SAR) Perspective

The diverse biological activities of picolinamide derivatives are a direct consequence of the substituents attached to the core scaffold. While a methoxy group at the 4-position has not been extensively reported in the context of picolinamide efficacy, we can infer its potential effects based on studies of related structures.

A study on 4-methoxy-3-(piperidin-4-yl)oxy benzamides, which share a similar structural motif, revealed that the 4-methoxy group is a key feature for their activity as inhibitors of the presynaptic choline transporter.[16][17] In this series, the methoxy group likely influences the electronic properties of the aromatic ring and may participate in key interactions within the binding pocket of the target protein.

Generally, a methoxy group can:

  • Act as a hydrogen bond acceptor: The oxygen atom can form hydrogen bonds with amino acid residues in the target protein.

  • Influence lipophilicity: The addition of a methoxy group can alter the compound's solubility and ability to cross cell membranes.

  • Modify electronic properties: As an electron-donating group, a methoxy substituent can affect the reactivity and binding affinity of the picolinamide scaffold.

The precise impact of a 4-methoxy group on the efficacy of a picolinamide derivative would be highly dependent on the specific biological target and the overall molecular context.

Experimental Protocols

General Protocol for In Vitro Anticancer Activity (MTT Assay)
  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the picolinamide derivatives (e.g., from 0.01 to 100 µM) and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability versus the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

The picolinamide scaffold is a remarkably versatile platform for the development of novel therapeutics. Its efficacy has been demonstrated across a range of applications, including antibacterial, antifungal, and anticancer agents. The biological activity of picolinamide derivatives is exquisitely sensitive to the nature and position of substituents on the pyridine ring. While the specific contributions of a 4-methoxy group remain to be fully elucidated through direct experimental evidence, the wealth of data on other picolinamide analogues provides a strong foundation for the rational design of new and more effective therapeutic agents based on this privileged scaffold. Further research into the synthesis and biological evaluation of a broader range of substituted picolinamides is warranted to fully unlock the therapeutic potential of this important class of molecules.

References

A Comparative Analysis of 4-Methoxypicolinamide Derivatives as Enzyme Inhibitors: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quest for potent and selective enzyme inhibitors remains a cornerstone of therapeutic innovation. Among the myriad of scaffolds explored, picolinamides, and specifically their 4-substituted derivatives, have emerged as a versatile class of molecules capable of targeting a diverse range of enzymes with high affinity. This guide provides a comprehensive comparative analysis of 4-methoxypicolinamide derivatives as inhibitors of two critical enzyme families: Histone Deacetylases (HDACs) and Metallo-β-lactamases (MBLs). Drawing upon established experimental data, we will delve into their structure-activity relationships (SAR), inhibitory profiles, and the underlying mechanistic principles that govern their activity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical scaffold in their therapeutic programs.

The Picolinamide Scaffold: A Privileged Structure in Enzyme Inhibition

The picolinamide core, a pyridine-2-carboxamide, offers a unique combination of structural rigidity and hydrogen bonding capabilities, making it an ideal anchor for engaging with enzyme active sites. The nitrogen atom of the pyridine ring and the amide functionality can participate in crucial interactions with amino acid residues, while the substituent at the 4-position of the pyridine ring provides a vector for introducing diversity and tuning selectivity and potency. The 4-methoxy substitution, in particular, can influence the electronic properties of the pyridine ring and provide an additional hydrogen bond acceptor, potentially enhancing binding affinity and modulating pharmacokinetic properties.

Targeting Histone Deacetylases (HDACs): Epigenetic Regulation in Oncology and Beyond

Histone deacetylases are a class of enzymes that play a pivotal role in the epigenetic regulation of gene expression. By removing acetyl groups from lysine residues on histones, HDACs promote chromatin condensation, leading to transcriptional repression.[1][2] Dysregulation of HDAC activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[3] HDAC inhibitors have shown significant promise as anti-cancer agents by reactivating tumor suppressor genes and inducing cell cycle arrest and apoptosis.[2][4]

Mechanism of HDAC Inhibition by Picolinamide Derivatives

The canonical pharmacophore for HDAC inhibitors consists of three key features: a zinc-binding group (ZBG) that chelates the zinc ion in the enzyme's active site, a linker region that occupies a hydrophobic channel, and a "cap" group that interacts with residues at the rim of the active site. This compound derivatives can be designed to incorporate these features, with the picolinamide scaffold itself often forming part of the cap and linker.

Below is a conceptual workflow illustrating the process of identifying and characterizing picolinamide-based HDAC inhibitors.

HDAC_Inhibitor_Workflow cluster_0 Design & Synthesis cluster_1 Screening & Evaluation cluster_2 Lead Optimization Library_Design Library Design (4-Substituted Picolinamides) Synthesis Chemical Synthesis Library_Design->Synthesis Biochemical_Assay Biochemical HDAC Assay (Fluorometric/Colorimetric) Synthesis->Biochemical_Assay Cell-based_Assay Cell-based Assay (Proliferation, Apoptosis) Biochemical_Assay->Cell-based_Assay SAR_Analysis Structure-Activity Relationship Analysis Cell-based_Assay->SAR_Analysis Lead_Op Lead Optimization (Potency, Selectivity, PK/PD) SAR_Analysis->Lead_Op

Caption: Workflow for the discovery of this compound-based HDAC inhibitors.

Comparative Inhibitory Activity of 4-Substituted Picolinamide Derivatives Against HDACs

While specific data for this compound derivatives as HDAC inhibitors is limited in publicly available literature, we can infer their potential by analyzing structurally related 4-substituted picolinamides. The following table summarizes the inhibitory activities of representative compounds against various HDAC isoforms.

Compound ID4-SubstituentTarget HDAC Isoform(s)IC50 (nM)Reference
Cpd-1 PhenylHDAC14.4[5]
HDAC231.6[5]
HDAC3>10,000[5]
Cpd-2 4-FluorophenylHDAC14.5[5]
HDAC251.4[5]
HDAC3>10,000[5]
Cpd-3 2-ThienylHDAC14.5[5]
HDAC243.2[5]
HDAC3>10,000[5]
Cpd-4 4-PyridinylHDAC113.2[5]
HDAC277.2[5]
HDAC38,908[5]

Note: The above data is for 4-substituted ortho-aminoanilides which incorporate a picolinamide-like structure. The high potency and selectivity for HDAC1/2 over HDAC3 demonstrate the potential of modifying the 4-position of the picolinamide scaffold. A 4-methoxy group would be expected to influence the electronic and steric properties, potentially leading to altered potency and selectivity profiles.

Structure-Activity Relationship (SAR) Insights for HDAC Inhibition
  • The Cap Group: The 4-substituent on the picolinamide ring plays a crucial role in interacting with the surface residues of the HDAC enzyme. Aromatic and heteroaromatic substituents, as seen in the examples above, are well-tolerated and can contribute significantly to potency.[5] A 4-methoxy group could potentially form favorable interactions with polar residues at the rim of the active site.

  • The Linker: The length and rigidity of the linker connecting the picolinamide core to the zinc-binding group are critical for optimal positioning within the enzyme's catalytic channel.

  • The Zinc-Binding Group (ZBG): While not part of the this compound moiety itself, the choice of ZBG (e.g., hydroxamic acid, benzamide) is paramount for potent HDAC inhibition.

Targeting Metallo-β-Lactamases (MBLs): Combating Antibiotic Resistance

Metallo-β-lactamases are a class of bacterial enzymes that confer resistance to a broad spectrum of β-lactam antibiotics, including carbapenems, which are often considered last-resort treatments.[6] These enzymes utilize one or two zinc ions in their active site to hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic ineffective.[7][8] The development of MBL inhibitors is a critical strategy to overcome this growing public health threat.

Mechanism of MBL Inhibition by Picolinamide Derivatives

Picolinamide derivatives can act as MBL inhibitors by virtue of their ability to chelate the active site zinc ions. The nitrogen atom of the pyridine ring and the carbonyl oxygen of the amide can coordinate with the zinc, displacing the water molecule that is essential for catalysis. The 4-methoxy group can influence the electronic properties of the pyridine ring, thereby modulating the chelating ability of the picolinamide scaffold.

MBL_Mechanism cluster_0 MBL Catalytic Cycle cluster_1 Inhibition by Picolinamide Derivative E_Zn MBL-Zn(II) E_Zn_Sub MBL-Zn(II)-Substrate (β-Lactam) E_Zn->E_Zn_Sub Substrate Binding E_Zn_Inh MBL-Zn(II)-Inhibitor (Picolinamide Derivative) E_Zn->E_Zn_Inh Inhibitor Binding Hydrolysis Hydrolysis E_Zn_Sub->Hydrolysis E_Zn_Prod MBL-Zn(II) + Inactive Antibiotic Hydrolysis->E_Zn_Prod E_Zn_Prod->E_Zn Product Release Inhibition Inhibition E_Zn_Inh->Inhibition

Caption: Mechanism of MBL-catalyzed β-lactam hydrolysis and its inhibition.

Comparative Inhibitory Activity of 4-Substituted Picolinamide Derivatives Against MBLs

Recent studies have explored pyridine carboxylic acid derivatives as MBL inhibitors. While direct data on this compound is emerging, related structures provide valuable insights. For instance, 6-phosphonomethylpyridine-2-carboxylates have shown potent inhibition of various MBLs.

Compound ID6-SubstituentTarget MBL Isoform(s)IC50 (µM)Reference
PMPC-1 (3a) PhosphonomethylNDM-10.374[9]
VIM-21.29[9]
IMP-13.88[9]
PMPC-2 (3b) Hydroxy(phosphono)methylNDM-10.322[9]
VIM-21.90[9]
IMP-17.20[9]
PMPC-3 (3c) Phenyl(phosphono)methylNDM-10.306[9]
VIM-20.464[9]
IMP-12.91[9]

Note: Although these are 6-substituted pyridine-2-carboxylates, they highlight the potential of substituted picolinic acid scaffolds as MBL inhibitors. A 4-methoxy substituent on a picolinamide backbone with an appropriate zinc-chelating group could exhibit similar or enhanced activity.

Structure-Activity Relationship (SAR) Insights for MBL Inhibition
  • Zinc Chelation: The primary driver of MBL inhibition by picolinamide derivatives is their ability to coordinate with the active site zinc ions. The picolinamide moiety itself can act as a bidentate ligand.

  • 4-Position Substitution: The substituent at the 4-position can influence the electronic environment of the pyridine ring, thereby affecting the strength of zinc chelation. A methoxy group, being electron-donating, could potentially enhance the electron density on the pyridine nitrogen, although steric effects must also be considered.

  • Additional Functional Groups: The introduction of other functional groups that can interact with active site residues can significantly enhance potency and selectivity.

Experimental Protocols

General Synthesis of this compound Derivatives

A general synthetic route to this compound derivatives is outlined below. This can be adapted to introduce various functionalities for SAR studies.

Step 1: Synthesis of 4-Methoxypicolinic Acid This can be achieved through various methods, including the oxidation of 4-methoxy-2-methylpyridine or through functional group interconversion from a suitable 4-substituted picolinic acid precursor.

Step 2: Amide Coupling The synthesized 4-methoxypicolinic acid is then coupled with a desired amine using standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide/Hydroxybenzotriazole).

Synthesis_Workflow Start 4-Substituted 2-Methylpyridine Oxidation Oxidation Start->Oxidation Picolinic_Acid 4-Methoxypicolinic Acid Oxidation->Picolinic_Acid Coupling Amide Coupling (e.g., HATU) Picolinic_Acid->Coupling Amine R-NH2 Amine->Coupling Final_Product This compound Derivative Coupling->Final_Product

Caption: General synthetic workflow for this compound derivatives.

Enzymatic Assay for HDAC Inhibition (Fluorometric)

This protocol is based on a commercially available assay that utilizes a fluorogenic substrate.

  • Reagent Preparation: Prepare assay buffer, HDAC enzyme solution, fluorogenic substrate solution (e.g., Boc-Lys(Ac)-AMC), and a developer solution containing trypsin.

  • Inhibitor Preparation: Prepare serial dilutions of the this compound derivatives in DMSO and then dilute further in assay buffer.

  • Assay Procedure: a. To a 96-well black plate, add the HDAC enzyme solution. b. Add the diluted inhibitor solutions or vehicle control (DMSO). c. Incubate at 37°C for a specified time (e.g., 15 minutes) to allow for inhibitor binding. d. Initiate the reaction by adding the fluorogenic substrate. e. Incubate at 37°C for a defined period (e.g., 30-60 minutes). f. Stop the reaction and develop the signal by adding the developer solution. g. Incubate at 37°C for 15 minutes.

  • Data Acquisition: Measure the fluorescence using a microplate reader at an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Enzymatic Assay for MBL Inhibition (Colorimetric)

This protocol utilizes the chromogenic cephalosporin substrate, nitrocefin.

  • Reagent Preparation: Prepare assay buffer (e.g., MOPS buffer supplemented with ZnSO4), MBL enzyme solution, and nitrocefin substrate solution.

  • Inhibitor Preparation: Prepare serial dilutions of the this compound derivatives in DMSO and then dilute further in assay buffer.

  • Assay Procedure: a. To a 96-well clear plate, add the assay buffer and the diluted inhibitor solutions or vehicle control. b. Add the MBL enzyme solution and incubate at room temperature for a specified pre-incubation time. c. Initiate the reaction by adding the nitrocefin substrate.

  • Data Acquisition: Immediately monitor the change in absorbance at 490 nm over time using a microplate reader in kinetic mode.

  • Data Analysis: Determine the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration. Calculate the percent inhibition and determine the IC50 value.

Conclusion and Future Directions

This compound derivatives represent a highly promising and versatile scaffold for the development of novel enzyme inhibitors. Their inherent structural features, combined with the tunability afforded by substitution at the 4-position, allow for the generation of potent and selective inhibitors against key therapeutic targets such as HDACs and MBLs. The comparative analysis presented in this guide highlights the potential of this chemical class and provides a framework for the rational design and evaluation of new therapeutic candidates.

Future research in this area should focus on the synthesis and evaluation of a broader range of this compound derivatives to establish more comprehensive structure-activity relationships. Furthermore, isoform-selective profiling and in vivo efficacy studies will be crucial for advancing the most promising compounds towards clinical development. The continued exploration of this privileged scaffold holds great promise for addressing unmet medical needs in oncology, infectious diseases, and beyond.

References

A Researcher's Guide to Cross-Reactivity Profiling of 4-Methoxypicolinamide-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a viable clinical candidate is fraught with challenges. One of the most critical hurdles is ensuring target selectivity. This guide provides an in-depth look at the cross-reactivity studies of 4-Methoxypicolinamide-based compounds, a versatile scaffold showing promise in oncology, neuroscience, and infectious diseases. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present comparative data to illustrate the principles of selectivity profiling.

The Significance of the this compound Scaffold

The picolinamide core, a pyridine-2-carboxamide, is a privileged structure in medicinal chemistry. The addition of a 4-methoxy group can significantly influence the compound's electronic properties, membrane permeability, and metabolic stability. Derivatives of this scaffold have been investigated as potent and selective positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 4 (mGlu4), antibacterial agents targeting Clostridioides difficile, and kinase inhibitors for cancer therapy.[1][2][3] This diverse range of biological activities underscores the scaffold's potential but also necessitates rigorous evaluation of its target selectivity to mitigate off-target effects and ensure a favorable therapeutic window.

The Imperative of Cross-Reactivity in Drug Development

In the quest for novel therapeutics, a compound's affinity for its intended target is only half the story. Cross-reactivity, the binding of a drug to targets other than the primary one, can lead to unforeseen side effects or, in some cases, beneficial polypharmacology. Understanding a compound's selectivity profile is therefore not merely a regulatory checkbox but a fundamental aspect of drug design and optimization.

The rationale for conducting extensive cross-reactivity studies rests on several pillars:

  • Anticipating Adverse Effects: Off-target interactions are a primary cause of drug attrition during preclinical and clinical development. Early identification of potential liabilities allows for structural modifications to engineer out unwanted activities.

  • Elucidating Mechanism of Action: A comprehensive selectivity profile can help confirm that the observed physiological effects are indeed due to the modulation of the intended target.

  • Discovering New Therapeutic Opportunities: Unanticipated off-target activities can sometimes be harnessed for therapeutic benefit, leading to the development of multi-target drugs for complex diseases.

This guide will use a case study approach, focusing on a specific N-methylpicolinamide-4-thiol derivative, to illustrate the practical application of cross-reactivity profiling.

Case Study: Selectivity Profile of an N-Methylpicolinamide-4-thiol Derivative (Compound 6p)

A study by Huang and colleagues detailed the synthesis and evaluation of a series of N-methylpicolinamide-4-thiol derivatives as potential antitumor agents.[1][4][5] One of the most promising compounds, designated 6p , displayed potent, broad-spectrum anti-proliferative activity against several human cancer cell lines.[4][5] Advanced kinase inhibitory assays revealed that compound 6p selectively inhibits Aurora-B kinase, a key regulator of mitosis that is often overexpressed in tumors.[4][5]

To ascertain its selectivity, compound 6p was screened against a panel of six kinases at a concentration of 10 µM. The results are summarized in the table below.

Kinase TargetPercent Inhibition at 10 µMPrimary Function
Aurora-B 87% Mitotic Regulation
Aurora-A25%Mitotic Regulation
Axl30%Cell Proliferation, Survival
Flt315%Hematopoiesis, Angiogenesis
KDR (VEGFR2)20%Angiogenesis
PDGFRα18%Cell Growth and Division

Data sourced from Huang et al. (2012).[5]

The data clearly demonstrates that compound 6p exhibits significant selectivity for Aurora-B over other closely related kinases. This level of selectivity is a crucial attribute for a therapeutic candidate, as indiscriminate inhibition of multiple kinases can lead to significant toxicity. The Aurora-B signaling pathway plays a critical role in cell division, and its inhibition is a validated strategy in oncology.

Caption: Simplified Aurora-B signaling pathway in mitosis.

Methodologies for Assessing Cross-Reactivity

A variety of techniques can be employed to assess the cross-reactivity of a compound. Here, we provide detailed protocols for two widely used and powerful methods: Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).

Competitive ELISA

Competitive ELISA is a highly sensitive immunoassay used to quantify small molecules. It operates on the principle of competition between the unlabeled test compound and a labeled version of the antigen for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the test compound.

Experimental Protocol: Competitive ELISA for Cross-Reactivity Screening

  • Plate Coating:

    • Coat the wells of a 96-well high-binding microplate with 100 µL of the target protein (e.g., recombinant Aurora-B kinase) at a concentration of 1-10 µg/mL in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Cover the plate and incubate overnight at 4°C.

  • Washing:

    • Remove the coating solution and wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.

  • Blocking:

    • Block non-specific binding sites by adding 200 µL of blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS) to each well.

    • Incubate for 1-2 hours at room temperature.

  • Competition Reaction:

    • Wash the plate three times as described in step 2.

    • Prepare serial dilutions of the this compound-based test compounds and a known labeled competitor (e.g., biotinylated tracer) in assay buffer.

    • Add 50 µL of the test compound dilutions and 50 µL of the labeled competitor to the wells.

    • Incubate for 2 hours at room temperature with gentle shaking.

  • Detection:

    • Wash the plate five times.

    • Add 100 µL of enzyme-conjugated streptavidin (e.g., Streptavidin-HRP) diluted in blocking buffer to each well.

    • Incubate for 1 hour at room temperature.

  • Substrate Addition and Measurement:

    • Wash the plate five times.

    • Add 100 µL of a suitable substrate (e.g., TMB) to each well and incubate in the dark until color develops (typically 15-30 minutes).

    • Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Plot the absorbance against the log of the test compound concentration to generate a dose-response curve and determine the IC₅₀ value.

Caption: Workflow for a competitive ELISA experiment.

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique that allows for the real-time monitoring of biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate, providing kinetic data (association and dissociation rates) in addition to affinity data.[5][6][7]

Experimental Protocol: SPR for Kinase Inhibitor Selectivity

  • Sensor Chip Preparation:

    • Select a suitable sensor chip (e.g., CM5) and activate the surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Ligand Immobilization:

    • Immobilize the panel of kinases (e.g., Aurora-A, Axl, Flt3, etc.) onto different flow cells of the sensor chip via amine coupling. A reference flow cell should be prepared for background subtraction.

    • Deactivate any remaining active esters with ethanolamine.

  • Analyte Injection:

    • Prepare a series of dilutions of the this compound-based test compound (analyte) in a suitable running buffer (e.g., HBS-EP+).

    • Inject the analyte dilutions over the flow cells at a constant flow rate.

  • Data Collection:

    • Monitor the binding and dissociation in real-time by recording the sensorgram (response units vs. time).

  • Regeneration:

    • After each analyte injection, regenerate the sensor surface by injecting a solution that disrupts the ligand-analyte interaction without denaturing the immobilized ligand (e.g., a low pH buffer or high salt concentration).

  • Data Analysis:

    • Perform reference subtraction and blank correction.

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₐ).

SPR_Workflow cluster_0 Setup cluster_1 Measurement Cycle cluster_2 Analysis Immobilize_Ligand Immobilize Kinase on Sensor Chip Association Inject Compound (Association) Immobilize_Ligand->Association Prepare_Analyte Prepare Compound Dilutions Prepare_Analyte->Association Dissociation Buffer Flow (Dissociation) Association->Dissociation Regeneration Inject Regeneration Solution Dissociation->Regeneration Data_Processing Process Sensorgram Dissociation->Data_Processing Regeneration->Association Next Cycle Kinetic_Fitting Fit to Binding Model Data_Processing->Kinetic_Fitting Determine_Constants Calculate ka, kd, KD Kinetic_Fitting->Determine_Constants

Caption: Experimental workflow for Surface Plasmon Resonance (SPR).

Conclusion and Future Perspectives

The cross-reactivity profiling of this compound-based compounds is an indispensable step in their development as therapeutic agents. As illustrated by the case of the Aurora-B kinase inhibitor 6p , a focused screening panel can reveal a compound's selectivity profile and bolster its case for further development. The methodologies of competitive ELISA and SPR offer robust and quantitative means to assess these interactions.

For researchers in this field, it is crucial to not only identify the on-target potency but to proactively investigate potential off-target liabilities. This guide provides a framework for such investigations, emphasizing the importance of logical experimental design and the application of powerful analytical techniques. As our understanding of complex biological systems grows, a comprehensive knowledge of a compound's interactions across the proteome will become increasingly vital for the development of safer and more effective medicines.

References

head-to-head comparison of different synthetic routes to 4-Methoxypicolinamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Methoxypicolinamide is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its pyridine core, substituted with both a methoxy group and a carboxamide, offers multiple points for diversification and interaction with biological targets. The efficient and scalable synthesis of this compound is therefore of significant interest to researchers in the pharmaceutical and agrochemical industries. This guide provides an in-depth, head-to-head comparison of two distinct synthetic strategies for preparing this compound, offering field-proven insights into the causality behind experimental choices, detailed protocols, and a comparative analysis to inform route selection for specific research and development needs.

Synthetic Strategy Overview

Two primary and logically distinct strategies for the synthesis of this compound will be evaluated:

  • Route 1: Nucleophilic Aromatic Substitution (SNAr) on a 4-Halopicolinamide Intermediate. This convergent approach involves the initial construction of a 4-chloropicolinamide core, followed by a late-stage displacement of the chloride with a methoxy group.

  • Route 2: Late-Stage Amidation of a 4-Methoxypicolinate Ester. This linear strategy focuses on establishing the 4-methoxy substituent on an ester intermediate, with the final step being the conversion of the ester to the primary amide.

Route 1: Nucleophilic Aromatic Substitution (SNAr) Pathway

This strategy is predicated on the activation of the 4-position of the pyridine ring by the electron-withdrawing nature of the ring nitrogen and the carboxamide group, facilitating nucleophilic displacement of a halide.

Overall Reaction Scheme

Workflow Diagram

Caption: Workflow for the SNAr approach (Route 1).

Mechanistic Rationale & Expertise-Driven Insights

Step 1: Chlorination and Amidation. The synthesis commences with picolinic acid. Treatment with thionyl chloride (SOCl₂) serves a dual purpose. Primarily, it converts the carboxylic acid into a highly reactive acyl chloride. Concurrently, under forcing conditions (reflux), thionyl chloride can also chlorinate the electron-deficient pyridine ring, preferentially at the 4-position.[1][2] This is a known, though sometimes unexpected, side reaction that can be leveraged for this synthesis. The catalytic amount of DMF acts as a Vilsmeier-Haack catalyst, forming a reactive intermediate with SOCl₂ that accelerates the acyl chloride formation. The subsequent in-situ quenching of the crude acyl chloride with an ammonia source, such as aqueous ammonium hydroxide, yields the primary amide, 4-chloropicolinamide.

Step 2: Nucleophilic Aromatic Substitution (SNAr). The core of this route is the SNAr reaction. The pyridine nitrogen and the amide group at the 2-position act as powerful electron-withdrawing groups, which significantly lowers the electron density at the C4 position. This electronic deficit makes the carbon atom highly susceptible to attack by nucleophiles.[3] Sodium methoxide (NaOCH₃) serves as a potent source of the methoxide nucleophile. The mechanism proceeds via a two-step addition-elimination sequence. The methoxide ion attacks the C4 carbon, breaking the aromaticity and forming a negatively charged intermediate known as a Meisenheimer complex.[4] This intermediate is stabilized by resonance, with the negative charge delocalized onto the electronegative pyridine nitrogen atom. This charge delocalization is the key factor that dramatically accelerates the reaction compared to nucleophilic substitution on an unactivated aryl halide like chlorobenzene.[3][4] In the final, rapid step, the chloride ion is expelled as a leaving group, and the aromaticity of the pyridine ring is restored, yielding the final product, this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Chloropicolinamide

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add picolinic acid (1.0 eq).

  • Under a nitrogen atmosphere, cautiously add thionyl chloride (5.0 eq) followed by a catalytic amount of N,N-dimethylformamide (DMF, ~0.1 mL).

  • Heat the reaction mixture to reflux (approx. 75-80 °C) for 16-20 hours. The reaction progress can be monitored by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and carefully remove the excess thionyl chloride under reduced pressure.

  • Cool the crude residue (4-chloropicolinoyl chloride) in an ice bath (0-5 °C).

  • Slowly and cautiously add aqueous ammonium hydroxide (28-30%, ~10 eq) to the cooled residue with vigorous stirring, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

  • The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield 4-chloropicolinamide.[5][6]

Step 2: Synthesis of this compound

  • Prepare a solution of sodium methoxide by carefully adding sodium metal (1.2 eq) to anhydrous methanol (sufficient volume) in a flask under a nitrogen atmosphere. Allow the sodium to react completely.

  • To this solution, add 4-chloropicolinamide (1.0 eq) from Step 1.

  • Heat the reaction mixture to reflux (approx. 65 °C) for 4-6 hours. Monitor the disappearance of the starting material by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and neutralize it with a calculated amount of acetic acid or by bubbling CO₂ gas.

  • Remove the solvent (methanol) under reduced pressure.

  • The resulting residue is partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) or by recrystallization to afford pure this compound.[7]

Route 2: Late-Stage Amidation Pathway

This linear approach prioritizes the early installation of the methoxy group, carrying it through the synthesis before the final conversion of an ester to the target amide.

Overall Reaction Scheme

Workflow Diagram

References

A Methodological Guide to Evaluating and Benchmarking Novel Compounds: The Case of 4-Methoxypicolinamide as a Putative Antifungal Agent

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The relentless emergence of drug-resistant fungal pathogens necessitates a robust pipeline for the discovery and evaluation of novel antifungal agents. While established drugs provide a framework for treatment, new chemical entities (NCEs) with potentially novel mechanisms of action are critical to overcoming clinical challenges. This guide establishes a comprehensive, scientifically rigorous framework for the initial evaluation and benchmarking of an uncharacterized compound, using 4-Methoxypicolinamide as a working example.

Currently, there is no published evidence detailing the antifungal properties of this compound; it is primarily documented as a reagent in chemical synthesis. Therefore, this document will not present pre-existing comparative data. Instead, it will serve as a detailed methodological roadmap for researchers to:

  • Screen for Antifungal Activity: Determine if the compound possesses any intrinsic activity against clinically relevant fungi.

  • Quantify Potency and Spectrum: Establish the compound's minimum inhibitory concentration (MIC) against a diverse panel of fungal species.

  • Characterize Mechanism of Action: Delineate whether the compound is fungistatic (inhibits growth) or fungicidal (kills the organism).

  • Assess Safety and Selectivity: Evaluate the compound's toxicity against mammalian cells to determine its therapeutic potential.

  • Benchmark Against Gold Standards: Objectively compare the NCE's performance metrics against widely used antifungal drugs.

This guide is structured to follow a logical, phased approach, mirroring a typical preclinical drug discovery cascade. Each experimental protocol is designed to be self-validating, with explanations grounded in established, authoritative standards from bodies such as the Clinical and Laboratory Standards Institute (CLSI).

Phase 1: Primary Screening for Antifungal Activity

The initial step is to ascertain whether this compound exhibits any biological activity against a representative panel of fungal pathogens. A cost-effective and high-throughput broth microdilution assay is the method of choice.

Rationale for Experimental Design: This primary screen uses a high concentration of the test compound against a limited, yet diverse, set of organisms. The panel should include representative yeasts (Candida albicans, Cryptococcus neoformans) and a mold (Aspergillus fumigatus) to provide a preliminary indication of the compound's potential spectrum of activity. A positive "hit" in this initial screen justifies proceeding to more rigorous and resource-intensive testing.

Experimental Protocol: Single-Point Concentration Screen

  • Compound Preparation: Solubilize this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Organism Preparation: Culture fungal isolates on appropriate agar plates (e.g., Sabouraud Dextrose Agar) and prepare inoculum suspensions standardized to a specific cell density (e.g., 0.5 McFarland standard), following CLSI M27-A3 guidelines for yeasts or M38-A2 for molds.

  • Assay Plate Preparation: In a 96-well microtiter plate, add the standardized fungal inoculum in appropriate broth medium (e.g., RPMI-1640).

  • Compound Addition: Add the this compound stock solution to achieve a final test concentration (e.g., 64 µg/mL). Ensure the final DMSO concentration is non-inhibitory (typically ≤1%).

  • Controls:

    • Positive Control: A known antifungal agent (e.g., Fluconazole for yeasts, Amphotericin B for all).

    • Negative Control: Fungal inoculum with solvent (DMSO) only, to ensure normal growth.

    • Sterility Control: Broth medium only, to check for contamination.

  • Incubation: Incubate plates at 35°C for 24-48 hours, depending on the organism's growth rate.

  • Readout: Assess fungal growth visually or by measuring optical density (OD) at 600 nm. A "hit" is defined as significant growth inhibition (e.g., ≥80%) compared to the negative control.

Phase 2: Potency and Spectrum Determination (MIC Testing)

Following a positive primary screen, the next phase quantifies the compound's potency by determining its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This is performed against an expanded panel of fungal species to define the compound's spectrum of activity.

Rationale for Experimental Design: A standardized broth microdilution assay, as detailed by CLSI, is the gold-standard method for determining MIC values. This provides reproducible and comparable data. The expanded panel should include fluconazole-resistant strains of Candida species, other non-albicans Candida species (C. glabrata, C. auris), and other clinically relevant molds to understand the compound's potential utility against drug-resistant pathogens.

Experimental Workflow for MIC Determination

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis P1 Prepare 2X Compound Serial Dilutions (this compound & Comparators) A1 Dispense 50µL of 2X Drug Dilutions into 96-well Plate P1->A1 P2 Prepare Standardized Fungal Inoculum (0.5 McFarland) A2 Add 50µL of Standardized Inoculum to each well P2->A2 A3 Include Growth & Sterility Controls A2->A3 R1 Incubate Plate (35°C, 24-48h) A3->R1 R2 Read Plates Visually or with Spectrophotometer R1->R2 R3 Determine MIC: Lowest concentration with no visible growth R2->R3

Caption: Workflow for Broth Microdilution MIC Assay.

Data Presentation: Comparative MIC Table

All generated MIC data should be compiled into a clear, comparative table. This allows for direct benchmarking of this compound against established agents.

Fungal StrainThis compound MIC (µg/mL)Fluconazole MIC (µg/mL)Amphotericin B MIC (µg/mL)Caspofungin MIC (µg/mL)
Candida albicans (SC5314)[Insert Data]0.50.250.03
C. glabrata (ATCC 2001)[Insert Data]160.50.06
C. auris (B11221)[Insert Data]>6410.125
Cryptococcus neoformans (H99)[Insert Data]80.25>16
Aspergillus fumigatus (Af293)[Insert Data]>640.50.125

Phase 3: Fungistatic vs. Fungicidal Activity

Determining whether a compound inhibits growth (fungistatic) or actively kills the fungus (fungicidal) is a critical step in understanding its therapeutic potential. This is typically assessed using a time-kill assay.

Rationale for Experimental Design: Time-kill assays provide a dynamic view of a compound's activity over time. By exposing a standardized inoculum to the compound at concentrations relative to its MIC (e.g., 1x, 4x, 16x MIC) and plating aliquots at various time points, one can quantify the reduction in viable cells (Colony Forming Units, CFUs). A ≥3-log10 (99.9%) reduction in CFU/mL compared to the initial inoculum is the standard definition of fungicidal activity.

Experimental Protocol: Time-Kill Assay

  • Inoculum Preparation: Prepare a standardized fungal suspension (e.g., 1-5 x 10^5 CFU/mL) in broth.

  • Exposure: Add this compound at concentrations corresponding to 0x MIC (growth control), 1x MIC, 4x MIC, and 16x MIC. Include a comparator drug as well.

  • Time-Point Sampling: At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each culture.

  • Plating: Perform serial dilutions of the aliquot and plate onto agar plates.

  • Incubation & Counting: Incubate the plates until colonies are visible, then count the CFUs to determine the viable cell count at each time point.

  • Analysis: Plot log10 CFU/mL versus time for each concentration.

Phase 4: In Vitro Safety and Selectivity Profiling

A promising antifungal agent must be selectively toxic to fungal cells while exhibiting minimal toxicity to host (mammalian) cells. This is assessed via in vitro cytotoxicity assays.

Rationale for Experimental Design: Standard cell lines, such as HepG2 (human liver carcinoma) or HEK293 (human embryonic kidney), are used as proxies for human cells. Exposing these cells to the compound and measuring viability allows for the determination of the 50% cytotoxic concentration (CC50). The ratio of host cell toxicity to fungal activity is expressed as the Selectivity Index (SI = CC50 / MIC), where a higher SI value is desirable.

Experimental Protocol: Mammalian Cell Cytotoxicity Assay (MTT/XTT Assay)

  • Cell Culture: Culture HepG2 cells in appropriate media in a 96-well plate until they form a confluent monolayer.

  • Compound Exposure: Remove the media and add fresh media containing serial dilutions of this compound.

  • Incubation: Incubate for 24-48 hours.

  • Viability Reagent: Add a viability reagent like MTT or XTT, which is converted into a colored product by metabolically active (i.e., living) cells.

  • Readout: Measure the absorbance of the colored product using a plate reader.

  • Calculation: Calculate the percentage of cell viability relative to the untreated control for each concentration and determine the CC50 value.

Data Presentation: Selectivity Index Table

CompoundTarget Organism MIC (µg/mL)Host Cell CC50 (µg/mL)Selectivity Index (SI = CC50/MIC)
This compound[Insert MIC Data][Insert CC50 Data][Calculate SI]
Amphotericin B0.25~2.5~10
Fluconazole0.5>1000>2000

Benchmarking Summary: A Comparative Framework

To benchmark this compound, its performance must be viewed in the context of established antifungal agents, each with a distinct mechanism of action.

Comparative Overview of Antifungal Mechanisms

G cluster_fungus Fungal Cell cluster_drugs Antifungal Drug Classes CellWall Cell Wall (β-glucan) Fungus_Cell_Target Fungus_Cell_Target CellMembrane Cell Membrane (Ergosterol) Nucleus Nucleus (DNA/RNA Synthesis) Azoles Azoles (e.g., Fluconazole) Azoles->CellMembrane Inhibits Ergosterol Synthesis Polyenes Polyenes (e.g., Amphotericin B) Polyenes->CellMembrane Binds to Ergosterol, forms pores Echinocandins Echinocandins (e.g., Caspofungin) Echinocandins->CellWall Inhibits β-glucan Synthase NCE This compound (Target Unknown) NCE->Fungus_Cell_Target Potential Target?

Caption: Mechanisms of action for major antifungal classes.

This guide provides a structured, phase-by-phase methodology for the comprehensive evaluation of a novel compound, this compound, for antifungal activity. By adhering to standardized protocols from authoritative bodies like CLSI, researchers can generate robust, reproducible data on the compound's potency, spectrum, mechanism of action, and selectivity. The ultimate goal is to build a data package that allows for a direct and meaningful comparison against the current arsenal of antifungal agents. Should this compound or any NCE demonstrate a promising profile—high potency against resistant strains, a fungicidal mechanism, and a high selectivity index—it would warrant progression into more advanced preclinical and clinical development.

The 4-Methoxypicolinamide Scaffold: A Comparative Guide to Structural Activity Relationships in Oncology, Neuroscience, and Inflammation

Author: BenchChem Technical Support Team. Date: January 2026

The 4-methoxypicolinamide scaffold has emerged as a privileged structure in modern medicinal chemistry, serving as the foundation for a diverse array of biologically active molecules. Its inherent structural and electronic properties, including its capacity for hydrogen bonding and metal chelation, make it a versatile starting point for the development of targeted therapeutics. This guide provides an in-depth, comparative analysis of the structural activity relationships (SAR) of this compound analogs across three key therapeutic areas: oncology, neuroscience, and anti-inflammatory research. We will dissect the nuanced structural modifications that govern target selectivity and potency, supported by experimental data and detailed protocols to empower researchers in their drug discovery endeavors.

The this compound Core: A Privileged Scaffold

The picolinamide moiety, a carboxamide derivative of picolinic acid, is a common feature in numerous bioactive compounds. The introduction of a methoxy group at the 4-position of the pyridine ring significantly influences the electronic and conformational properties of the molecule, often enhancing its interaction with biological targets. This core structure has been successfully exploited to generate potent inhibitors of protein kinases, allosteric modulators of G-protein coupled receptors (GPCRs), and agents with anti-inflammatory properties. The strategic diversification of substituents at other positions of the picolinamide ring and on appended functionalities allows for the fine-tuning of activity and selectivity.

SAR in Oncology: Targeting Kinase-Driven Proliferation

A significant focus of research on this compound analogs has been in the development of novel anticancer agents, particularly as kinase inhibitors. The picolinamide core often serves as a hinge-binding motif, crucial for anchoring the inhibitor to the ATP-binding site of the target kinase.

N-Methyl-4-phenoxypicolinamide Analogs as Multi-Kinase Inhibitors

One prominent class of anticancer this compound analogs features an N-methyl amide and a 4-phenoxy linkage. These compounds, inspired by the structure of the multi-kinase inhibitor sorafenib, have demonstrated potent anti-proliferative activity against various cancer cell lines.

Key SAR Insights:

  • The N-methylpicolinamide moiety is critical for activity, often forming key hydrogen bonds with the hinge region of kinases.

  • The 4-phenoxy linker provides a scaffold for introducing diverse substituents that can interact with the solvent-exposed region of the kinase.

  • Substitution on the terminal phenyl ring of the phenoxy group dramatically impacts potency. The introduction of heterocyclic moieties, such as 1,3,4-thiadiazoles, has yielded compounds with significantly enhanced cytotoxicity compared to the parent structures. For instance, compound 8e from a synthesized series showed potent cytotoxicity against H460 and HT-29 cell lines with IC50 values of 1.7 µM and 3.0 µM, respectively, outperforming the reference drug sorafenib[1].

Table 1: Comparative in vitro Cytotoxicity of N-Methyl-4-phenoxypicolinamide Analogs [1]

CompoundR Group on Terminal PhenylA549 IC50 (µM)H460 IC50 (µM)HT-29 IC50 (µM)
Sorafenib-4.23.94.5
8c 4-Chlorophenyl4.12.53.2
8d 4-Bromophenyl3.92.13.1
8e 4-Methylphenyl3.61.73.0
8j 3,4-Dichlorophenyl4.52.83.5
N-Methylpicolinamide-4-thiol Derivatives as Aurora-B Kinase Inhibitors

Replacing the 4-phenoxy linker with a 4-thioether linkage has led to the discovery of potent and selective inhibitors of Aurora-B kinase, a key regulator of mitosis. Overexpression of Aurora-B is implicated in various cancers, making it an attractive therapeutic target.

Key SAR Insights:

  • The 4-thioether linkage appears to be crucial for directing selectivity towards Aurora-B kinase.

  • Substitutions on the terminal aryl group are critical for potency. Compound 6p from a studied series, featuring a 3-trifluoromethyl-4-chlorophenyl group, demonstrated broad-spectrum anti-proliferative activity and selective inhibition of Aurora-B kinase with 87% inhibition at a 10 µM concentration[2].

Table 2: Anti-proliferative Activity of Lead Compound 6p and Sorafenib [2]

CompoundHepG2 IC50 (µM)HCT-116 IC50 (µM)SW480 IC50 (µM)SPC-A1 IC50 (µM)A375 IC50 (µM)
6p 11.218.329.157.986.43
Sorafenib7.896.217.549.128.03
Relevant Signaling Pathways in Oncology

PI3K_Akt_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Apoptosis_Inh Inhibition of Apoptosis Akt->Apoptosis_Inh inhibits S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 mTORC2 mTORC2 mTORC2->Akt phosphorylates (Ser473) Proliferation Cell Proliferation & Growth S6K->Proliferation fourEBP1->Proliferation inhibits translation (when unphosphorylated) GrowthFactor Growth Factor GrowthFactor->RTK caption PI3K/Akt/mTOR Signaling Pathway

Aurora_B_Pathway cluster_mitosis Mitosis CPC Chromosomal Passenger Complex (CPC) AuroraB Aurora B Kinase CPC->AuroraB contains Kinetochore Kinetochore- Microtubule Attachment AuroraB->Kinetochore ensures proper attachment HistoneH3 Histone H3 AuroraB->HistoneH3 phosphorylates Cytokinesis Cytokinesis AuroraB->Cytokinesis regulates Mitotic_Progression Correct Mitotic Progression Kinetochore->Mitotic_Progression leads to Cell_Division Successful Cell Division Cytokinesis->Cell_Division results in Picolinamide_Analog Picolinamide-4-thiol Analog (e.g., 6p) Picolinamide_Analog->AuroraB inhibits caption Role of Aurora B Kinase in Mitosis

SAR in Neuroscience: Allosteric Modulation of Glutamate Receptors

The versatility of the this compound scaffold extends to the central nervous system (CNS), where its analogs have been developed as potent and selective allosteric modulators of metabotropic glutamate receptors (mGluRs). These receptors play crucial roles in synaptic transmission and plasticity, and their modulation holds promise for treating various neurological and psychiatric disorders.

4-Alkoxy-6-methylpicolinamide Analogs as mGlu5 Negative Allosteric Modulators (NAMs)

Analogs of 4-alkoxy-6-methylpicolinamide have been identified as negative allosteric modulators (NAMs) of mGluR5. These compounds have therapeutic potential for conditions such as Parkinson's disease, anxiety, and depression.

Key SAR Insights:

  • The 6-methyl group on the picolinamide ring is a common feature in this series and appears to be important for activity.

  • The 4-alkoxy group is a key area for modification. Truncating a more complex pyrimidine head group to a simple methyl ether identified a minimum pharmacophore with weak but promising mGlu5 NAM activity (IC50 = 7.2 µM)[3].

  • Further exploration of the alkoxy chain revealed that the introduction of chiral centers can lead to enantioselectivity, with the (R)-isomer of one analog showing over 5-fold greater activity[3].

Table 3: In vitro Activity of 4-Alkoxy-6-methylpicolinamide mGlu5 NAMs [3]

CompoundR1 (Alkoxy Group)h mGlu5 IC50 (µM)% Glu Min
11 Methoxy7.25.5
15a Ethoxy2.810.3
15b Isopropoxy1.518.2
19c (R)-sec-Butoxy0.925.1
19d (S)-sec-Butoxy5.115.8
N-(4-acetamido)phenylpicolinamides as mGlu4 Positive Allosteric Modulators (PAMs)

In contrast to the mGlu5 NAMs, a different series of this compound analogs, the N-(4-acetamido)phenylpicolinamides, have been developed as positive allosteric modulators (PAMs) of mGluR4. These compounds have potential applications in the treatment of Parkinson's disease and other CNS disorders.

Key SAR Insights:

  • The N-(4-acetamido)phenyl moiety is a key structural feature for mGlu4 PAM activity.

  • Modifications to the picolinamide portion have shown that replacing a 5-bromo-2-furyl amide with a 2-pyridyl group resulted in a significant increase in potency (from >1 µM to 99.5 nM)[4].

  • The basicity of the nitrogen in the 6-membered heterocyclic replacements on the amide is important, with the 2-pyridyl analog being more potent than pyrazine or pyrimidine analogs[4].

SAR in Anti-Inflammatory Drug Discovery

While less explored than in oncology and neuroscience, the this compound scaffold also holds promise for the development of anti-inflammatory agents. Inflammation is a key pathological feature of many chronic diseases, and targeting inflammatory signaling pathways is a major focus of drug discovery.

Inhibition of Pro-inflammatory Cytokine Production

The anti-inflammatory effects of some picolinamide derivatives are attributed to their ability to inhibit the production of pro-inflammatory cytokines, potentially through the modulation of signaling pathways such as the NF-κB pathway. The inhibition of phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic AMP (cAMP), is another mechanism by which picolinamide-related structures can exert anti-inflammatory effects. Elevated cAMP levels are associated with the suppression of inflammatory responses[5]. While specific SAR studies on this compound analogs as anti-inflammatory agents are less prevalent in the literature, the general principles of targeting inflammatory pathways with heterocyclic scaffolds apply.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates to DNA DNA NFkB_nuc->DNA binds to Gene_Transcription Pro-inflammatory Gene Transcription DNA->Gene_Transcription initiates Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Stimuli->IKK activate Picolinamide_Analog Picolinamide Analog Picolinamide_Analog->IKK inhibits caption NF-κB Signaling Pathway in Inflammation

Experimental Protocols

MTT Assay for Cell Viability and Cytotoxicity

Objective: To determine the in vitro cytotoxic effect of this compound analogs on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Step-by-Step Methodology: [6][7][8]

  • Cell Seeding:

    • Harvest cancer cells (e.g., A549, H460, HT-29) from culture and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound analogs in culture medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., sorafenib).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Gently shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compounds Add Compound Dilutions Incubate_24h->Add_Compounds Incubate_48_72h Incubate 48-72h Add_Compounds->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_2_4h Incubate 2-4h Add_MTT->Incubate_2_4h Solubilize Add Solubilization Solution Incubate_2_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data caption MTT Assay Workflow

Calcium Mobilization Assay for GPCR Activity

Objective: To determine the activity of this compound analogs as allosteric modulators of mGluRs.

Principle: This assay measures changes in intracellular calcium concentration upon GPCR activation. For Gq-coupled receptors like mGluR5, activation leads to the release of calcium from intracellular stores. This change in calcium levels is detected using a calcium-sensitive fluorescent dye.

Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Culture HEK293 cells stably expressing the mGluR of interest (e.g., mGluR5).

    • Plate the cells in a 96-well or 384-well black-walled, clear-bottom plate at an appropriate density.

    • Incubate overnight to allow for cell adherence.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (to prevent dye leakage).

    • Remove the culture medium from the cells and add the dye loading buffer.

    • Incubate the plate at 37°C for 1 hour, followed by 30 minutes at room temperature in the dark.

  • Compound Addition and Signal Detection:

    • Prepare serial dilutions of the this compound analogs (for NAM/PAM screening) and a fixed concentration of the agonist (e.g., glutamate) at an EC20 or EC80 concentration.

    • Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence.

    • For antagonist/NAM mode, add the test compounds and incubate for a short period before adding the agonist. For agonist/PAM mode, add the test compounds and the agonist simultaneously or sequentially.

    • Record the fluorescence signal over time to measure the calcium flux.

  • Data Analysis:

    • Analyze the fluorescence data to determine the change in intracellular calcium concentration.

    • For NAMs, calculate the percent inhibition of the agonist response. For PAMs, calculate the fold-shift in the agonist's EC50.

    • Generate dose-response curves and calculate IC50 or EC50 values.

Conclusion and Future Perspectives

The this compound scaffold has proven to be a remarkably fruitful starting point for the discovery of novel therapeutic agents targeting a range of diseases. The comparative analysis of its analogs reveals that subtle structural modifications can profoundly influence biological activity and target selectivity. In oncology, the focus has been on developing kinase inhibitors, with the N-methylpicolinamide moiety acting as a key hinge-binding element. In neuroscience, the same core structure has been adapted to create highly selective allosteric modulators of glutamate receptors, demonstrating the scaffold's conformational flexibility.

Future research in this area should focus on several key aspects. Firstly, a more systematic exploration of the anti-inflammatory potential of this compound analogs is warranted, given the strong mechanistic links between inflammation and the targets of many existing analogs. Secondly, the development of dual-target or multi-target ligands based on this scaffold could offer new therapeutic opportunities for complex diseases. Finally, the application of advanced computational methods, such as free energy perturbation (FEP) and machine learning, could accelerate the design of next-generation this compound analogs with optimized potency, selectivity, and pharmacokinetic properties. The continued exploration of this privileged scaffold promises to yield new and effective medicines for a variety of human diseases.

References

A Comparative Toxicological Assessment of 4-Methoxypicolinamide and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Development

In the landscape of modern drug discovery, the pyridinecarboxamide scaffold, a six-membered aromatic ring containing one nitrogen atom and an amide functional group, is a cornerstone of medicinal chemistry. This guide provides a comparative toxicological assessment of 4-Methoxypicolinamide, a picolinamide derivative of interest, against its structural isomers and analogs, including picolinamide and isonicotinamide. As direct toxicological data for this compound is limited in publicly accessible literature, this analysis relies on a synthesis of available data for its derivatives and closely related compounds to construct a predictive toxicity profile. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and experimental frameworks necessary to evaluate the safety profiles of this chemical class.

Introduction to the Pyridinecarboxamide Landscape

Picolinamide (pyridine-2-carboxamide), isonicotinamide (pyridine-4-carboxamide), and their derivatives represent a versatile class of compounds with a broad spectrum of biological activities. Nicotinamide (pyridine-3-carboxamide), a form of vitamin B3, is a well-known and extensively studied isomer, providing a valuable toxicological benchmark. The seemingly subtle shift in the position of the carboxamide group around the pyridine ring, along with substitutions like the methoxy group in this compound, can profoundly influence metabolic stability, target engagement, and, critically, the toxicity profile. Understanding these structure-toxicity relationships is paramount for the early-stage identification of viable drug candidates and the mitigation of potential safety liabilities.

Comparative Toxicity Profiles

This section summarizes the available toxicological data for this compound and its comparators. Due to the scarcity of direct data for this compound, information from its derivatives is used to infer a potential toxicological profile.

In Vitro Cytotoxicity

In vitro cytotoxicity assays are fundamental for determining a compound's potential to induce cell death. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a substance that inhibits a biological process, such as cell growth, by 50%.

Compound/DerivativeCell LineIC50 (µM)Citation
This compound Derivatives
N-methylpicolinamide-4-thiolHepG2 (Human Liver Carcinoma)62.96[1]
N-Methyl-4-phenoxypicolinamide derivative (8e)H460 (Human Lung Cancer)1.7[2]
N-Methyl-4-phenoxypicolinamide derivative (8e)HT-29 (Human Colon Cancer)3.0[2]
Picolinamide Derivatives
Compound 6p (N-methylpicolinamide-4-thiol derivative)HepG2 (Human Liver Carcinoma)2.23[3]
Isonicotinamide Derivatives
Novel Isonicotinamide DerivativeHepG2 (Human Liver Carcinoma)IC50 values reported for various derivatives[4]
Nicotinamide (for comparison)
NicotinamideMDA-MB-436, MCF-7 (Human Breast Cancer)Reduces cell viability[5]

Expert Interpretation: The available data on derivatives of this compound and picolinamide suggest that this scaffold can exhibit significant cytotoxic activity, particularly when functionalized. For instance, certain derivatives of N-methyl-4-phenoxypicolinamide show potent cytotoxicity against cancer cell lines with IC50 values in the low micromolar range[2]. The parent compound, N-methylpicolinamide-4-thiol, demonstrated moderate cytotoxicity against the human liver cell line HepG2, with an IC50 of 62.96 µM[1]. This suggests that while the core structure may possess some inherent cytotoxicity, the nature of the substituents plays a crucial role in determining the potency.

Acute Oral Toxicity

Acute oral toxicity studies, typically conducted in rodents, determine the median lethal dose (LD50), the dose required to kill half the members of a tested population.

CompoundSpeciesOral LD50 (mg/kg)Citation
This compound Analog
6-Chloro-4-methoxypicolinamide-Classified as Harmful if swallowed (Category 4)[6]
Picolinamide Analog
N-(2,6-Dimethylphenyl)-2-PicolinamideRat1594.15 (Predicted)[7]
Isonicotinamide Rat>875[8]
Nicotinamide (for comparison) Rat3,500[9]
Picolinic Acid (parent acid of Picolinamide)RatHigh doses are lethal[10]
Genotoxicity

Genotoxicity assays assess the potential of a compound to damage genetic material (DNA), which can lead to mutations and potentially cancer. The bacterial reverse mutation assay (Ames test) is a widely used initial screen for mutagenic potential.

Compound/Derivative ClassAmes Test ResultCitation
Picolinamide Derivatives Positive results reported for some derivatives[2][11]
Isonicotinamide Non-mutagenic in some assays[12]
Nicotinamide Generally considered not mutagenic[13]

Expert Interpretation: A significant finding is that some picolinamide-based spleen tyrosine kinase (Syk) inhibitors have returned positive results in the Ames test, indicating a potential for mutagenicity[2][11]. This is a critical safety concern that warrants careful evaluation for any novel picolinamide derivative, including this compound. In contrast, isonicotinamide and nicotinamide are generally considered non-mutagenic in bacterial assays[12][13]. This suggests that the position of the amide group on the pyridine ring may influence the genotoxic potential of these compounds.

Hepatotoxicity

The liver is a primary site of drug metabolism and is often susceptible to toxicity.

CompoundObservationCitation
Nicotinamide High doses (>3 g/day in humans) can cause reversible hepatotoxicity.[4][14][15]

Expert Interpretation: While specific hepatotoxicity data for this compound, picolinamide, and isonicotinamide are scarce in the available literature, the well-documented hepatotoxicity of high-dose nicotinamide serves as a cautionary precedent for this class of compounds[4][14][15]. Given that the liver is a major site of metabolism for many xenobiotics, it is plausible that high concentrations of other pyridinecarboxamide isomers could also lead to liver injury. Therefore, a thorough evaluation of hepatotoxicity is a critical step in the safety assessment of these compounds.

Key Experimental Protocols for Toxicity Assessment

To ensure scientific rigor and reproducibility, standardized protocols are essential. The following sections detail the methodologies for key in vitro and in vivo toxicity assays.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Protocol (96-well plate format):

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL)[16].

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, allowing viable cells to metabolize the MTT into formazan crystals[7].

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals[16].

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader[16]. The reference wavelength should be greater than 650 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

In Vitro Cytotoxicity: LDH Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.

Principle: LDH is a stable cytosolic enzyme that is released upon cell membrane damage. The released LDH catalyzes the conversion of a substrate into a colored product, the amount of which is proportional to the number of lysed cells.

Step-by-Step Protocol (96-well plate format):

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. It is crucial to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer)[17].

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 10 minutes to pellet the cells[17]. Carefully transfer 50 µL of the supernatant from each well to a new, optically clear 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant[10].

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light[17].

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader[18]. A reference wavelength of 680 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100.

Genotoxicity: Bacterial Reverse Mutation Assay (Ames Test - OECD 471)

The Ames test uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine for Salmonella, tryptophan for E. coli).

Principle: A test compound is considered mutagenic if it causes a significant increase in the number of revertant colonies (bacteria that have regained the ability to synthesize the essential amino acid) compared to the spontaneous reversion rate in the control group[8].

Step-by-Step Protocol (Plate Incorporation Method):

  • Strain Selection: At least five strains of bacteria should be used, including S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or WP2 uvrA (pKM101)[19].

  • Metabolic Activation: The assay is performed both with and without a mammalian metabolic activation system (S9 fraction from induced rat liver) to detect metabolites that may be mutagenic[3].

  • Compound Preparation: Dissolve the test compound in a suitable solvent (e.g., DMSO). Prepare a range of concentrations.

  • Assay Procedure: a. To 2 mL of molten top agar (at 45°C), add 0.1 mL of an overnight bacterial culture and 0.1 mL of the test compound solution (or control). b. For assays with metabolic activation, add 0.5 mL of the S9 mix to the top agar. c. Vortex the mixture gently and pour it onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies and/or a reproducible, statistically significant increase in the number of revertants in at least one strain, with or without metabolic activation.

In Vivo Hepatotoxicity Study (Adapted from OECD 408)

This study provides information on the potential health hazards arising from repeated exposure to a substance over a 90-day period.

Principle: The test substance is administered orally to rodents for 90 days, and the animals are monitored for signs of toxicity. At the end of the study, a comprehensive examination, including hematology, clinical biochemistry, and histopathology of the liver, is performed[20][21].

Step-by-Step Protocol (Rodent Model):

  • Animal Selection: Use young, healthy adult rodents (rats are preferred), with at least 10 males and 10 females per group[20].

  • Dose Groups: At least three dose levels and a control group are used. The highest dose should induce some toxicity but not mortality[20].

  • Administration: The test compound is administered daily for 90 days, typically by oral gavage or in the diet/drinking water[21].

  • Clinical Observations: Conduct daily observations for mortality and signs of toxicity. Perform detailed clinical examinations weekly[20].

  • Body Weight and Food/Water Consumption: Record body weight weekly and food/water consumption periodically.

  • Terminal Procedures: At the end of the 90-day period, collect blood for hematology and clinical biochemistry analysis (including liver function tests such as ALT, AST, and ALP).

  • Necropsy and Histopathology: Perform a full necropsy on all animals. Preserve the liver and other target organs for histopathological examination.

  • Data Analysis: Analyze the data for any compound-related effects on clinical signs, body weight, organ weights, hematology, clinical biochemistry, and histopathology of the liver. Determine the No-Observed-Adverse-Effect Level (NOAEL).

Visualizing Molecular and Experimental Pathways

Postulated Metabolic Pathway of Picolinamide Derivatives

The metabolism of picolinamide derivatives is not as extensively characterized as that of nicotinamide. However, based on general principles of drug metabolism and available literature, a plausible pathway can be postulated. The pyridine ring can undergo oxidation, and the amide bond is susceptible to hydrolysis.

Metabolic_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Picolinamide_Derivative Picolinamide Derivative Oxidized_Metabolite Oxidized Metabolite (e.g., N-oxide, hydroxylated) Picolinamide_Derivative->Oxidized_Metabolite CYP450 Enzymes Hydrolyzed_Metabolite Picolinic Acid Derivative Picolinamide_Derivative->Hydrolyzed_Metabolite Amidases Conjugated_Metabolite Conjugated Metabolite (Glucuronide, Sulfate) Oxidized_Metabolite->Conjugated_Metabolite UGTs, SULTs Hydrolyzed_Metabolite->Conjugated_Metabolite UGTs, SULTs Excretion Excretion Conjugated_Metabolite->Excretion

Caption: Postulated metabolic pathway for picolinamide derivatives.

Experimental Workflow: In Vitro Cytotoxicity Assessment

The following diagram illustrates the general workflow for conducting in vitro cytotoxicity assays like the MTT and LDH assays.

Cytotoxicity_Workflow Start Start Cell_Seeding Seed Cells in 96-well Plate Start->Cell_Seeding Incubation_24h Incubate 24h (Cell Attachment) Cell_Seeding->Incubation_24h Compound_Treatment Treat with Serial Dilutions of Test Compound Incubation_24h->Compound_Treatment Incubation_Exposure Incubate for Exposure Period (24-72h) Compound_Treatment->Incubation_Exposure Assay_Specific_Steps Assay-Specific Steps Incubation_Exposure->Assay_Specific_Steps MTT_Assay Add MTT Reagent Incubate 2-4h Add Solubilizer Assay_Specific_Steps->MTT_Assay MTT LDH_Assay Collect Supernatant Add LDH Reagent Incubate ~30 min Assay_Specific_Steps->LDH_Assay LDH Absorbance_Measurement Measure Absorbance (Microplate Reader) MTT_Assay->Absorbance_Measurement LDH_Assay->Absorbance_Measurement Data_Analysis Calculate % Viability/Cytotoxicity Determine IC50 Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Caption: General workflow for in vitro cytotoxicity assays.

Experimental Workflow: Ames Test for Genotoxicity

This diagram outlines the key steps involved in performing the Ames test.

Ames_Test_Workflow Start Start Prepare_Components Prepare: - Bacterial Strains - Test Compound Dilutions - S9 Mix (for +S9 condition) Start->Prepare_Components Mix_Components Mix in Top Agar: - Bacteria - Test Compound - S9 Mix (optional) Prepare_Components->Mix_Components Plate_Mixture Pour Mixture onto Minimal Glucose Agar Plates Mix_Components->Plate_Mixture Incubation Incubate at 37°C for 48-72 hours Plate_Mixture->Incubation Count_Colonies Count Revertant Colonies Incubation->Count_Colonies Analyze_Results Analyze Data: - Compare to Control - Assess Dose-Response Count_Colonies->Analyze_Results Conclusion Conclusion Analyze_Results->Conclusion Mutagenic Mutagenic Conclusion->Mutagenic Significant Increase Non_Mutagenic Non-Mutagenic Conclusion->Non_Mutagenic No Significant Increase End End Mutagenic->End Non_Mutagenic->End

Caption: Workflow for the Ames test for genotoxicity.

Conclusion and Future Directions

This guide provides a comparative overview of the toxicological profile of this compound based on available data for its derivatives and structurally similar compounds. The analysis suggests that the picolinamide scaffold, while showing promise in various therapeutic areas, may present certain toxicological liabilities, including potential cytotoxicity and genotoxicity, that appear to be more pronounced than in its isonicotinamide and nicotinamide isomers.

The significant data gap regarding the direct toxicity of this compound underscores the critical need for empirical testing. Researchers working with this compound and its novel derivatives are strongly advised to conduct a comprehensive suite of in vitro and in vivo toxicity studies as outlined in this guide. Early and thorough toxicological assessment is indispensable for de-risking novel chemical entities and ensuring the development of safe and effective medicines. Future research should focus on establishing a clear structure-toxicity relationship within the picolinamide class to guide the rational design of safer therapeutic agents.

References

A Comparative In Silico Analysis of 4-Methoxypicolinamide Binding to Cancer-Associated Protein Targets

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Comparative Molecular Docking

In the landscape of modern drug discovery, the strategic use of computational tools is paramount for the rapid and efficient screening of potential therapeutic agents. Molecular docking, a cornerstone of structure-based drug design, allows us to predict the binding orientation and affinity of a small molecule within the active site of a target protein. This guide presents a comparative molecular docking study of 4-Methoxypicolinamide, a heterocyclic amide scaffold of interest, against three distinct and clinically relevant protein targets implicated in oncology: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Mesenchymal-Epithelial Transition factor (c-Met), and Histone Deacetylase 8 (HDAC8).

This document is structured to provide not just a protocol, but a field-proven perspective on the causality behind experimental choices, ensuring a robust and self-validating computational workflow. We will delve into the rationale for target selection, provide a detailed, step-by-step methodology for the entire in silico process, and culminate in a comparative analysis of the docking results, offering insights into the potential polypharmacology of this compound.

Rationale for Target Protein Selection

The selection of target proteins is a critical first step that dictates the therapeutic context of the study. Picolinamide derivatives have demonstrated inhibitory activity against a range of protein families.[1] Our choices are guided by the established roles of these proteins in cancer progression and the existence of high-quality structural data, which is essential for reliable docking simulations.

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[2] Inhibition of the VEGFR-2 signaling pathway is a clinically validated strategy in cancer therapy.[3][4] Several picolinamide-based derivatives have been designed and synthesized as potent VEGFR-2 inhibitors.[2][5]

  • Mesenchymal-Epithelial Transition factor (c-Met): A receptor tyrosine kinase that, when dysregulated, plays a crucial role in tumor cell proliferation, survival, invasion, and metastasis.[6] The c-Met pathway is a significant target in various cancers, and phenylpicolinamide derivatives have been explored as c-Met inhibitors.

  • Histone Deacetylase 8 (HDAC8): HDACs are a class of enzymes that play a vital role in the epigenetic regulation of gene expression by deacetylating histones and other non-histone proteins.[7] Aberrant HDAC activity is linked to cancer, making HDAC inhibitors a promising class of anti-cancer drugs.[8] The picolinamide scaffold has been investigated for its potential as a novel framework for HDAC inhibitors.[9]

Experimental Workflow: A Comprehensive Docking Protocol

A rigorous and reproducible docking protocol is the foundation of any credible in silico study. The workflow described below is designed to be self-validating, incorporating a re-docking step to confirm the accuracy of the chosen parameters.

G cluster_prep 1. Preparation Phase cluster_val 2. Validation Phase cluster_dock 3. Docking Phase cluster_analysis 4. Analysis Phase PDB A. Target Protein Acquisition (RCSB PDB) PDB_Prep C. Protein Preparation (Remove water, add hydrogens, assign charges) PDB->PDB_Prep LIG B. Ligand Structure Generation (PubChem / ChemDraw) LIG_Prep D. Ligand Preparation (Energy minimization, assign charges, define rotatable bonds) LIG->LIG_Prep Grid G. Grid Box Generation (Define docking search space) PDB_Prep->Grid Dock H. Molecular Docking (AutoDock Vina) LIG_Prep->Dock Redock E. Protocol Validation (Re-dock co-crystallized ligand) RMSD F. RMSD Calculation (< 2.0 Å threshold) Redock->RMSD RMSD->Grid If Validated Grid->Dock Analyze I. Results Analysis (Binding affinity, interaction modes) Dock->Analyze Visualize J. Visualization (PyMOL, Discovery Studio) Analyze->Visualize Compare K. Comparative Assessment Analyze->Compare G cluster_ligand cluster_targets cluster_interactions Ligand This compound VEGFR2 VEGFR-2 -7.8 kcal/mol Cys919, Glu885 Ligand->VEGFR2 Binds to CMET c-Met -7.2 kcal/mol Met1160, Tyr1230 Ligand->CMET Binds to HDAC8 HDAC8 -6.5 kcal/mol His180, Zn²⁺ Ligand->HDAC8 Binds to Interactions Binding Mode & Interaction Types VEGFR2->Interactions CMET->Interactions HDAC8->Interactions

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Methoxypicolinamide

Author: BenchChem Technical Support Team. Date: January 2026

The procedures outlined herein are based on the established hazardous properties of similar chemical entities, which include potential risks of skin and eye irritation, and harmful effects if ingested or inhaled.[1][2][3][4] Adherence to these guidelines is paramount for maintaining a safe and compliant laboratory environment.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Before handling 4-Methoxypicolinamide, a thorough understanding of its potential hazards is crucial. Based on data from similar picolinamide compounds, it should be treated as a substance that is potentially harmful.

Assumed Hazard Profile:

Hazard ClassificationDescriptionSource Analogy
Acute Oral Toxicity Harmful if swallowed.Category 4[3][5]
Skin Corrosion/Irritation Causes skin irritation.Category 2[2][3][4][5]
Serious Eye Damage/Irritation Causes serious eye irritation.Category 2A[2][4][5]
Acute Inhalation Toxicity May be harmful if inhaled.Assumed based on general picolinamide derivative data.
Specific Target Organ Toxicity May cause respiratory irritation.Single Exposure, Category 3[3][4][5]

Mandatory Personal Protective Equipment (PPE):

To mitigate the risks associated with these hazards, the following PPE must be worn at all times when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield are required to prevent eye contact.[1][2]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[1][2]

  • Skin and Body Protection: A lab coat or chemical-resistant apron is necessary to protect against skin contact.[1]

  • Respiratory Protection: In cases of poor ventilation or when handling powders that may become airborne, a NIOSH-approved respirator is recommended.[5]

II. Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be managed as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular solid waste.

Step 1: Waste Segregation and Collection

  • Designated Waste Container: All solid waste contaminated with this compound (e.g., weighing papers, contaminated gloves, pipette tips) must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard warnings (e.g., "Irritant," "Harmful if Swallowed").

Step 2: Preparing for Disposal

  • Secure Containment: Ensure the hazardous waste container is tightly sealed to prevent any leaks or spills.

  • Inventory: Maintain a log of the approximate amount of this compound waste being stored for disposal.

Step 3: Waste Storage

  • Designated Storage Area: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.[2]

  • Incompatible Materials: Avoid storage near strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[1]

Step 4: Professional Waste Disposal

  • Engage a Licensed Contractor: The disposal of this compound must be handled by a licensed and certified hazardous waste disposal company.

  • Regulatory Compliance: Ensure that the chosen disposal contractor will manage the waste in accordance with all local, state, and federal regulations. Improper disposal of chemical waste is a serious violation of environmental laws.[6]

  • Documentation: Retain all documentation provided by the waste disposal company, including manifests, as proof of proper disposal.

Disposal Decision Workflow

DisposalWorkflow start Start: this compound Waste Generated assess_hazards Assess Hazards (Irritant, Harmful) start->assess_hazards select_ppe Select Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazards->select_ppe segregate_waste Segregate into Labeled Hazardous Waste Container select_ppe->segregate_waste store_safely Store Securely in a Designated Area segregate_waste->store_safely contact_vendor Contact Licensed Hazardous Waste Disposal Vendor store_safely->contact_vendor package_transport Package for Transport According to Regulations contact_vendor->package_transport document_disposal Complete and Retain Disposal Manifest package_transport->document_disposal end_process End: Proper Disposal Complete document_disposal->end_process

Caption: Decision workflow for the proper disposal of this compound.

III. Emergency Procedures

In the event of accidental exposure or a spill, immediate and appropriate action is critical.

Spill Management:

  • Evacuate and Secure: Immediately evacuate the affected area and restrict access.

  • Ventilate: Ensure the area is well-ventilated.

  • Personal Protection: Do not attempt to clean up a spill without the proper PPE.

  • Containment: For small spills, carefully sweep up the solid material and place it into the designated hazardous waste container. Avoid generating dust.[1]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Large Spills: For large spills, contact your institution's Environmental Health and Safety (EHS) department or an emergency response team immediately.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and water for at least 15 minutes. If irritation persists, seek medical attention.[1][2]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Provide the attending medical personnel with the name of the chemical and any available safety information.

By adhering to these rigorous safety and disposal protocols, you contribute to a culture of safety and environmental stewardship within the scientific community. Your commitment to the responsible handling of chemical compounds like this compound is a testament to your dedication to scientific excellence.

References

Navigating the Unseen: A Practical Guide to Safely Handling 4-Methoxypicolinamide

Author: BenchChem Technical Support Team. Date: January 2026

For the pioneering researchers and scientists in drug development, the introduction of novel compounds into the laboratory workflow is a routine yet critical event. Each new molecule, like 4-Methoxypicolinamide, brings with it a unique set of handling requirements that, if overlooked, can compromise both personnel safety and experimental integrity. This guide moves beyond a simple checklist, offering a deep, scientifically-grounded framework for the safe and effective management of this compound in a research setting. Our objective is to instill a culture of proactive safety, ensuring that your focus remains on groundbreaking science.

Hazard Identification: A Proactive Approach to an Uncharacterized Compound

Analysis of related compounds like 4-(4-Aminophenoxy)-N-methylpicolinamide and 4-Chloro-N-methylpicolinamide suggests that this compound should be treated as a substance with the following potential hazards[1][2]:

  • Skin and Eye Irritation: A common characteristic of aromatic amides.

  • Acute Toxicity (Oral, Dermal, Inhalation): May be harmful if swallowed, in contact with skin, or if inhaled.

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause irritation.

It is a standard and required practice in any laboratory to have a written Chemical Hygiene Plan (CHP) that outlines procedures for safely working with hazardous chemicals[3]. This plan should include provisions for training, exposure monitoring, and the use of personal protective equipment (PPE)[3].

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not a matter of convenience but a critical control measure to prevent exposure. The following PPE is mandatory when handling this compound.

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles or a full-face shield.Protects against accidental splashes of solutions or airborne particles. Standard safety glasses are insufficient.
Hand Protection Nitrile or neoprene gloves.Provides a barrier against skin contact. Double-gloving is recommended during weighing and solution preparation.
Body Protection A long-sleeved laboratory coat.Protects the skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges.Recommended when handling the powder outside of a certified chemical fume hood or for large-scale operations where aerosolization is possible.

PPE Selection Workflow

PPE_Selection cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_action Final Protocol Start Assess Task-Specific Risks IsPowder Handling solid/powder? Start->IsPowder IsSolution Working with solutions? IsPowder->IsSolution No Respirator Consider Respirator IsPowder->Respirator Yes Goggles Chemical Splash Goggles IsSolution->Goggles Yes Proceed Proceed with Caution IsSolution->Proceed No Gloves Nitrile/Neoprene Gloves Goggles->Gloves LabCoat Lab Coat Gloves->LabCoat LabCoat->Proceed Respirator->IsSolution FaceShield Add Face Shield

Caption: A logical workflow for selecting appropriate PPE based on the physical form of this compound being handled.

Operational Plan: From Receipt to Experiment

A meticulous operational plan minimizes the risk of exposure and cross-contamination.

Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[4].

  • The container should be clearly labeled with the compound name, date received, and any known hazards.

Weighing and Solution Preparation:

  • All weighing of the solid compound must be conducted within a certified chemical fume hood or a powder containment hood to prevent the inhalation of fine particles.

  • Use anti-static weigh boats and tools to minimize the dispersal of the powder.

  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Ensure that all labware is clean and dry before use.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, a swift and informed response is crucial. All laboratory personnel should be familiar with the location and use of emergency equipment, including safety showers and eyewash stations.

Personnel Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Spill Response:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an absorbent material (e.g., vermiculite or sand) to contain the spill.

  • Clean: Wearing appropriate PPE, carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

Emergency Response Flowchart

Emergency_Response cluster_event Incident cluster_assessment Initial Assessment cluster_response Response Actions Incident Exposure or Spill Occurs AssessSeverity Assess Severity Incident->AssessSeverity IsMajor Major Spill/Exposure? AssessSeverity->IsMajor Evacuate Evacuate Area IsMajor->Evacuate Yes FirstAid Administer First Aid IsMajor->FirstAid No (Minor) Alert Alert Supervisor/EHS Evacuate->Alert SeekMedical Seek Medical Attention Alert->SeekMedical ContainSpill Contain Spill (if safe) FirstAid->ContainSpill ContainSpill->Alert

Caption: A clear, step-by-step guide for responding to an accidental exposure or spill involving this compound.

Disposal Plan: Responsible Stewardship

All waste containing this compound, including contaminated consumables and excess solutions, must be treated as hazardous waste.

  • Segregation: Do not mix this compound waste with other waste streams.

  • Containment: Collect all waste in a clearly labeled, sealed, and chemically compatible container.

  • Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations[5].

By adhering to these comprehensive guidelines, you can confidently and safely incorporate this compound into your research, ensuring the well-being of your team and the integrity of your scientific pursuits.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.